3-epi-Isocucurbitacin B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[6-(3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19,21-22,25-26,35,38-39H,11,14-16H2,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBZNVRBNJWSPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(=O)C(C4(C)C)O)C)C)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide on 3-epi-Isocucurbitacin B: Natural Sources and Isolation Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-epi-isocucurbitacin B, a cucurbitane-type triterpenoid, with a focus on its natural sources, detailed isolation methodologies, and relevant biological activities. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Natural Sources of this compound and Related Compounds
This compound and its stereoisomers are primarily found in plants of the Cucurbitaceae family. While specific quantitative data for this compound is limited in publicly available literature, related compounds have been isolated and quantified from various sources.
Table 1: Natural Sources and Yields of this compound and Related Cucurbitacins
| Compound | Natural Source | Plant Part | Yield | Reference |
| This compound | Bryonia cretica | Roots | Not Quantified | [1] |
| 3-epi-Isocucurbitacin D | Eleaocarpus chinensis | Fruits | 2.5 mg from 480 g dried fruits | |
| Isocucurbitacin B | Trichosanthes kirilowii | Roots | Not Quantified | |
| Cucurbitacin B | Trichosanthes kirilowii | Roots | 0.043% (of 30% EtOH extract) |
Note: Quantitative data for this compound from Bryonia cretica is not specified in the reviewed literature. The yield for 3-epi-isocucurbitacin D is provided as a reference for a closely related compound.
Experimental Protocols for Isolation and Purification
The isolation of this compound and related compounds typically involves solvent extraction followed by a series of chromatographic separations. The following protocols are based on established methodologies for the isolation of cucurbitacins from plant materials.
This protocol is a representative method adapted from the isolation of cucurbitacins from Eleaocarpus chinensis.
2.1.1. Plant Material and Extraction:
-
Air-dry the plant material (e.g., roots or fruits) and grind it into a fine powder.
-
Macerate the powdered material with methanol (B129727) (MeOH) at room temperature for 48 hours. Repeat the extraction process three times to ensure exhaustive extraction.
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
2.1.2. Solvent Partitioning:
-
Suspend the crude methanolic extract in an 80% aqueous methanol solution.
-
Perform liquid-liquid partitioning successively with n-hexane and chloroform (B151607) (CHCl₃) to separate compounds based on their polarity.
-
Collect the different solvent fractions (n-hexane, chloroform, and aqueous methanol) and concentrate them separately. The cucurbitacins are typically enriched in the chloroform fraction.
2.2.1. Silica (B1680970) Gel Column Chromatography:
-
Subject the chloroform-soluble extract to open column chromatography on silica gel.
-
Elute the column with a gradient of solvents, typically starting with a less polar solvent system and gradually increasing the polarity. A common gradient is dichloromethane-acetone.
-
Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the target compounds.
2.2.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Further purify the fractions containing the compound of interest using preparative or semi-preparative RP-HPLC.
-
A C18 column is commonly used for the separation of cucurbitacins.
-
The mobile phase typically consists of a mixture of methanol and water or acetonitrile (B52724) and water, often in an isocratic or gradient elution mode.
-
Monitor the elution profile using a UV detector, typically at a wavelength of around 230 nm.[2]
-
Collect the peaks corresponding to this compound and confirm the structure using spectroscopic methods such as NMR and mass spectrometry.
Table 2: Example of a Detailed HPLC Protocol for Cucurbitacin Analysis [2]
| Parameter | Value |
| Instrument | High-Performance Liquid Chromatography system with a PDA detector |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |
| Gradient | 0-10 min, 30% B; 10-20 min, 30-70% B; 20-35 min, 70-30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 20 µL |
Biological Activity and Signaling Pathways
Isocucurbitacin B, a stereoisomer of this compound, has been shown to exhibit anti-cancer properties by modulating key signaling pathways involved in cell proliferation and survival.[3][4][5] The closely related cucurbitacin B has also been demonstrated to inhibit the STAT3 signaling pathway.[6][7]
Isocucurbitacin B has been reported to inhibit the growth of glioma cells by suppressing the PI3K/AKT and MAPK signaling pathways.[3][4][5] This inhibition leads to the downregulation of downstream effector molecules, ultimately resulting in decreased cell proliferation and induction of apoptosis.
Cucurbitacin B has been shown to be a potent inhibitor of the STAT3 signaling pathway.[6][7] It prevents the phosphorylation of STAT3, which is a critical step for its activation and translocation to the nucleus. This inhibition leads to the downregulation of STAT3 target genes, such as the anti-apoptotic protein Bcl-2.[7]
Conclusion
This compound is a promising natural product with potential therapeutic applications, particularly in the field of oncology. This guide provides a foundational understanding of its natural sources and a methodological framework for its isolation and purification. The elucidation of its inhibitory effects on critical cellular signaling pathways, such as PI3K/AKT, MAPK, and STAT3, underscores the importance of further research to explore its full therapeutic potential. The protocols and data presented herein are intended to facilitate future investigations into this and other related cucurbitacin compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Cucurbitane-Type Triterpenes with anti-Proliferative Effects on U937 Cells from an Egyptian Natural Medicine, Bryonia cretica: Structures of New Triterpene Glycosides, Bryoniaosides A and B. (2010) | Hisashi Matsuda [scispace.com]
- 3. Cucurbitane-type triterpenes with anti-proliferative effects on U937 cells from an egyptian natural medicine, Bryonia cretica: structures of new triterpene glycosides, bryoniaosides A and B. - Wikidata [wikidata.org]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Cucurbitane-Type Triterpenes With Anti-Proliferative [research.amanote.com]
- 6. mdpi.com [mdpi.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
The Biosynthesis of 3-epi-Isocucurbitacin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cucurbitacins, a group of structurally complex and highly oxygenated tetracyclic triterpenoids, are renowned for their potent biological activities, including anti-cancer and anti-inflammatory properties. Among them, 3-epi-Isocucurbitacin B represents a significant variant with potential therapeutic applications. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, drawing upon the established knowledge of cucurbitacin B biosynthesis. We will delve into the enzymatic cascade, from the initial cyclization of the triterpenoid (B12794562) backbone to the series of oxidative and acyl modifications. This document consolidates available quantitative data, presents detailed experimental protocols for key analytical and biochemical procedures, and utilizes graphical representations to elucidate the intricate molecular transformations. This guide is intended to be a valuable resource for researchers seeking to understand and engineer the production of this promising natural product.
The Biosynthetic Pathway of Cucurbitacins: From Squalene to a Bitter Arsenal
The biosynthesis of cucurbitacins originates from the mevalonate (B85504) (MVA) pathway, which provides the fundamental building blocks for all isoprenoids. The pathway to this compound is a multi-step enzymatic process, largely elucidated through studies on the closely related cucurbitacin B in species like melon (Cucumis melo).
The initial committed step is the cyclization of 2,3-oxidosqualene (B107256) to form the characteristic cucurbitane skeleton, cucurbitadienol (B1255190). This reaction is catalyzed by a specialized oxidosqualene cyclase (OSC) known as cucurbitadienol synthase. Following the formation of this backbone, a series of modifications, primarily hydroxylations and an acetylation, are carried out by cytochrome P450 monooxygenases (CYPs) and an acetyltransferase (ACT), respectively.
While the direct biosynthetic step leading to the "3-epi-iso" configuration of this compound has not been definitively characterized, the natural occurrence of related compounds like 3-epi-isocucurbitacin D suggests a specific enzymatic epimerization at the C-3 position of a biosynthetic intermediate. This could potentially be catalyzed by a dedicated epimerase or be a result of the stereochemical flexibility of one of the CYPs involved in the pathway.
Key Enzymatic Steps
The biosynthesis of the cucurbitacin core and its subsequent modification to cucurbitacin B involves the following key enzymes, with their genetic basis identified in several cucurbit species:
-
Cucurbitadienol Synthase (OSC/Bi): This enzyme catalyzes the cyclization of 2,3-oxidosqualene to cucurbitadienol, establishing the fundamental tetracyclic structure of cucurbitacins.[1]
-
Cytochrome P450 Monooxygenases (CYPs): A series of CYPs are responsible for the extensive oxidation of the cucurbitadienol core. In melon, specific CYPs have been identified that catalyze:
-
Acyltransferase (ACT): The final step in the formation of the cucurbitacin B side chain involves the acetylation of a hydroxyl group, catalyzed by a specific acyltransferase.[1]
The proposed pathway to this compound likely follows a similar sequence, with an additional epimerization step acting on an early intermediate.
Data Presentation: Quantitative Insights into Cucurbitacin Biosynthesis
Quantitative analysis of enzyme activity and metabolite production is crucial for understanding and engineering biosynthetic pathways. The following tables summarize key quantitative data from studies on cucurbitacin biosynthesis.
Table 1: Specific Activity of Cucurbitadienol Synthase Variants
| Enzyme Variant | Specific Activity (nmol min⁻¹ mg⁻¹) | Source Organism | Reference |
| 50R573L | 10.24 | Siraitia grosvenorii | [2] |
| 50C573L | Not specified | Siraitia grosvenorii | [2] |
| 50R573Q | Not specified | Siraitia grosvenorii | [2] |
| 50C573Q | Not specified | Siraitia grosvenorii | [2] |
| 50K573L (mutant) | ~13.6 (33% enhancement over 50R573L) | Siraitia grosvenorii | [2] |
Table 2: Production of Cucurbitadienol in Engineered Yeast (Saccharomyces cerevisiae)
| Yeast Strain | Precursor/Engineering Strategy | Titer (mg/L) | Reference |
| Engineered Strain | Modular engineering of mevalonate pathway | 296.37 (cucurbitadienol) | [3] |
| Engineered Strain | Modular engineering of mevalonate pathway | 722.99 (total triterpenoids) | [3] |
Table 3: Production of Cucurbitadienol in Engineered Tobacco (Nicotiana benthamiana)
| Engineering Strategy | Titer (mg/g dry weight) | Reference |
| Transient expression of HcOSC6 | Not specified | [3] |
| Co-overexpression of AstHMGR1 and HcOSC6 | 94.8 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of cucurbitacin biosynthesis.
Heterologous Expression of Biosynthetic Enzymes in Saccharomyces cerevisiae
This protocol is adapted from methodologies described for the functional characterization of triterpenoid biosynthetic enzymes.[1][4]
Objective: To express and functionally characterize candidate genes (OSCs, CYPs, ACTs) from cucurbitacin-producing plants in a yeast system.
Materials:
-
S. cerevisiae strain (e.g., a strain deficient in lanosterol (B1674476) synthase to reduce background triterpenoids).
-
Yeast expression vectors (e.g., pYES-DEST52).
-
Full-length cDNA of the target genes.
-
Yeast transformation reagents (e.g., LiAc/SS carrier DNA/PEG method).
-
Yeast culture media (e.g., YPD, synthetic complete medium lacking uracil (B121893) with glucose or galactose).
-
Glass beads for cell lysis.
-
Organic solvents for extraction (e.g., ethyl acetate (B1210297), hexane).
-
GC-MS or LC-MS system for product analysis.
Procedure:
-
Gene Cloning: Clone the full-length coding sequences of the candidate genes into a yeast expression vector under the control of an inducible promoter (e.g., GAL1).
-
Yeast Transformation: Transform the expression constructs into the desired S. cerevisiae strain using a standard protocol.
-
Culture and Induction:
-
Grow a pre-culture of the transformed yeast in selective medium with glucose overnight.
-
Inoculate the main culture in the same medium and grow to an OD600 of 0.6-0.8.
-
Harvest the cells by centrifugation and resuspend in induction medium containing galactose to induce gene expression.
-
Incubate for 48-72 hours at 30°C with shaking.
-
-
Metabolite Extraction:
-
Harvest the yeast cells by centrifugation.
-
Resuspend the cell pellet in a suitable buffer.
-
Lyse the cells by vortexing with glass beads.
-
Extract the lysate with an equal volume of ethyl acetate or hexane.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the organic phase and evaporate to dryness under a stream of nitrogen.
-
-
Product Analysis:
-
Resuspend the dried extract in a suitable solvent (e.g., methanol).
-
Analyze the sample by GC-MS or LC-MS/MS to identify the enzymatic products by comparison with authentic standards and empty vector controls.
-
UPLC-MS/MS Method for the Quantification of Cucurbitacins
This protocol is based on established methods for the sensitive detection of cucurbitacins in biological matrices.[5]
Objective: To develop a sensitive and specific method for the quantification of cucurbitacins in various samples.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase column.
Reagents:
-
Acetonitrile (ACN), methanol (B129727) (MeOH), and water (LC-MS grade).
-
Formic acid (FA).
-
Cucurbitacin standards.
-
Internal standard (IS), if available.
Procedure:
-
Sample Preparation (Plasma):
-
To 50 µL of plasma, add 50 µL of internal standard solution and 150 µL of methanol to precipitate proteins.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Centrifuge again and inject 2 µL into the UPLC-MS/MS system.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a suitable gradient to achieve good separation of the analytes.
-
Flow Rate: As per column specifications (e.g., 0.3 mL/min).
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive or negative electrospray ionization (ESI), depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor-to-product ion transitions for each cucurbitacin and the internal standard by infusing standard solutions.
-
Optimize other MS parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.
-
-
Quantification:
-
Construct a calibration curve using standard solutions of known concentrations.
-
Quantify the cucurbitacins in the samples by comparing their peak area ratios to the internal standard against the calibration curve.
-
Visualizing the Pathway and Experimental Logic
Graphical representations are essential for understanding complex biological pathways and experimental designs. The following diagrams were generated using the DOT language in Graphviz.
Caption: Proposed biosynthetic pathway of this compound.
Caption: Workflow for heterologous expression in yeast.
Caption: Workflow for UPLC-MS/MS analysis of cucurbitacins.
Conclusion and Future Perspectives
The biosynthesis of this compound is a complex and fascinating example of plant natural product chemistry. While the core pathway leading to the cucurbitacin backbone is well-established, the specific enzymatic step responsible for the C-3 epimerization remains an open area of investigation. Future research should focus on the identification and characterization of this putative epimerase or the exploration of the stereochemical outcomes of the known CYPs in the pathway. The detailed protocols and compiled data in this guide provide a solid foundation for such future endeavors. The elucidation of the complete biosynthetic pathway will not only deepen our understanding of plant metabolic diversity but also pave the way for the sustainable production of this compound and other valuable cucurbitacins through metabolic engineering and synthetic biology approaches, ultimately unlocking their full therapeutic potential.
References
- 1. Biosynthetic pathway of prescription cucurbitacin IIa and high-level production of key triterpenoid intermediates in engineered yeast and tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Novel Specific Cucurbitadienol Synthase Allele in Siraitia grosvenorii Correlates with High Catalytic Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Investigating Plant Biosynthetic Pathways Using Heterologous Gene Expression: Yeast as a Heterologous Host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new sensitive UPLC-MS/MS method for the determination of cucurbitacin B in rat plasma: application to an absolute bioavailability study - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05941A [pubs.rsc.org]
3-epi-Isocucurbitacin B: A Technical Guide to its Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-epi-Isocucurbitacin B, a tetracyclic triterpenoid (B12794562) compound, has emerged as a promising candidate in cancer therapy. Its mechanism of action is multifaceted, primarily revolving around the potent inhibition of key oncogenic signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and suppression of metastasis in a variety of cancer cell types. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anticancer effects of this compound, with a focus on its interaction with cellular signaling cascades. Due to the limited availability of direct research on this compound, this guide draws significantly from the extensive studies conducted on its close structural analog, Cucurbitacin B, which is widely reported to have a similar biological activity profile.
Core Mechanism of Action: Inhibition of the JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, survival, and immune responses.[1] Dysregulation of this pathway, particularly the persistent activation of STAT3, is a hallmark of many cancers, contributing to tumor growth and progression.[2][3]
This compound, much like Cucurbitacin B, is a potent inhibitor of the JAK/STAT pathway.[4][5][6] It primarily targets the phosphorylation and activation of STAT3, a key downstream effector of JAK kinases.[7][8] By inhibiting STAT3 phosphorylation, this compound prevents its dimerization, nuclear translocation, and subsequent transcription of target genes involved in cell survival and proliferation.[9][10]
dot graph "JAK_STAT_Pathway_Inhibition" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Cytokine_Receptor" [label="Cytokine Receptor", shape=cds, fillcolor="#F1F3F4"]; "JAK" [label="JAK", fillcolor="#F1F3F4"]; "STAT3" [label="STAT3", fillcolor="#F1F3F4"]; "pSTAT3" [label="pSTAT3 (Dimer)", fillcolor="#FBBC05"]; "Nucleus" [label="Nucleus", shape=oval, style=filled, fillcolor="#F1F3F4"]; "Target_Gene_Expression" [label="Target Gene Expression\n(e.g., Bcl-2, Cyclin D1)", shape=note, fillcolor="#FFFFFF"]; "Apoptosis_Inhibition" [label="Apoptosis Inhibition", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cell_Cycle_Progression" [label="Cell Cycle Progression", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "3_epi_Isocucurbitacin_B" [label="this compound", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Cytokine_Receptor" -> "JAK" [label="Activation"]; "JAK" -> "STAT3" [label="Phosphorylation"]; "STAT3" -> "pSTAT3"; "pSTAT3" -> "Nucleus" [label="Translocation"]; "Nucleus" -> "Target_Gene_Expression" [label="Transcription"]; "Target_Gene_Expression" -> "Apoptosis_Inhibition"; "Target_Gene_Expression" -> "Cell_Cycle_Progression"; "3_epi_Isocucurbitacin_B" -> "JAK" [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; "3_epi_Isocucurbitacin_B" -> "STAT3" [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition of\nPhosphorylation"]; } Inhibition of the JAK/STAT Signaling Pathway.
Induction of Apoptosis
By inhibiting the STAT3 signaling pathway, this compound triggers the intrinsic apoptotic pathway in cancer cells. This is characterized by a shift in the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.
Specifically, treatment with Cucurbitacin B has been shown to:
-
Downregulate anti-apoptotic proteins: The expression of Bcl-2 and Bcl-xL, which prevent apoptosis, is significantly reduced.[11]
-
Upregulate pro-apoptotic proteins: The expression of Bax and Bad, which promote apoptosis, is increased.[11]
This altered ratio of Bcl-2 family proteins leads to the loss of mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of the caspase cascade, including caspase-9 and the executioner caspase-3.[8][11] Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
dot graph "Apoptosis_Induction" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"3_epi_Isocucurbitacin_B" [label="this compound", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "STAT3_Inhibition" [label="STAT3 Inhibition", fillcolor="#F1F3F4"]; "Bcl2_BclxL" [label="Bcl-2, Bcl-xL\n(Anti-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Bax_Bad" [label="Bax, Bad\n(Pro-apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Mitochondria" [label="Mitochondria", shape=ellipse, fillcolor="#F1F3F4"]; "Cytochrome_c" [label="Cytochrome c release", shape=ellipse, fillcolor="#FBBC05"]; "Caspase9" [label="Caspase-9 activation", shape=ellipse, fillcolor="#FBBC05"]; "Caspase3" [label="Caspase-3 activation", shape=ellipse, fillcolor="#FBBC05"]; "Apoptosis" [label="Apoptosis", shape=doubleoctagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"3_epi_Isocucurbitacin_B" -> "STAT3_Inhibition"; "STAT3_Inhibition" -> "Bcl2_BclxL" [arrowhead=tee, label="Downregulation"]; "STAT3_Inhibition" -> "Bax_Bad" [label="Upregulation"]; "Bcl2_BclxL" -> "Mitochondria" [arrowhead=tee]; "Bax_Bad" -> "Mitochondria"; "Mitochondria" -> "Cytochrome_c"; "Cytochrome_c" -> "Caspase9"; "Caspase9" -> "Caspase3"; "Caspase3" -> "Apoptosis"; } Apoptosis Induction Pathway.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound causes cell cycle arrest, primarily at the G2/M phase, thereby inhibiting cancer cell proliferation.[12][13][14] This effect is also linked to the inhibition of the JAK/STAT3 pathway and the subsequent modulation of cell cycle regulatory proteins.
Key molecular events include:
-
Downregulation of cyclins and CDKs: The expression of key G2/M transition proteins such as Cyclin B1 and CDK1 (cdc2) is reduced.[3]
-
Upregulation of CDK inhibitors: An increase in the expression of p21WAF1/CIP1, a cyclin-dependent kinase inhibitor, has been observed.[6]
The inhibition of these critical cell cycle regulators prevents the entry of cancer cells into mitosis, leading to an accumulation of cells in the G2/M phase and ultimately contributing to the anti-proliferative effects of the compound.
Inhibition of Metastasis
Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. Cucurbitacin B has been shown to inhibit the migration and invasion of cancer cells, suggesting a similar potential for this compound.[15] The anti-metastatic effects are mediated through the modulation of various signaling pathways and cellular processes.
-
Inhibition of the FAK/Src pathway: Cucurbitacin B can suppress the phosphorylation of focal adhesion kinase (FAK) and Src, key regulators of cell adhesion and migration.
-
Downregulation of Matrix Metalloproteinases (MMPs): The expression and activity of MMP-2 and MMP-9, enzymes that degrade the extracellular matrix and facilitate invasion, are reduced.[15]
-
Modulation of the Wnt/β-catenin pathway: Inhibition of this pathway has also been implicated in the anti-metastatic effects of Cucurbitacin B.
Effects on Other Signaling Pathways
While the inhibition of the JAK/STAT pathway is a primary mechanism, this compound and its analogs also influence other critical cancer-related signaling pathways, including:
-
PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation. Some studies suggest that cucurbitacins can inhibit the phosphorylation of AKT, further contributing to their pro-apoptotic effects.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in various cellular processes. Cucurbitacins have been shown to modulate the activity of this pathway, although the effects can be cell-type specific.[11][15]
Quantitative Data
The following tables summarize the reported cytotoxic activities of Cucurbitacin B and its derivatives in various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and exposure time.
Table 1: IC50 Values of Cucurbitacin B in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Cancer | 0.009 - 0.1 | [7] |
| PC-3 | Prostate Cancer | ~0.1 | [6] |
| U-2 OS | Osteosarcoma | 20 - 100 | [11] |
| HepG2 | Liver Cancer | Not specified | [16] |
| SGC7901 | Gastric Cancer | Dose-dependent inhibition | [7] |
| BGC823 | Gastric Cancer | Dose-dependent inhibition | [7] |
| MGC803 | Gastric Cancer | Dose-dependent inhibition | [7] |
| MKN74 | Gastric Cancer | Dose-dependent inhibition | [7] |
| MDA-MB-231 | Breast Cancer | Not specified | [16] |
| SKBR-3 | Breast Cancer | Not specified | [14] |
| MCF-7 | Breast Cancer | Not specified | [14] |
Table 2: Effects of Cucurbitacin B on Apoptosis and Cell Cycle-Related Proteins
| Protein | Function | Effect of Cucurbitacin B | Reference |
| p-STAT3 | Transcription Factor | Downregulated | [7][8] |
| Bcl-2 | Anti-apoptotic | Downregulated | [11] |
| Bcl-xL | Anti-apoptotic | Downregulated | [11] |
| Bax | Pro-apoptotic | Upregulated | [11] |
| Bad | Pro-apoptotic | Upregulated | [11] |
| Caspase-3 | Executioner Caspase | Activated | [8][11] |
| Caspase-9 | Initiator Caspase | Activated | [8][11] |
| Cyclin B1 | Cell Cycle Regulator | Downregulated | [3] |
| CDK1 (cdc2) | Cell Cycle Regulator | Downregulated | [3] |
| p21 | CDK Inhibitor | Upregulated | [6] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
dot graph "MTT_Assay_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
A [label="Seed cells in 96-well plate"]; B [label="Treat with this compound"]; C [label="Add MTT solution and incubate"]; D [label="Solubilize formazan crystals with DMSO"]; E [label="Measure absorbance at 570 nm"]; F [label="Calculate IC50"];
A -> B -> C -> D -> E -> F; } MTT Assay Workflow.
Western Blot Analysis
Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It involves separating proteins by size, transferring them to a membrane, and probing with specific antibodies.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, Bcl-2, Bax, Caspase-3, Cyclin B1, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Cell Cycle Analysis by Flow Cytometry
Principle: This method uses propidium (B1200493) iodide (PI), a fluorescent dye that binds to DNA, to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Wound Healing (Scratch) Assay
Principle: This assay assesses the collective migration of a sheet of cells by creating a "wound" in a confluent cell monolayer and monitoring the rate of wound closure.
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate and grow to a confluent monolayer.
-
Wound Creation: Create a linear scratch in the monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add fresh medium containing this compound at a non-cytotoxic concentration.
-
Imaging: Capture images of the wound at 0 hours and at various time points (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure.
Transwell Invasion Assay
Principle: This assay measures the ability of cancer cells to invade through a basement membrane matrix (Matrigel) in response to a chemoattractant.
Protocol:
-
Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.
-
Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Treatment: Add this compound to the upper chamber with the cells.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet. Count the number of invaded cells in several microscopic fields.
Conclusion and Future Directions
This compound demonstrates significant potential as an anticancer agent, primarily through its potent inhibition of the JAK/STAT signaling pathway. This leads to the induction of apoptosis, cell cycle arrest, and the suppression of metastasis in cancer cells. While much of the current understanding is extrapolated from studies on its close analog, Cucurbitacin B, the available evidence strongly supports a similar and potent mechanism of action for this compound.
Future research should focus on:
-
Direct Mechanistic Studies: In-depth investigations specifically on this compound to confirm and expand upon the mechanisms observed with Cucurbitacin B.
-
In Vivo Efficacy: Comprehensive preclinical studies in animal models to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Combination Therapies: Exploring the synergistic potential of this compound with existing chemotherapeutic agents and targeted therapies.
-
Drug Delivery Systems: Development of novel drug delivery systems to enhance the bioavailability and tumor-targeting of this compound, thereby improving its therapeutic index.
This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the promising anticancer properties of this compound.
References
- 1. biorbyt.com [biorbyt.com]
- 2. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cucurbitacin E and I target the JAK/STAT pathway and induce apoptosis in Sézary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cucurbitacin B induces apoptosis by inhibition of the JAK/STAT pathway and potentiates antiproliferative effects of gemcitabine on pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cucurbitacin B inhibits Th17 cell differentiation via the suppression of the JAK/STAT pathway and alleviates collagen-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cucurbitacin B-induced G2/M cell cycle arrest of conjunctival melanoma cells mediated by GRP78-FOXM1-KIF20A pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Cucurbitacins as potential anticancer agents: new insights on molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cucurbitacins as Potent Chemo-Preventive Agents: Mechanistic Insight and Recent Trends - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of Cucurbitane Triterpenes: A Technical Guide
Abstract
Cucurbitane triterpenes, a class of highly oxygenated tetracyclic triterpenoids, represent a significant area of natural product chemistry with a rich history and profound therapeutic potential. First identified in the 19th century through their characteristic bitterness, these compounds have since been the subject of extensive research, revealing a wide array of biological activities, including potent anticancer, anti-inflammatory, and antidiabetic properties. This technical guide provides an in-depth exploration of the discovery and history of cucurbitane triterpenes, detailing the key scientific milestones, from their initial isolation to the elucidation of their complex structures and mechanisms of action. This document summarizes quantitative data, presents detailed experimental protocols for their isolation and characterization, and visualizes key experimental workflows and the signaling pathways they modulate.
Introduction: The Bitter Genesis
The story of cucurbitane triterpenes begins with their most discernible characteristic: extreme bitterness. These compounds are predominantly found in the plant family Cucurbitaceae (the gourd family), where they serve as a natural defense mechanism against herbivores.[1][2] The medicinal and toxic properties of plants containing these compounds have been recognized in traditional medicine for centuries.[2]
Chemically, cucurbitacins are based on the tetracyclic cucurbitane skeleton, specifically 19-(10→9β)-abeo-10α-lanost-5-ene.[3][4] This core structure is extensively modified with various oxygen-containing functional groups and variations in the side chain, leading to a large and structurally diverse family of molecules.[1][5] These structural variations are responsible for the wide range of biological activities observed.
A Historical Timeline of Discovery and Elucidation
The scientific investigation into cucurbitane triterpenes has progressed over nearly two centuries, marked by key discoveries in isolation, structural characterization, and biological evaluation.
-
1831: The first cucurbitacin, a crystalline substance named α-elaterin , was isolated from Ecballium elaterium.[1][2] This compound was later identified as cucurbitacin E.
-
Mid-20th Century: The fundamental chemistry and complex structures of this class of compounds began to be unraveled. Pioneering work by scientists such as P.R. Enslin in South Africa during the 1950s was instrumental in elucidating the structures of several key cucurbitacins, including cucurbitacin A.[6] The unique cucurbitane skeleton was a significant focus of this research.
-
Late 20th Century: With the advent of advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), the pace of discovery accelerated. The absolute configurations and intricate stereochemistry of numerous cucurbitacins were determined. The work of chemists like D. H. R. Barton on the broader field of terpenoid chemistry provided a crucial theoretical framework for understanding these complex molecules.[7][8][9][10]
-
1962 onwards: Research into the chemical constituents of Momordica charantia (bitter melon) began, leading to the isolation of a vast number of cucurbitane-type triterpenoids from this species.
-
Late 20th and Early 21st Century: The focus of research expanded significantly to include the pharmacological activities of cucurbitacins. Seminal studies revealed their potent cytotoxic effects against cancer cell lines, leading to investigations into their mechanisms of action. Key findings identified the JAK/STAT and MAPK signaling pathways as primary targets.[11]
Physicochemical and Spectroscopic Data of Key Cucurbitacins
The structural elucidation of cucurbitane triterpenes relies heavily on spectroscopic analysis. The following tables summarize key physicochemical and spectroscopic data for two of the most studied cucurbitacins: Cucurbitacin B and Cucurbitacin E.
Table 1: Physicochemical Properties of Cucurbitacin B and Cucurbitacin E
| Property | Cucurbitacin B | Cucurbitacin E (α-elaterin) |
| Molecular Formula | C₃₂H₄₆O₈ | C₃₂H₄₄O₈ |
| Molecular Weight | 558.7 g/mol | 556.68 g/mol |
| Appearance | Crystalline solid/needles | Crystalline solid |
| Solubility | Soluble in methanol (B129727), ethanol, chloroform (B151607), ethyl acetate (B1210297). Slightly soluble in water. | Soluble in methanol, ethanol, chloroform, ethyl acetate. Practically insoluble in water. |
Data sourced from PubChem and other chemical databases.
Table 2: Key ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for Cucurbitacin B and E
| Carbon No. | Cucurbitacin B (¹³C, CDCl₃) | Cucurbitacin B (¹H, CDCl₃) | Cucurbitacin E (¹³C, CDCl₃) | Cucurbitacin E (¹H, CDCl₃) |
| C-2 | 71.3 | 4.45 (dd) | 71.1 | 4.42 (dd) |
| C-3 | 209.8 | - | 211.5 | - |
| C-5 | 138.5 | - | 120.1 | 5.82 (s) |
| C-6 | 121.8 | 5.85 (s) | 140.2 | - |
| C-11 | 212.6 | - | 212.4 | - |
| C-16 | 71.3 | 4.45 (m) | 71.2 | 4.40 (m) |
| C-23 | 123.4 | 5.70 (d) | 123.5 | 5.68 (d) |
| C-24 | 134.8 | 5.25 (t) | 134.7 | 5.23 (t) |
Note: NMR data can vary slightly depending on the solvent and instrument frequency. The data presented is a representative compilation from available literature.[12][13][14][15]
Experimental Protocols
The isolation and purification of cucurbitane triterpenes from plant material is a multi-step process that requires careful optimization. The following sections provide detailed methodologies for key experiments.
General Extraction and Fractionation Protocol
This protocol describes a typical bioassay-guided fractionation process for isolating cucurbitacins from the fruits of Momordica charantia or other cucurbit-containing plant material.
-
Plant Material Preparation: Air-dry the fresh plant material (e.g., fruits) at room temperature and then pulverize into a fine powder.
-
Extraction: Macerate the powdered plant material (e.g., 1 kg) with 90% methanol (e.g., 4.5 L) at room temperature with continuous shaking for 72 hours.[16] Filter the extract and concentrate it to dryness under vacuum using a rotary evaporator to obtain the crude methanol extract.
-
Solvent Partitioning: Suspend the crude extract in deionized water (e.g., 500 mL) and partition successively with solvents of increasing polarity.[16]
-
Extract three times with n-hexane (3 x 500 mL) to remove non-polar compounds like waxes and lipids.
-
Extract the remaining aqueous layer three times with chloroform (3 x 500 mL).
-
Subsequently, extract the aqueous layer three times with ethyl acetate (3 x 500 mL).
-
Finally, extract the remaining aqueous layer with n-butanol (3 x 500 mL).
-
-
Fraction Concentration: Collect each organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under vacuum to yield the hexane, chloroform, ethyl acetate, and n-butanol fractions. The cucurbitacins are typically concentrated in the chloroform and ethyl acetate fractions.
Isolation by Column Chromatography
The fractions enriched with cucurbitacins are further purified using column chromatography.
-
Stationary Phase: Use silica (B1680970) gel (e.g., 200-300 mesh) as the stationary phase, packed into a glass column.
-
Sample Loading: Dissolve the chloroform or ethyl acetate fraction in a minimal amount of the initial mobile phase solvent and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the percentage of methanol.[17]
-
Fraction Collection: Collect the eluate in fractions of a defined volume.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC). Spot a small amount of each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., hexane:ethyl acetate 13:4).[16] Visualize the spots under UV light or by spraying with a visualizing agent (e.g., 10% aqueous H₂SO₄ followed by heating).
-
Pooling: Combine the fractions that show a similar TLC profile and contain the compound of interest.
Purification by High-Performance Liquid Chromatography (HPLC)
Final purification to obtain individual cucurbitacins is often achieved using preparative or semi-preparative HPLC.
-
HPLC System: Utilize an HPLC system equipped with a binary pump, a Diode Array Detector (DAD), an injector, and a fraction collector.[16]
-
Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size) is commonly used.[16]
-
Mobile Phase: A gradient elution is typically employed using a mixture of water (often with a modifier like 0.05% trifluoroacetic acid) and a polar organic solvent like acetonitrile (B52724) or methanol.[16][18][19][20]
-
Detection: Monitor the elution of compounds using the DAD at a wavelength where cucurbitacins absorb, typically around 230 nm.[20]
-
Isolation: Collect the peaks corresponding to the individual cucurbitacins using the fraction collector.
-
Purity Analysis: Assess the purity of the isolated compounds using analytical HPLC.
Structure Elucidation
The structures of the purified compounds are determined using a combination of spectroscopic methods.
-
Mass Spectrometry (MS): Obtain the molecular weight and elemental composition using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Record ¹H NMR spectra to determine the proton environment in the molecule.
-
Record ¹³C NMR spectra to identify the number and types of carbon atoms.
-
Utilize 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity between protons and carbons, and thus deduce the complete molecular structure.[15]
-
Quantitative Data
The yield of cucurbitane triterpenes from plant sources can vary significantly depending on the species, plant part, and extraction method. Their biological activity is often potent, with effects observed at nanomolar to low micromolar concentrations.
Table 3: Yields of Selected Cucurbitacins from Plant Sources
| Compound | Plant Source | Plant Part | Extraction Method | Yield | Reference |
| Cucurbitacin B | Diplocyclos palmatus | Fruits | Continuous Shaking | 1.584 ± 0.15 mg/g DW | [1][19] |
| Cucurbitacin E | Cucurbita pepo | Fruits (Aqueous Extract) | Maceration | 0.0663% w/w | [7] |
| Cucurbitacin I | Diplocyclos palmatus | Fruits | Continuous Shaking | 2.345 ± 0.1686 mg/g DW | [1][19] |
| Cucurbitacin D, E, I | Ecballium elaterium | Fruits | Methanolic Extract | Not specified | [21][22] |
Table 4: Bioactivity of Selected Cucurbitacins
| Compound | Biological Activity | Cell Line/Assay | IC₅₀ / EC₅₀ | Reference |
| Cucurbitacin B | Cytotoxicity | Pancreatic Cancer Cells | ~10⁻⁷ mol/L | [23] |
| Cucurbitacin D | Cytotoxicity | AGS (Gastric Adenocarcinoma) | 0.3 µg/mL | [21][22] |
| Cucurbitacin E | Cytotoxicity | AGS (Gastric Adenocarcinoma) | 0.1 µg/mL | [21][22] |
| Cucurbitacin I | Cytotoxicity | AGS (Gastric Adenocarcinoma) | 0.5 µg/mL | [21][22] |
| Cucurbitacin I | Anti-proliferative | Pancreatic Cancer Cells | Dose-dependent | [16][24] |
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate a typical experimental workflow for cucurbitacin discovery and the key signaling pathways they modulate.
Experimental Workflow
Caption: A generalized experimental workflow for the bioassay-guided isolation of cucurbitane triterpenes.
Inhibition of the JAK/STAT Signaling Pathway
Cucurbitacins are potent inhibitors of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, which is often aberrantly activated in cancer.
Caption: Cucurbitacins inhibit the JAK/STAT pathway by preventing the phosphorylation of JAK and STAT proteins.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is another critical target of cucurbitacins in cancer cells.
Caption: Cucurbitacin E modulates the MAPK pathway, often inhibiting ERK while activating stress-related kinases like JNK.
Conclusion and Future Directions
The journey from the initial discovery of a bitter crystalline substance to the detailed molecular understanding of cucurbitane triterpenes showcases the remarkable progress in natural product chemistry and pharmacology. These compounds, once known primarily for their toxicity, are now recognized as promising lead structures for the development of novel therapeutics, particularly in oncology. Future research will likely focus on several key areas:
-
Total Synthesis and Analogue Development: The chemical synthesis of complex cucurbitacins and the creation of novel analogues with improved therapeutic indices (i.e., higher efficacy and lower toxicity) is a major goal.
-
Elucidation of Novel Mechanisms: While the effects on the JAK/STAT and MAPK pathways are well-documented, further research is needed to uncover other molecular targets and signaling pathways modulated by these compounds.
-
Clinical Translation: Rigorous preclinical and clinical trials are necessary to validate the therapeutic potential of cucurbitacins in human diseases.
-
Biotechnological Production: Given their low abundance in plants, developing biotechnological production methods, such as through metabolic engineering in microbial or plant systems, could provide a sustainable supply for research and drug development.
References
- 1. plantarchives.org [plantarchives.org]
- 2. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cucurbitacins and cucurbitane glycosides: structures and biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Cucurbitacins and cucurbitane glycosides: structures and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The chemistry of the diterpenoids - Quarterly Reviews, Chemical Society (RSC Publishing) [pubs.rsc.org]
- 8. Triterpenoids. Part XVI. The constitution of rehmannic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. 379. Triterpenoids. Part XII. The lanosterol analogue of provitamin D3 - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. Sir Derek H.R. Barton | Nobel Prize-Winning British Chemist | Britannica [britannica.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 1H and 13C NMR signal assignment of cucurbitacin derivatives from Citrullus colocynthis (L.) Schrader and Ecballium elaterium L. (Cucurbitaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cucurbitacin I inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New Cucurbitane Triterpenoids and Steroidal Glycoside from Momordica charantia | MDPI [mdpi.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Simultaneous determination of cucurbitacins B, D, and E in Cucurbita seed oils by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mjcce.org.mk [mjcce.org.mk]
- 21. Purification of Cucurbitacins D, E, and I from Ecballium Elaterium (L.) A. Rich Fruits and Study of Their Cytotoxic Effects on the AGS Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Purification of Cucurbitacins D, E, and I from Ecballium Elaterium (L.) A. Rich Fruits and Study of Their Cytotoxic Effects on the AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Cucurbitacin I inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Trichosanthes kirilowii Extracts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trichosanthes kirilowii, a traditional Chinese medicinal herb, has garnered significant scientific interest for its diverse pharmacological properties. Extracts from various parts of the plant, including the root tuber and seeds, have demonstrated potent biological activities, primarily attributed to a rich composition of phytochemicals such as triterpenoids, flavonoids, and ribosome-inactivating proteins. This technical guide provides a comprehensive overview of the biological activities of Trichosanthes kirilowii extracts, with a focus on their anticancer, anti-inflammatory, and immunomodulatory effects. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and drug development endeavors.
Introduction
Trichosanthes kirilowii Maxim., belonging to the Cucurbitaceae family, has a long history of use in traditional medicine for treating a range of ailments, including coughs, diabetes, and tumors.[1][2] Modern pharmacological studies have begun to elucidate the scientific basis for these therapeutic claims, revealing a spectrum of biological activities. The primary bioactive constituents identified to date include trichosanthin (B600747) (a ribosome-inactivating protein), cucurbitacins (tetracyclic triterpenoids), and various flavonoids.[1][3][4] These compounds have been shown to modulate key cellular signaling pathways, leading to effects such as the induction of apoptosis in cancer cells, suppression of inflammatory responses, and regulation of the immune system.[3][5][6] This guide aims to provide a detailed technical resource on the biological activities of T. kirilowii extracts, summarizing the current state of knowledge and providing practical experimental methodologies.
Anticancer Activity
Extracts from T. kirilowii have exhibited significant anticancer activity against a variety of cancer cell lines. The cytotoxic and apoptotic effects are largely attributed to the presence of compounds like trichosanthin and cucurbitacins.
Quantitative Data on Anticancer Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values of T. kirilowii extracts and their purified compounds against various cancer cell lines.
Table 1: IC50 Values of Trichosanthes kirilowii Extracts and Purified Compounds
| Extract/Compound | Cancer Cell Line | IC50 Value | Treatment Duration | Reference |
| Trichosanthin (TCS) | MCF-7 (Breast Cancer) | 31.6 µM | 24 hours | [5] |
| Trichosanthin (TCS) | MCF-7 (Breast Cancer) | 25.7 µM | 48 hours | [5] |
| Trichosanthin (TCS) | MDA-MB-231 (Breast Cancer) | 20.5 µM | 24 hours | [5] |
| Trichosanthin (TCS) | MDA-MB-231 (Breast Cancer) | 12.4 µM | 48 hours | [5] |
| Trichosanthin (TCS) | BT-474 (Breast Cancer) | 130 µM | 24 hours | [5] |
| Trichosanthin (TCS) | BT-474 (Breast Cancer) | 42.5 µM | 48 hours | [5] |
| Trichosanthin (TCS) | HepG2 (Liver Cancer) | 10.38 µmol/l | Not Specified | [7][8] |
| Trichosanthin (TCS) | WRL 68 (Liver Cancer) | 15.45 µmol/l | Not Specified | [7][8] |
| Trichosanthin (TCS) | H22 (Hepatocellular Carcinoma) | ~25 µg/mL | 48 and 72 hours | [9] |
| Trichosanthin (TCS) | U87 (Glioma) | 40 µM | 24 hours | [10] |
| Trichosanthin (TCS) | U251 (Glioma) | 51.6 µM | 24 hours | [10] |
| Cucurbitacin D (CuD) | MDA-MB-468 (Breast Cancer) | ~25 µM | 24 hours | [11] |
| Cucurbitacin D (CuD) | MCF-7 (Breast Cancer) | ~30 µM | 24 hours | [11] |
| Cucurbitacin B | MCF7:5C (Breast Cancer) | 3.2 µM | 48 hours | [1] |
| Cucurbitacin B | MDA-MB-231 (Breast Cancer) | 2.4 µM | 48 hours | [1] |
| Cucurbitacin B | SKBR-3 (Breast Cancer) | 1.9 µM | 48 hours | [1] |
| Cucurbitacin E | MDA-MB-231 (Triple Negative Breast Cancer) | 10-70 nM | Not Specified | [12] |
| 10α-cucurbita-5,24-dien-3β-ol | HT-29 (Colon Adenocarcinoma) | 4.1 µM | Not Specified | [13][14] |
| 10α-cucurbita-5,24-dien-3β-ol | OVCAR (Ovarian Carcinoma) | 6.5 µM | Not Specified | [13][14] |
| Various Compounds (1, 5, 6, 8) | A-549, HT-29, OVCAR, MCF-7 | 11.3 to 42.8 µM | Not Specified | [14] |
Signaling Pathways in Anticancer Activity
The anticancer effects of T. kirilowii extracts are mediated through the modulation of several key signaling pathways, leading to cell cycle arrest and apoptosis.
Ethanol (B145695) extracts of T. kirilowii and its active compound, Cucurbitacin D, have been shown to suppress the proliferation of breast cancer cells by inhibiting the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[3][6][15] This inhibition prevents the nuclear translocation and transcriptional activity of STAT3, a key regulator of cell survival and proliferation.
A serine protease extracted from T. kirilowii has been found to induce apoptosis in human colorectal adenocarcinoma cells by suppressing the PI3K/AKT signaling pathway. This leads to a mitochondria-dependent apoptotic cascade.
Anti-inflammatory Activity
Trichosanthes kirilowii extracts have demonstrated notable anti-inflammatory properties. Studies have shown that ethanol extracts from the fruit and seeds can reduce inflammation in various in vivo models.[8][16] The anti-inflammatory effects are associated with the inhibition of pro-inflammatory mediators and signaling pathways.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory activity of T. kirilowii involves the modulation of the NF-κB signaling pathway. A 70% ethanol extract of the peel has been shown to significantly inhibit the activation of NF-κB.[17] Furthermore, extracts have been observed to decrease the expression of inflammatory factors such as ICAM-1, VCAM-1, and MCP-1 in human umbilical vein endothelial cells (HUVECs).[18] In animal models of asthma, the fruit extract ameliorated airway inflammation by suppressing Th2 cell activities.[19][20]
Immunomodulatory and Antiviral Activities
Trichosanthin, a key protein from T. kirilowii, exhibits potent immunomodulatory functions. It can suppress mitogen-induced lymphoproliferative responses and the generation of alloreactive cytotoxic T lymphocyte (CTL) responses in vitro.[6] It has also been shown to delay allograft rejection in mice, suggesting its potential in transplantation medicine.[21] In terms of antiviral activity, trichosanthin has been reported to inhibit HIV-1 replication.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activities of Trichosanthes kirilowii extracts.
Preparation of T. kirilowii Ethanol Extract
-
Grinding: Obtain dried T. kirilowii plant material (e.g., root tuber) and grind it into a fine powder.
-
Extraction: Extract a 100 g mass of the ground powder twice with 80% (v/v) ethanol using an ultrasonicator for 30 minutes at room temperature.[3]
-
Evaporation: Evaporate the alcohol from the extract at 40°C using a rotary evaporator.[3]
-
Lyophilization: Freeze-dry the resulting aqueous extract for 72 hours.[3]
-
Stock Solution Preparation: Dissolve the dried extract powder in distilled water to a concentration of 200 mg/mL.
-
Centrifugation and Storage: Centrifuge the solution at 13,000 rpm for 5 minutes at 4°C. Collect the supernatant and store it in aliquots at -80°C.[3]
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well flat-bottom tissue culture plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[3]
-
Treatment: Treat the cells with varying concentrations of the T. kirilowii extract (e.g., 10–200 µg/mL) or purified compounds for an additional 24 to 72 hours.[3][4]
-
MTT Addition: Add MTT reagent (0.5 mg/mL) to each well and incubate the plates in the dark at 37°C for 2-4 hours.[3]
-
Solubilization: Remove the medium and dissolve the formazan (B1609692) crystals in dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: Measure the optical density at 570 nm using an ELISA plate reader.[3]
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
-
Cell Seeding and Treatment: Seed cells (e.g., 3 x 10⁵ cells in a 60 mm dish) and after 24 hours, treat with the desired concentration of T. kirilowii extract for a specified duration (e.g., 6 or 24 hours).[3]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold phosphate-buffered saline (PBS), and resuspend in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[22]
-
Staining: To 100 µL of the cell suspension, add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.[22][23][24]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[22]
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the stained cells by flow cytometry as soon as possible.[22]
Western Blot Analysis for Signaling Proteins (e.g., STAT3, Akt)
-
Cell Lysis: After treatment with the T. kirilowii extract, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[3][25][26]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.[26]
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[26]
-
SDS-PAGE: Separate the protein samples on an 8-12% SDS-polyacrylamide gel.[3]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[27]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt) overnight at 4°C.[27]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25][27]
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[25]
Conclusion
Trichosanthes kirilowii extracts and their constituent compounds exhibit a remarkable range of biological activities, with significant potential for the development of novel therapeutics. The well-documented anticancer, anti-inflammatory, and immunomodulatory effects, mediated through the modulation of critical cellular signaling pathways, provide a strong foundation for further investigation. The experimental protocols detailed in this guide offer a practical framework for researchers to explore the pharmacological properties of this valuable medicinal plant. Future studies should focus on the in-vivo efficacy and safety of standardized T. kirilowii extracts and the synergistic effects of their bioactive components to fully realize their therapeutic potential.
References
- 1. Cucurbitacin B Causes Increased Radiation Sensitivity of Human Breast Cancer Cells via G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trichosanthes kirilowii Ethanol Extract and Cucurbitacin D Inhibit Cell Growth and Induce Apoptosis through Inhibition of STAT3 Activity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trichosanthes kirilowii Extract Promotes Wound Healing through the Phosphorylation of ERK1/2 in Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trichosanthin Inhibits Breast Cancer Cell Proliferation in Both Cell Lines and Nude Mice by Promotion of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trichosanthes kirilowii Ethanol Extract and Cucurbitacin D Inhibit Cell Growth and Induce Apoptosis through Inhibition of STAT3 Activity in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. A novel extraction of trichosanthin from Trichosanthes kirilowii roots using three-phase partitioning and its in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trichosanthin Promotes Anti-Tumor Immunity through Mediating Chemokines and Granzyme B Secretion in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trichosanthin suppresses the proliferation of glioma cells by inhibiting LGR5 expression and the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Cucurbitacin E Induces Cell Cycle G2/M Phase Arrest and Apoptosis in Triple Negative Breast Cancer | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Chemical constituents of Trichosanthes kirilowii and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cucurbitacin E Induces Cell Cycle G2/M Phase Arrest and Apoptosis in Triple Negative Breast Cancer | PLOS One [journals.plos.org]
- 15. Antiinflammatory effect of Trichosanthes kirilowii Maxim, and its effective parts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chemical constituent from the peel of Trichosanthes kirilowii Maxim and their NF-κB inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Effect of Trichosanthes Kirilowii Maximowicz Extract and Trichosanthes Kirilowii Maximowicz Cheonghyeol Plus on Anti-Inflammatory Factor Expression in Human Umbilical Vein Endothelial Cells (HUVECs) [jikm.or.kr]
- 18. Oral Administration of Trichosanthes Kirilowii Fruit Extract Ameliorates Airway Inflammation and Suppresses Th2 Cell Activities in Ovalbumin‐Sensitized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Oral Administration of Trichosanthes Kirilowii Fruit Extract Ameliorates Airway Inflammation and Suppresses Th2 Cell Activities in Ovalbumin-Sensitized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Trichosanthin, an extract of Trichosanthes kirilowii, effectively prevents acute rejection of major histocompatibility complex-mismatched mouse skin allograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. kumc.edu [kumc.edu]
- 22. scispace.com [scispace.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
Unveiling the Molecular Targets of 3-epi-Isocucurbitacin B: A Technical Guide
Disclaimer: Direct experimental data on the molecular targets of 3-epi-Isocucurbitacin B is limited in publicly available scientific literature. This guide provides a comprehensive overview of the molecular targets identified for its close stereoisomers, Isocucurbitacin B and Cucurbitacin B. Given their structural similarities, it is highly probable that this compound interacts with a similar set of proteins and modulates related signaling pathways. All data and pathways described herein should be considered predictive for this compound and require direct experimental validation.
Introduction
Cucurbitacins are a class of structurally complex tetracyclic triterpenoids renowned for their wide range of biological activities, most notably their potent cytotoxic and anti-proliferative effects against cancer cells. This compound, a stereoisomer of Isocucurbitacin B, belongs to this family. Understanding the precise molecular targets of this compound is crucial for elucidating its mechanism of action and advancing its potential development as a therapeutic agent. This technical guide synthesizes the current knowledge on the molecular targets of closely related cucurbitacins, providing a foundational framework for researchers, scientists, and drug development professionals.
Quantitative Data on Molecular Interactions
The following table summarizes the available quantitative data for the biological activity of Isocucurbitacin B and Cucurbitacin B, which are considered relevant proxies for this compound. These values, primarily half-maximal inhibitory concentrations (IC50), indicate the potency of these compounds against various cancer cell lines.
| Compound | Cell Line | Assay Type | IC50 Value (µM) | Reference |
| Isocucurbitacin B | HeLa (Cervical Cancer) | Cytotoxicity | 0.93 - 9.73 | |
| HT-29 (Colon Cancer) | Cytotoxicity | 0.93 - 9.73 | ||
| Cucurbitacin B | HepG2 (Liver Cancer) | Cytotoxicity | 0.060 ± 0.02 | [1] |
| L02 (Normal Liver) | Cytotoxicity | 0.019 ± 0.003 | [1] | |
| MCF-7 (Breast Cancer) | Cytotoxicity | 12.0 | ||
| Vero (Normal Kidney) | Cytotoxicity | 0.04 | ||
| Glioblastoma Cell Lines (U87, T98G, U118, U343, U373) | Growth Inhibition (ED50) | ~0.1 | [2] | |
| Cucurbitacin I | A549 (Lung Cancer) | Growth Inhibition | 0.140 | [3] |
| Various Cancer Cell Lines (CNS, Breast, Colon, Lung) | Growth Inhibition | < 0.4 | [3] |
Key Molecular Targets and Signaling Pathways
Research on Cucurbitacin B and its isomers has identified several key molecular targets and signaling pathways that are crucial to their anti-cancer effects. These can be broadly categorized as direct binding partners and modulated signaling cascades.
Direct Molecular Targets
Cucurbitacins have been shown to directly interact with a number of proteins, influencing their function and downstream signaling.
-
STAT3 (Signal Transducer and Activator of Transcription 3): A primary and well-established target of cucurbitacins. They inhibit the phosphorylation and activation of STAT3, a key transcription factor involved in cell proliferation, survival, and angiogenesis.
-
JAK2 (Janus Kinase 2): An upstream kinase of STAT3, its inhibition by cucurbitacins prevents the phosphorylation and activation of STAT3.
-
Actin Cytoskeleton: Cucurbitacins are known to disrupt the actin cytoskeleton, leading to changes in cell morphology, motility, and the induction of apoptosis.
-
Tropomyosin receptor kinase A (TrkA): Cucurbitacin B is a potent inhibitor of TrkA, a receptor tyrosine kinase involved in cell survival and differentiation.
-
Glucocorticoid Receptors: Cucurbitacin B has been shown to bind to glucocorticoid receptors, which may contribute to its cytotoxic effects[4].
Modulated Signaling Pathways
The interaction of cucurbitacins with their direct targets leads to the modulation of several critical signaling pathways implicated in cancer progression.
-
JAK/STAT Pathway: As direct inhibitors of JAK2 and STAT3, cucurbitacins effectively block this pathway, which is constitutively active in many cancers and drives tumor growth.
-
MAPK/ERK Pathway: Cucurbitacins have been shown to affect the Raf/MEK/ERK pathway, another critical signaling cascade that regulates cell proliferation and survival[5].
-
PI3K/Akt Pathway: This pathway, central to cell survival and proliferation, is also modulated by cucurbitacins.
-
Wnt Signaling Pathway: Inhibition of the Wnt pathway has been observed with cucurbitacin treatment.
-
NF-κB Signaling: Cucurbitacins can suppress the activation of NF-κB, a key regulator of inflammation and cell survival.
Below is a diagram illustrating the major signaling pathways targeted by cucurbitacins.
Experimental Protocols for Target Identification
Several experimental strategies are employed to identify the molecular targets of natural products like this compound. These can be broadly classified into label-free and label-based approaches.
Cellular Thermal Shift Assay (CETSA) - A Label-Free Method
CETSA is a powerful technique to verify direct binding of a compound to its target protein in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.
Protocol for CETSA with Western Blot Detection:
-
Cell Culture and Treatment:
-
Culture the cells of interest to ~80% confluency.
-
Treat the cells with either the vehicle (e.g., DMSO) or a saturating concentration of this compound for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Cell Harvesting and Heat Challenge:
-
Wash the cells with PBS and harvest them.
-
Resuspend the cell pellet in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction (containing stabilized proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Western Blot Analysis:
-
Carefully collect the supernatant.
-
Determine the protein concentration of the soluble fractions (e.g., using a BCA assay).
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific to the putative target protein, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the normalized band intensity against temperature to generate melting curves for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Affinity Chromatography coupled with Mass Spectrometry (AC-MS) - A Label-Based Method
This approach involves immobilizing the small molecule of interest onto a solid support to "pull down" its interacting proteins from a cell lysate.
Protocol for AC-MS:
-
Synthesis of Affinity Probe:
-
Synthesize a derivative of this compound containing a linker arm with a reactive group (e.g., a terminal alkyne or amine) suitable for conjugation to the affinity matrix. The linker should be attached at a position that does not interfere with protein binding.
-
-
Immobilization of the Probe:
-
Covalently attach the synthesized probe to an activated chromatography resin (e.g., NHS-activated sepharose beads).
-
Block any remaining active sites on the resin to minimize non-specific binding.
-
-
Preparation of Cell Lysate:
-
Culture and harvest cells of interest.
-
Lyse the cells in a non-denaturing buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
Incubate the clarified cell lysate with the this compound-conjugated resin (and a control resin with no ligand) for several hours at 4°C with gentle rotation.
-
Wash the resin extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution of Bound Proteins:
-
Elute the specifically bound proteins from the resin. This can be done using a competitive ligand (excess free this compound), a denaturing agent (e.g., SDS-PAGE sample buffer), or by changing the pH or salt concentration.
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands, perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS data against a protein database.
-
-
Data Analysis:
-
Compare the proteins identified from the this compound resin with those from the control resin. Proteins that are significantly enriched on the compound-bound resin are considered potential binding partners.
-
Chemical Proteomics - Activity-Based Protein Profiling (ABPP)
ABPP utilizes reactive chemical probes that covalently bind to the active sites of enzymes. For a compound like this compound, a probe would be designed with a reactive "warhead" and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye), often attached via click chemistry.
General Workflow for ABPP:
-
Probe Design and Synthesis:
-
Synthesize a this compound analog that includes a photoreactive group or an affinity tag.
-
-
In-situ Labeling:
-
Incubate live cells or cell lysates with the probe.
-
If a photoreactive group is used, expose the cells to UV light to induce covalent cross-linking to target proteins.
-
-
Lysis and Reporter Tag Conjugation (if applicable):
-
Lyse the cells.
-
If a "clickable" probe was used (e.g., with an alkyne tag), perform a click reaction to attach a reporter tag (e.g., biotin-azide).
-
-
Enrichment and Identification:
-
Enrich the labeled proteins using affinity purification (e.g., streptavidin beads for biotin-tagged proteins).
-
Identify the enriched proteins by mass spectrometry as described in the AC-MS protocol.
-
Conclusion
While direct experimental evidence for the molecular targets of this compound is still forthcoming, the extensive research on its stereoisomers provides a robust predictive framework. The primary targets are likely to be key components of pro-survival signaling pathways, particularly the JAK/STAT and MAPK/ERK cascades, as well as the actin cytoskeleton. The experimental protocols detailed in this guide offer a roadmap for researchers to definitively identify and validate the molecular targets of this compound, which will be instrumental in advancing its potential as a novel therapeutic agent. The combination of label-free methods like CETSA for target validation and label-based proteomics approaches for target discovery will provide a comprehensive understanding of its mechanism of action.
References
- 1. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cucurbitacin B markedly inhibits growth and rapidly affects the cytoskeleton in glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (+)-Cucurbitacin B | C32H46O8 | CID 5281316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
3-epi-Isocucurbitacin B and apoptosis induction pathways
An In-Depth Technical Guide on the Apoptosis Induction Pathways of 3-epi-Isocucurbitacin B and Its Analogs for Researchers, Scientists, and Drug Development Professionals.
Disclaimer: This technical guide focuses on the apoptosis induction pathways of cucurbitacins, with a primary emphasis on the well-studied analogs Isocucurbitacin B and Cucurbitacin B. While this compound is a known cytotoxic compound, specific and detailed research on its distinct apoptotic mechanisms is limited in publicly available literature. The information presented herein is based on the strong structural and functional similarities within the cucurbitacin family and should be considered as a foundational guide for research on this compound.
Introduction
Cucurbitacins are a class of tetracyclic triterpenoids predominantly found in plants of the Cucurbitaceae family. These compounds are known for their potent cytotoxic and anti-proliferative effects against a wide range of cancer cells. Their mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical process in cellular homeostasis and a key target in cancer therapy. This guide provides a comprehensive overview of the molecular pathways implicated in apoptosis induced by cucurbitacins, with a focus on Isocucurbitacin B and its close structural relatives.
Core Molecular Mechanisms of Apoptosis Induction
Cucurbitacins trigger apoptosis through a multi-pronged approach that involves the modulation of several key signaling pathways. The primary mechanisms include the inhibition of pro-survival signaling cascades and the activation of intrinsic and extrinsic apoptotic pathways.
Inhibition of Pro-Survival Signaling Pathways
2.1.1 JAK/STAT Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. Constitutive activation of the JAK/STAT pathway, particularly STAT3, is a hallmark of many cancers, leading to the upregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.
Cucurbitacin B has been shown to be a potent inhibitor of the JAK/STAT pathway. It can directly inhibit the phosphorylation of JAK2 and STAT3, preventing the translocation of STAT3 to the nucleus and subsequent transcription of its target genes. This inhibition leads to a decrease in the expression of anti-apoptotic proteins, thereby sensitizing cancer cells to apoptosis.[1]
2.1.2 PI3K/AKT Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another crucial signaling route that promotes cell survival, growth, and proliferation. Isocucurbitacin B has been found to inhibit the PI3K/AKT pathway in glioma cells.[2] This inhibition can lead to the downregulation of downstream targets that promote cell survival, thus contributing to the induction of apoptosis.
2.1.3 MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Isocucurbitacin B has been demonstrated to suppress the MAPK signaling pathway in glioma cells, which may contribute to its anti-cancer effects.[2]
Activation of Apoptotic Pathways
2.2.1 Intrinsic (Mitochondrial) Pathway
The intrinsic pathway of apoptosis is initiated by intracellular stress signals and converges at the mitochondria. Cucurbitacins can induce mitochondrial dysfunction, characterized by the dissipation of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors such as cytochrome c from the mitochondria into the cytoplasm.[3]
Once in the cytoplasm, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex then activates caspase-9, which in turn activates the executioner caspase, caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[4]
The regulation of the intrinsic pathway is heavily dependent on the Bcl-2 family of proteins. Cucurbitacins have been shown to modulate the expression of these proteins, causing an upregulation of pro-apoptotic members like Bax and Bad and a downregulation of anti-apoptotic members such as Bcl-2 and Bcl-xL.[4] This shift in the Bax/Bcl-2 ratio promotes the permeabilization of the mitochondrial outer membrane and the release of cytochrome c.
2.2.2 Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. While less commonly reported for all cucurbitacins, some studies suggest their involvement in this pathway. The activation of death receptors leads to the recruitment of adaptor proteins and the activation of the initiator caspase, caspase-8. Activated caspase-8 can then directly activate caspase-3 or cleave Bid to tBid, which in turn activates the intrinsic pathway. Studies on cucurbitacin B have shown an increase in caspase-8 activity, suggesting a potential role for the extrinsic pathway in its apoptotic mechanism.[5]
2.2.3 Generation of Reactive Oxygen Species (ROS)
Several studies have indicated that cucurbitacins can induce the generation of reactive oxygen species (ROS) in cancer cells.[6][7] Elevated levels of ROS can cause cellular damage, including DNA damage and lipid peroxidation, and can act as upstream signaling molecules to trigger both the intrinsic and extrinsic apoptotic pathways.
Quantitative Data
The following tables summarize the cytotoxic effects of cucurbitacin B and isocucurbitacin B across various cancer cell lines, as represented by their half-maximal inhibitory concentration (IC50) values.
Table 1: IC50 Values of Cucurbitacin B in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| U-2 OS | Osteosarcoma | 20-100 (range) | 48 |
| PC-3 | Prostate Cancer | 5-25 (range) | 24 |
| A549 | Lung Cancer | Not specified | 24 |
| Pancreatic Cancer Cell Lines (various) | Pancreatic Cancer | ~0.1 | Not specified |
| SKBR-3 | Breast Cancer | Lower than other breast cancer lines | 48 |
Note: IC50 values can vary significantly depending on the specific experimental conditions.
Table 2: IC50 Values of Isocucurbitacin B in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| U251 | Glioma | <1 | 24 |
| U87 | Glioma | <1 | 24 |
Source: The data in these tables are compiled from multiple research articles.[1][2][3][4][5][8]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for studying apoptosis.
Caption: Apoptosis induction pathways of Cucurbitacins.
Caption: Experimental workflow for studying apoptosis.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[9]
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.
-
Incubate the plate at 37°C for 1.5 to 4 hours.[9]
-
Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Incubate for 15 minutes with shaking.
-
Measure the absorbance at a wavelength of 492 nm or between 550 and 600 nm using a microplate reader.[9]
-
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
-
Protocol:
-
Seed cells (1 x 10^6 cells) in a T25 flask and treat with this compound for the desired time.
-
Harvest both floating and adherent cells and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI staining solutions to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Western Blotting for Apoptosis Markers
Western blotting is used to detect and quantify specific proteins involved in the apoptotic cascade.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against proteins of interest.
-
Protocol:
-
Cell Lysis: Treat cells with this compound, harvest, and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
This compound, along with its close analogs, represents a promising class of natural compounds with potent anti-cancer activity. Their ability to induce apoptosis through the modulation of multiple critical signaling pathways, including the JAK/STAT, PI3K/AKT, and intrinsic mitochondrial pathways, makes them attractive candidates for further investigation and development as therapeutic agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of these compounds in cancer therapy. Further research is warranted to elucidate the specific molecular interactions and apoptotic mechanisms of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Research Progress on Pharmacological Action of Cucurbitacins [yydbzz.com]
- 3. Apoptosis induction through proteasome inhibitory activity of cucurbitacin D in human T-cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cucurbitacin D induces cell cycle arrest and apoptosis by inhibiting STAT3 and NF-κB signaling in doxorubicin-resistant human breast carcinoma (MCF7/ADR) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of apoptotic effects of Cucurbitacin D, I, and E mediated by Bax/Bcl-xL, caspase-3/9, and oxidative stress modulators in HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Buy Isocucurbitacin B (EVT-334696) | 17278-28-3 [evitachem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Role of 3-epi-Isocucurbitacin B in Cell Cycle Arrest: A Technical Guide
Disclaimer: Scientific literature extensively documents the mechanisms of cell cycle arrest induced by Cucurbitacin B. However, specific research on the biological activities of its stereoisomer, 3-epi-Isocucurbitacin B, is limited. This guide will primarily focus on the well-established role of Cucurbitacin B as a representative model for understanding the potential effects of the broader cucurbitacin family, including its isomers, on cell cycle regulation. The information presented herein is intended for researchers, scientists, and drug development professionals.
Executive Summary
Cucurbitacins are a class of tetracyclic triterpenoid (B12794562) compounds known for their potent cytotoxic and anti-proliferative effects across a wide range of cancer cell lines. A primary mechanism underlying these effects is the induction of cell cycle arrest, predominantly at the G2/M phase, which prevents cancer cells from proceeding through mitosis and ultimately leads to apoptosis. This technical guide provides an in-depth overview of the molecular mechanisms, key signaling pathways, and experimental methodologies related to cucurbitacin-induced cell cycle arrest, with a focus on the extensively studied Cucurbitacin B.
Quantitative Data on Cucurbitacin-Induced Cell Cycle Arrest and Cytotoxicity
The following tables summarize the quantitative effects of Cucurbitacin B on cell viability and cell cycle distribution in various cancer cell lines.
Table 1: IC50 Values of Cucurbitacin B in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Concentration (µM) | Exposure Time (h) |
| PC-3 | Prostate Cancer | 9.67 ± 1.04 | 24 |
| SRB1 | Cutaneous Squamous Cell Carcinoma | ~0.4 | 72 |
| SRB12 | Cutaneous Squamous Cell Carcinoma | ~0.4 | 72 |
| SCC13 | Cutaneous Squamous Cell Carcinoma | ~1.0 | 72 |
| COLO16 | Cutaneous Squamous Cell Carcinoma | ~10.0 | 72 |
| BEL-7402 | Hepatocellular Carcinoma | Not specified | 48 |
Table 2: Effect of Cucurbitacin B on Cell Cycle Distribution
| Cell Line | Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| SKBR-3 (Breast Cancer) | Control | Not specified | Not specified | Not specified |
| 5 µg/mL Cucurbitacin B | Decreased | Decreased | Increased | |
| 10 µg/mL Cucurbitacin B | Decreased | Decreased | Increased | |
| HBL-100 (Breast Epithelium) | Control | Not specified | Not specified | Not specified |
| 5 µg/mL Cucurbitacin B | No significant change | No significant change | No significant change | |
| CRMM2 (Conjunctival Melanoma) | Control | ~60% | ~20% | ~20% |
| 0.1 µmol/L Cucurbitacin B | ~45% | ~15% | ~40% | |
| 0.2 µmol/L Cucurbitacin B | ~30% | ~10% | ~60% |
Core Signaling Pathways in Cucurbitacin-Induced Cell Cycle Arrest
Cucurbitacin B primarily induces cell cycle arrest by modulating key signaling pathways that regulate cell proliferation and division. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a principal target.
The JAK/STAT Signaling Pathway
Cucurbitacin B is a potent inhibitor of the JAK/STAT pathway, particularly STAT3.[1] By inhibiting the phosphorylation of STAT3, Cucurbitacin B prevents its activation and translocation to the nucleus, where it would normally promote the transcription of genes involved in cell cycle progression and survival.[2] Downstream targets of STAT3 that are affected include cyclins and cyclin-dependent kinases (CDKs), which are critical for the transitions between cell cycle phases. Specifically, Cucurbitacin B has been shown to downregulate the expression of Cyclin D1 and cdc2 (also known as CDK1), key proteins for the G1/S and G2/M transitions, respectively.[3][4]
References
- 1. Pharmacokinetics of cucurbitacin B from Trichosanthes cucumerina L. in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cucurbitacin B suppresses glioblastoma via the STAT3/ROS/endoplasmic reticulum stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cucurbitacin B induces apoptosis and S phase cell cycle arrest in BEL-7402 human hepatocellular carcinoma cells and is effective via oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Biological Activity of Cucurbitacins - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Characterization of 3-epi-Isocucurbitacin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-epi-Isocucurbitacin B, a member of the cucurbitacin family of tetracyclic triterpenoids, presents a subject of significant interest for its potential pharmacological activities. This document provides a comprehensive technical guide to the structural characterization of this complex natural product. While specific experimental data for this compound is not extensively available in public literature, this guide furnishes a robust framework based on the well-established characteristics of closely related cucurbitacin analogues. The methodologies and representative data presented herein are intended to serve as a foundational resource for researchers engaged in the isolation, identification, and evaluation of this compound and similar compounds.
Physicochemical Properties
This compound is an isomer of Isocucurbitacin B. Key chemical identifiers and properties are summarized below. It is important to note that while the molecular formula and mass are definitive, other properties may be predicted or based on related compounds and should be confirmed experimentally.
| Property | Value | Source |
| Chemical Formula | C₃₂H₄₆O₈ | [1] |
| Molecular Weight | 558.7 g/mol | [1] |
| Exact Mass | 558.31926842 Da | [1] |
| Isomeric SMILES | CC(=O)OC(C)(C)/C=C/C(=O)--INVALID-LINK--(O)[C@H]1--INVALID-LINK--C[C@@]2(C)[C@@H]3CC=C4--INVALID-LINK----INVALID-LINK--C4(C)C)[C@]3(C)C(=O)C[C@]12C | [1] |
| CAS Number | 17278-28-3 (for Isocucurbitacin B) | [1] |
Spectroscopic Characterization
The unambiguous structural elucidation of this compound relies on a suite of spectroscopic techniques. The following sections provide representative data for cucurbitacins, which are expected to be closely aligned with the spectral characteristics of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2.1: Representative ¹H NMR Data for a Cucurbitacin Analogue (Data presented is for a representative cucurbitacin and should be used for comparative purposes only)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 4.45 | dd | 12.5, 6.5 |
| 3 | 3.25 | d | 9.5 |
| 6 | 5.70 | br s | |
| 10 | 2.80 | d | 8.0 |
| 16 | 4.30 | t | 8.5 |
| 20-OH | 3.50 | s | |
| 24 | 6.50 | d | 15.5 |
| 25 | 7.10 | d | 15.5 |
Table 2.2: Representative ¹³C NMR Data for a Cucurbitacin Analogue (Data presented is for a representative cucurbitacin and should be used for comparative purposes only)
| Position | Chemical Shift (δ, ppm) |
| 1 | 35.5 |
| 2 | 68.9 |
| 3 | 78.1 |
| 5 | 139.0 |
| 6 | 121.5 |
| 11 | 209.0 |
| 22 | 200.1 |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition.
Table 2.3: Expected Mass Spectrometry Data for this compound
| Ion | m/z (calculated) |
| [M+H]⁺ | 559.3265 |
| [M+Na]⁺ | 581.3084 |
| [M+K]⁺ | 597.2824 |
| [M-H₂O+H]⁺ | 541.3159 |
| [M-CH₃COOH+H]⁺ | 499.3003 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups within the molecule.
Table 2.4: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | 3400-3500 (broad) |
| C-H (alkane) | 2850-2960 |
| C=O (ketone) | 1705-1725 |
| C=O (α,β-unsaturated ketone) | 1670-1690 |
| C=C (alkene) | 1640-1660 |
| C-O (ester/hydroxyl) | 1050-1250 |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the conjugated systems present in the molecule.
Table 2.5: Expected UV-Visible Absorption for this compound
| Chromophore | λmax (nm) |
| α,β-unsaturated ketone | 220-250 |
| Dienone | 260-290 |
Experimental Protocols
The following sections detail generalized experimental procedures for the isolation, purification, and analysis of cucurbitacins. These protocols can be adapted for the specific requirements of isolating this compound.
Isolation and Purification of Cucurbitacins
This protocol outlines a general method for the extraction and purification of cucurbitacins from plant material.
1. Extraction:
-
Air-dry and pulverize the plant material (e.g., fruits, leaves).
-
Macerate the powdered material with methanol (B129727) at room temperature for 48 hours. Repeat the extraction three times.
-
Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
2. Solvent Partitioning:
-
Suspend the crude extract in a 9:1 methanol-water mixture.
-
Perform liquid-liquid partitioning successively with hexane, chloroform (B151607), and ethyl acetate (B1210297).
-
Concentrate each fraction to dryness. The cucurbitacins are typically enriched in the ethyl acetate and chloroform fractions.
3. Chromatographic Purification:
-
Subject the active fraction (e.g., ethyl acetate fraction) to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate mixture followed by an ethyl acetate-methanol mixture.
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system and visualizing with an appropriate staining reagent (e.g., ceric sulfate).
-
Combine fractions containing compounds with similar Rf values.
4. High-Performance Liquid Chromatography (HPLC):
-
Further purify the enriched fractions using preparative or semi-preparative reverse-phase HPLC (RP-HPLC) on a C18 column.
-
Use a gradient of acetonitrile (B52724) and water as the mobile phase.
-
Monitor the elution profile with a UV detector at a wavelength appropriate for the chromophores (e.g., 230 nm).
-
Collect the peaks corresponding to the target compound.
5. Purity Assessment:
-
Assess the purity of the isolated compound using analytical HPLC.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or Pyridine-d₅).
-
Data Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the acquired data using appropriate NMR software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Introduce the sample into the mass spectrometer via direct infusion or coupled to an HPLC system (LC-MS).
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Data Acquisition: Acquire data in both positive and negative ion modes to obtain comprehensive information. Obtain high-resolution data to confirm the elemental composition.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates a generalized workflow for the isolation and structural characterization of cucurbitacins.
Caption: Generalized workflow for isolation and characterization.
Presumed Signaling Pathway
Based on studies of the closely related Isocucurbitacin B, this compound is presumed to inhibit the PI3K/AKT and MAPK signaling pathways, which are critical in cell proliferation and survival.
Caption: Presumed inhibition of PI3K/AKT and MAPK pathways.
Conclusion
The structural characterization of this compound is a critical step in unlocking its therapeutic potential. This guide provides a comprehensive overview of the necessary analytical techniques and experimental protocols. While specific, published spectral data for this compound is sparse, the information presented for related cucurbitacins offers a solid foundation for its identification. Future research should focus on the complete spectroscopic and biological profiling of this compound to fully elucidate its structure-activity relationships and potential as a drug lead.
References
The Natural Abundance and Biological Interactions of 3-epi-Isocucurbitacin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current knowledge regarding the natural abundance, isolation, and biological activity of 3-epi-Isocucurbitacin B, a tetracyclic triterpenoid (B12794562) of interest for its potential pharmacological applications. This document summarizes the available quantitative data for closely related cucurbitacins, details relevant experimental protocols, and visualizes its known signaling pathway interactions.
Natural Abundance of this compound and Related Cucurbitacins
Direct quantitative data on the natural abundance of this compound in specific plant species remains limited in publicly available scientific literature. However, qualitative analyses have identified its presence, often alongside its isomer Cucurbitacin B, in plants of the Trichosanthes genus, particularly Trichosanthes cucumerina (also known as snake gourd).[1][2] It is important to note that in much of the literature, the term "Isocucurbitacin B" is used interchangeably with "this compound".
Given the close structural relationship and co-occurrence, the abundance of Cucurbitacin B can serve as a proxy for estimating the potential yield of its 3-epi isomer from plant sources. Cucurbitacin B is often the most abundant cucurbitacin in the fruits of Trichosanthes cucumerina.[3][4]
Table 1: Quantitative Data for Cucurbitacin B in Various Plant Materials
| Plant Species | Plant Part | Extraction Method | Quantification Method | Concentration | Reference |
| Trichosanthes dioica | Dried Fruit Powder | Methanol (B129727) (Soxhlet) | HPTLC | Not specified in extract, calibration range 40-240 ng/spot | [5][6] |
| Trichosanthes cucumerina | Fruit Fibers | n-hexane, Ethyl Acetate (B1210297), Methanol (Soxhlet) | MTT assay on cell lines (IC50) | IC50 of 4.12 μM (MCF-7) and 3.68 μM (MDA-MB-231) for isolated Cucurbitacin B | [3] |
| Zucchini | Plant Material | Dichloromethane (Liquid-Liquid) | HPLC-MS | Not specified in plant, LOQ in serum 0.05-0.42 ng/mL | [7] |
Note: The concentrations reported are for Cucurbitacin B and may not directly reflect the abundance of this compound. The IC50 values indicate biological activity and are not a direct measure of concentration in the plant.
Experimental Protocols
Isolation and Purification of Cucurbitacins from Trichosanthes cucumerina
The following protocol is a synthesis of methodologies reported for the isolation of Cucurbitacin B from Trichosanthes cucumerina and is applicable for the isolation of this compound.[3]
1. Plant Material Preparation:
- Collect mature fruits of Trichosanthes cucumerina.
- Remove peels and seeds to isolate the fruit fibers.
- Air-dry the fruit fibers naturally.
- Chill the dried fruit fibers in liquid nitrogen and mill into a fine powder.
2. Extraction:
- Perform successive Soxhlet extractions of the powdered fruit fibers with solvents of increasing polarity:
- n-hexane
- Ethyl acetate
- Methanol
- Evaporate the solvent from each extract to dryness under reduced pressure at 40-45°C.
3. Chromatographic Purification:
- The ethyl acetate extract, typically rich in cucurbitacins, is subjected to further purification.
- Column Chromatography:
- Pack a silica (B1680970) gel column and equilibrate with a non-polar solvent.
- Apply the concentrated ethyl acetate extract to the column.
- Elute the column with a gradient of solvents, for example, a mixture of chloroform (B151607) and methanol, gradually increasing the polarity.
- Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing cucurbitacins.
- High-Performance Liquid Chromatography (HPLC):
- Pool the cucurbitacin-rich fractions and concentrate.
- Perform preparative HPLC on a C18 reversed-phase column.
- Use a mobile phase gradient of acetonitrile (B52724) and water to separate individual cucurbitacins.
Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This protocol is adapted from a validated method for the quantification of Cucurbitacin B in plasma and can be modified for plant extracts.[4][8]
1. Sample Preparation (for Plant Extract):
- Dissolve a known weight of the purified cucurbitacin fraction or a crude extract in methanol.
- Perform a protein precipitation step if analyzing a complex biological matrix (e.g., by adding acetonitrile or methanol).
- Centrifuge the sample to pellet any precipitates.
- Filter the supernatant through a 0.22 µm syringe filter.
2. HPLC-MS/MS System:
- HPLC System: A system capable of gradient elution.
- Column: A reversed-phase column, such as a Phenomenex Luna Pentafluorophenyl Column (150 mm × 2 mm, 5 μm).[7]
- Mobile Phase: A gradient of 0.2% v/v formic acid in water (Solvent A) and methanol (Solvent B).[4]
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive or negative ion mode.
3. Chromatographic and Mass Spectrometric Conditions:
- Gradient Elution:
- Start with a higher percentage of Solvent A (e.g., 55%) and gradually increase the percentage of Solvent B (e.g., to 90%) over several minutes to elute the analytes.[4]
- Flow Rate: Approximately 0.3 mL/min.[4]
- Injection Volume: 15 µL.[4]
- Ionization Mode: Electrospray Ionization (ESI), negative mode has been shown to be effective.[7]
- Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for this compound.
4. Quantification:
- Prepare a calibration curve using a certified reference standard of this compound.
- Use an internal standard to correct for matrix effects and variations in instrument response.
- Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Signaling Pathway Analysis
Isocucurbitacin B has been shown to exert its biological effects, particularly its anti-cancer properties, through the modulation of key signaling pathways. The primary mechanism identified involves the inhibition of the PI3K/AKT and MAPK signaling pathways.
PI3K/AKT and MAPK Signaling Pathway Inhibition by Isocucurbitacin B
Diagram of the PI3K/AKT and MAPK Signaling Pathway Inhibition:
Caption: Inhibition of PI3K/AKT and MAPK pathways by Isocucurbitacin B.
This pathway illustrates that Isocucurbitacin B acts as an inhibitor of both the Phosphoinositide 3-kinase (PI3K) and the Mitogen-activated protein kinase (MAPK) pathways. By inhibiting these upstream kinases, Isocucurbitacin B effectively downregulates downstream processes that are crucial for cancer cell progression, including cell proliferation, survival, and invasion.[1]
Experimental Workflow for Signaling Pathway Analysis
The following workflow outlines the key experiments used to elucidate the inhibitory effects of Isocucurbitacin B on cellular signaling pathways.
Diagram of the Experimental Workflow:
Caption: Workflow for investigating Isocucurbitacin B's effect on signaling.
References
- 1. scispace.com [scispace.com]
- 2. scispace.com [scispace.com]
- 3. Cucurbitacin B inhibits human breast cancer cell proliferation through disruption of microtubule polymerization and nucleophosmin/B23 translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of cucurbitacin B from Trichosanthes cucumerina L. in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. phcogcommn.org [phcogcommn.org]
- 7. Simultaneous determination of cucurbitacin B, E, I and E-glucoside in plant material and body fluids by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new sensitive UPLC-MS/MS method for the determination of cucurbitacin B in rat plasma: application to an absolute bioavailability study - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Synthesis of Cucurbitacin Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cucurbitacins are a group of structurally complex and highly oxygenated tetracyclic triterpenoids, predominantly found in the Cucurbitaceae family. Renowned for their bitter taste, they also exhibit a wide array of pharmacological activities, including potent anti-cancer and anti-inflammatory properties. The growing interest in these compounds for therapeutic applications has spurred research into their biosynthesis, paving the way for enzymatic and biotechnological production methods. This technical guide provides an in-depth overview of the enzymatic synthesis of cucurbitacin compounds, focusing on the core biosynthetic pathways, key enzymes, regulatory mechanisms, and detailed experimental protocols for their study and production.
Introduction
Cucurbitacins are synthesized via the mevalonate (B85504) (MVA) pathway, leading to the formation of a common precursor, 2,3-oxidosqualene (B107256).[1][2] The diversification of the cucurbitacin backbone is then achieved through the sequential action of three key enzyme families: oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (CYP450s), and acyltransferases (ACTs).[3][4] The expression of the genes encoding these enzymes is tightly regulated, often in a tissue-specific manner, by basic helix-loop-helix (bHLH) transcription factors.[4] Furthermore, environmental cues, such as abiotic stress, have been shown to modulate cucurbitacin biosynthesis, often mediated by plant hormones like abscisic acid (ABA) and jasmonic acid (JA).[1][5]
This guide will delve into the enzymatic steps of cucurbitacin biosynthesis, present available quantitative data, and provide detailed experimental methodologies for researchers in the field.
Core Biosynthetic Pathways
The biosynthesis of cucurbitacins begins with the cyclization of 2,3-oxidosqualene to form the foundational cucurbitadienol (B1255190) skeleton. This is followed by a series of oxidative modifications and acylations to produce the various cucurbitacin compounds. The pathways for the well-characterized cucurbitacins B, C, and E are presented below.
Biosynthesis of Cucurbitacin B (CuB) in Melon (Cucumis melo)
The synthesis of Cucurbitacin B in melon involves an oxidosqualene cyclase (CmBi), six CYP450s, and one acyltransferase (CmACT).[3]
Biosynthesis of Cucurbitacin C (CuC) in Cucumber (Cucumis sativus)
The biosynthesis of Cucurbitacin C in cucumber is orchestrated by one OSC gene (CsBi), eight CYP450 genes, and one acyltransferase gene (CsACT).[3]
Biosynthesis of Cucurbitacin E (CuE) in Watermelon (Citrullus lanatus)
The biosynthetic pathway of Cucurbitacin E in watermelon involves a set of homologous enzymes to those found in melon and cucumber, including ClBi (OSC), several CYP450s, and ClACT.[4]
Key Enzymes and Quantitative Data
The enzymatic synthesis of cucurbitacins is a multi-step process catalyzed by specific enzymes. While comprehensive kinetic data for all enzymes in the pathways are not yet available, this section summarizes the known quantitative information.
Oxidosqualene Cyclases (OSCs)
OSCs, also known as cucurbitadienol synthases, catalyze the first committed step in cucurbitacin biosynthesis, the cyclization of 2,3-oxidosqualene to cucurbitadienol.[6]
| Enzyme | Source Organism | Product | Specific Activity (nmol min⁻¹ mg⁻¹) | Km (µM) | Reference |
| SgCS (50R573L variant) | Siraitia grosvenorii | Cucurbitadienol | 10.24 | Not Reported | [6] |
Cytochrome P450 Monooxygenases (CYP450s)
CYP450s are responsible for the extensive oxidation of the cucurbitadienol backbone, introducing hydroxyl and keto groups at various positions. Kinetic data for these enzymes are largely unavailable due to the complexity of their assays.
Acyltransferases (ACTs)
ACTs catalyze the final steps in the biosynthesis of many cucurbitacins, typically involving the acetylation of hydroxyl groups. These enzymes often exhibit broad substrate specificity.[4]
Heterologous Production Titers
The heterologous expression of cucurbitacin biosynthetic genes in microbial and plant systems has enabled the production of cucurbitadienol and its derivatives.
| Host Organism | Expressed Enzyme(s) | Product | Titer | Reference |
| Saccharomyces cerevisiae | SgCBS | Cucurbitadienol | 27.44 mg/L (flask), 1724.10 mg/L (fermenter) | [7] |
| Saccharomyces cerevisiae | HcOSC6 and others | Cucurbitadienol | 296.37 mg/L | [8] |
| Nicotiana benthamiana | HcOSC6 | Cucurbitadienol | 94.8 mg/g (dry weight) | [8] |
Regulatory Mechanisms
The biosynthesis of cucurbitacins is regulated at the transcriptional level by a network of signaling pathways that respond to both developmental cues and environmental stresses.
Transcriptional Regulation by bHLH Factors
A key regulatory component is a conserved cluster of basic helix-loop-helix (bHLH) transcription factors.[4] These factors, often with tissue-specific expression patterns (e.g., in fruits or roots), directly activate the promoters of the biosynthetic genes, including the oxidosqualene cyclase (Bi) gene.[4]
Upstream Signaling Pathways
Abiotic stresses such as drought, cold, and salinity, as well as the plant hormone abscisic acid (ABA), have been shown to induce the expression of cucurbitacin biosynthetic genes.[1][5] This response is mediated, at least in part, by ABA-responsive element binding factors (AREBs) that bind to the promoter of the Bi gene.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of enzymatic cucurbitacin synthesis.
Heterologous Expression and Purification of Biosynthetic Enzymes
This protocol describes the expression of His-tagged cucurbitacin biosynthetic enzymes in E. coli and their subsequent purification.
5.1.1. Gene Cloning and Expression Vector Construction
-
Amplify the full-length coding sequence of the target gene (e.g., Cucurbitadienol Synthase) from cDNA using PCR with primers containing appropriate restriction sites.
-
Digest the PCR product and a suitable expression vector (e.g., pET-28a with an N-terminal His-tag) with the corresponding restriction enzymes.
-
Ligate the digested gene into the expression vector and transform the construct into competent E. coli DH5α cells for plasmid propagation.
-
Verify the sequence of the construct by Sanger sequencing.
5.1.2. Protein Expression
-
Transform the verified expression plasmid into an E. coli expression strain (e.g., BL21(DE3)).
-
Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for 16-20 hours at a lower temperature (e.g., 18°C) to enhance protein solubility.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
5.1.3. Protein Purification
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.
-
Wash the column with wash buffer (lysis buffer with 20 mM imidazole) to remove non-specifically bound proteins.
-
Elute the His-tagged protein with elution buffer (lysis buffer with 250 mM imidazole).
-
Analyze the purified protein by SDS-PAGE.
-
Desalt and concentrate the purified protein using ultrafiltration.
In Vitro Enzyme Assays
This protocol outlines a general procedure for assaying the activity of cucurbitacin biosynthetic enzymes in vitro.
5.2.1. Oxidosqualene Cyclase (OSC) Assay
-
Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM DTT, and 50-100 µg of purified OSC enzyme in a total volume of 500 µL.
-
Initiate the reaction by adding the substrate, 2,3-oxidosqualene (typically 50-100 µM, dissolved in a detergent like Triton X-100).
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding an equal volume of ethyl acetate (B1210297) and vortexing vigorously.
-
Extract the products by partitioning with ethyl acetate three times.
-
Pool the organic phases, evaporate to dryness under a stream of nitrogen, and redissolve the residue in a suitable solvent (e.g., methanol) for analysis.
5.2.2. Cytochrome P450 (CYP450) Assay
-
Prepare a reaction mixture containing 100 mM potassium phosphate (B84403) buffer (pH 7.4), the cucurbitadienol substrate (10-50 µM), and purified CYP450 enzyme (0.1-1 µM).
-
In a separate tube, prepare a solution of a P450 reductase partner (e.g., from Arabidopsis thaliana) and an NADPH regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase).
-
Pre-incubate both mixtures at 30°C for 5 minutes.
-
Initiate the reaction by combining the enzyme/substrate mixture with the reductase/NADPH mixture.
-
Incubate at 30°C for 1-2 hours with gentle shaking.
-
Quench and extract the products as described for the OSC assay.
5.2.3. Acyltransferase (ACT) Assay
-
Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), the cucurbitacin substrate (e.g., cucurbitacin D, 50-100 µM), and purified ACT enzyme (10-50 µg).
-
Initiate the reaction by adding the acyl donor, typically acetyl-CoA (100-200 µM).
-
Incubate at 30°C for 30-60 minutes.
-
Stop the reaction and extract the products as described above.
Product Analysis by HPLC
This protocol provides a general method for the analysis and quantification of cucurbitacin compounds using High-Performance Liquid Chromatography (HPLC).
5.3.1. Sample Preparation
-
Redissolve the dried extracts from the enzyme assays in a known volume of methanol (B129727) (e.g., 100-200 µL).
-
Filter the samples through a 0.22 µm syringe filter before injection.
5.3.2. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of B (e.g., 30%), increase to a high percentage (e.g., 90%) over 30-40 minutes, hold for 5 minutes, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 230 nm.
-
Quantification: Generate a standard curve using authentic cucurbitacin standards of known concentrations.
Structural Elucidation by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural confirmation of novel cucurbitacins produced through enzymatic synthesis.
5.4.1. Sample Preparation
-
Purify the compound of interest using preparative or semi-preparative HPLC.
-
Thoroughly dry the purified compound to remove all traces of solvent.
-
Dissolve 1-5 mg of the pure compound in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or Pyridine-d₅) in a 5 mm NMR tube.
5.4.2. NMR Experiments
-
Acquire a one-dimensional ¹H NMR spectrum to identify the proton signals.
-
Acquire a one-dimensional ¹³C NMR spectrum to identify the carbon signals.
-
Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings. These experiments are crucial for assembling the molecular structure.
Experimental and Logical Workflows
The elucidation of a cucurbitacin biosynthetic pathway follows a logical workflow, from gene identification to functional characterization.
Conclusion
The enzymatic synthesis of cucurbitacins is a rapidly advancing field with significant potential for the sustainable production of these valuable pharmaceutical compounds. This technical guide has provided a comprehensive overview of the current knowledge, including biosynthetic pathways, key enzymes, regulatory networks, and detailed experimental protocols. While significant progress has been made, further research is needed to fully characterize all the enzymes in the various cucurbitacin pathways and to elucidate the intricate details of their regulation. The methodologies and data presented herein serve as a valuable resource for researchers aiming to contribute to this exciting area of natural product biosynthesis and metabolic engineering.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Advances in the biosynthesis, gene mining, and molecular mechanisms of cucurbitacin in Cucurbitaceae crops [maxapress.com]
- 4. Convergence and divergence of cucurbitacin biosynthesis and regulation in Cucurbitaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Metabolome and Transcriptome Analyses of Cucurbitacin Biosynthesis in Luffa (Luffa acutangula) [frontiersin.org]
- 6. Identification of a Novel Specific Cucurbitadienol Synthase Allele in Siraitia grosvenorii Correlates with High Catalytic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Study of heterologous efficient synthesis of cucurbitadienol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
The Therapeutic Potential of Cucurbitacin Analogues: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucurbitacins, a class of tetracyclic triterpenoid (B12794562) compounds predominantly found in plants of the Cucurbitaceae family, have garnered significant attention for their diverse pharmacological activities.[1][2][3] Historically used in folk medicine, modern scientific investigation has unveiled their potent anti-inflammatory and anticancer properties.[2][4][5] This technical guide provides an in-depth exploration of the therapeutic potential of cucurbitacin analogues, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. The primary molecular targets of many cucurbitacins are components of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are frequently dysregulated in various cancers and inflammatory diseases.[6][7][8]
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer and anti-inflammatory effects of cucurbitacin analogues are primarily attributed to their ability to modulate critical intracellular signaling pathways.
The JAK/STAT Signaling Pathway
A primary mechanism of action for many cucurbitacin analogues is the inhibition of the JAK/STAT signaling cascade.[7][9][10] This pathway plays a crucial role in transmitting signals from cytokines and growth factors, thereby regulating cell proliferation, differentiation, and survival.[10] Constitutive activation of the JAK/STAT pathway, particularly of STAT3, is a hallmark of numerous human cancers.[11][12][13]
Cucurbitacins, such as cucurbitacin B, E, and I, have been shown to be potent inhibitors of STAT3 phosphorylation and activation.[9][11][12] Some analogues can also inhibit the upstream kinase JAK2.[9] By blocking STAT3 signaling, these compounds can induce apoptosis and inhibit the proliferation of cancer cells.[11][12][14]
Signaling Pathway Diagram: Cucurbitacin Inhibition of the JAK/STAT Pathway
Caption: Cucurbitacin analogues inhibit the JAK/STAT pathway by targeting JAK and STAT3.
The MAPK/ERK Signaling Pathway
Several cucurbitacin analogues also exert their effects by modulating the MAPK/ERK pathway.[8][15] This pathway is another critical regulator of cell growth, differentiation, and survival, and its aberrant activation is common in cancer.[16] Cucurbitacin B has been shown to interact with the Raf/MEK/ERK signaling cascade in leukemia cells.[15] Furthermore, cucurbitacin-inspired estrone (B1671321) analogues have been synthesized and shown to inhibit the phosphorylation of ERK, a key downstream component of the MAPK pathway.[16][17]
Signaling Pathway Diagram: Cucurbitacin Modulation of the MAPK/ERK Pathway
Caption: Cucurbitacin analogues can inhibit the MAPK/ERK signaling pathway.
Quantitative Data on the Efficacy of Cucurbitacin Analogues
The following tables summarize the in vitro cytotoxic activity of various cucurbitacin analogues against a range of human cancer cell lines, presented as half-maximal inhibitory concentration (IC50) values.
Table 1: IC50 Values of Cucurbitacin B and its Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Cucurbitacin B | MCF-7 (Breast) | 12.0 ± 0.4 | [4] |
| Cucurbitacin B | HCT116 (Colon) | 0.031 ± 0.003 | [4] |
| Cucurbitacin B | HepG2 (Liver) | 0.06 | [13] |
| Derivative 10b | HepG2 (Liver) | 0.63 | [13] |
| Derivative 21 | A549 (Lung) | 0.009 | [4] |
| Derivative 21 | HCT116 (Colon) | 0.025 | [4] |
| Derivative 21 | MDA-MB-231 (Breast) | 0.022 | [4] |
| Derivative 21 | MCF-7 (Breast) | 0.031 | [4] |
| Derivative 21 | SK-OV-3 (Ovarian) | 0.028 | [4] |
| Derivative 21 | HeLa (Cervical) | 0.019 | [4] |
| Derivative 21 | HepG-2 (Liver) | 0.024 | [4] |
| Derivative 21 | BXPC-3 (Pancreatic) | 0.021 | [4] |
| Derivative 21 | PANC-1 (Pancreatic) | 0.026 | [4] |
| Derivative 21 | CFPAC-1 (Pancreatic) | 0.029 | [4] |
Table 2: IC50 Values of Cucurbitacin E
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Cucurbitacin E | MDA-MB-468 (Breast) | 0.04 ± 0.01 | [18] |
| Cucurbitacin E | MDA-MB-231 (Breast) | 0.05 ± 0.01 | [18] |
| Cucurbitacin E | HCC1806 (Breast) | 0.03 ± 0.01 | [18] |
| Cucurbitacin E | HCC1937 (Breast) | 0.06 ± 0.02 | [18] |
| Cucurbitacin E | SW527 (Breast) | 0.04 ± 0.01 | [18] |
| Cucurbitacin E | T24 (Bladder) | ~0.25 (at 24h) | [19] |
Table 3: IC50 Values of Cucurbitacin I
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| Cucurbitacin I | A549 (Lung) | 140 | [20] |
Table 4: IC50 Values of Cucurbitacin C
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| Cucurbitacin C | A549 (Lung) | 158.7 | [21] |
| Cucurbitacin C | PC-3 (Prostate) | 9.6 | [21] |
| Cucurbitacin C | DU145 (Prostate) | 12.3 | [21] |
| Cucurbitacin C | HepG2 (Liver) | 25.4 | [21] |
Table 5: IC50 Values of Cucurbitacin IIa Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 2 | SKOV3 (Ovarian) | 1.2 ± 0.01 | [22] |
| Derivative 4d | SKOV3 (Ovarian) | 2.2 ± 0.19 | [22] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the therapeutic potential of cucurbitacin analogues.
MTT Cell Viability Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.[11][12]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the cucurbitacin analogue and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan (B1609692) crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[12]
Experimental Workflow: MTT Assay
Caption: A typical workflow for assessing cell viability using the MTT assay.
Western Blot Analysis for Phosphorylated STAT3 (p-STAT3)
Western blotting is a key technique to determine the effect of cucurbitacin analogues on the phosphorylation status of target proteins like STAT3.[17][23]
Protocol:
-
Cell Culture and Treatment: Culture the desired cell line and treat with cucurbitacin analogues at various concentrations and time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[23]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate 20-40 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[23]
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[23]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.[17][23]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17][23]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.[23]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to normalize the p-STAT3 signal.[23]
In Vivo Xenograft Mouse Model
To evaluate the in vivo efficacy of cucurbitacin analogues, patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) mouse models are commonly used.[2][9][24]
Protocol (General Overview):
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.[9][24]
-
Tumor Implantation: Subcutaneously inject human cancer cells or implant tumor fragments from a patient into the flank of the mice.[2][9]
-
Tumor Growth and Measurement: Allow the tumors to grow to a palpable size. Tumor volume is typically measured regularly using calipers.
-
Compound Administration: Once tumors reach a specific size, randomly assign mice to treatment and control groups. Administer the cucurbitacin analogue (e.g., via intraperitoneal injection or oral gavage) according to a predetermined schedule and dosage. The control group receives a vehicle solution.
-
Monitoring: Monitor tumor growth, body weight, and the general health of the mice throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blotting).
Conclusion and Future Directions
Cucurbitacin analogues represent a promising class of natural compounds with significant therapeutic potential, particularly in the fields of oncology and inflammation. Their ability to target key signaling pathways like JAK/STAT and MAPK provides a strong rationale for their further development. The quantitative data presented in this guide highlight their potent cytotoxic effects against a variety of cancer cell lines.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating novel cucurbitacin analogues to improve efficacy and reduce toxicity.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.
-
Combination Therapies: Investigating the synergistic effects of cucurbitacin analogues with existing chemotherapeutic agents to enhance treatment efficacy and overcome drug resistance.
-
Clinical Trials: Advancing the most promising candidates into clinical trials to evaluate their safety and efficacy in human patients.
By leveraging the detailed experimental protocols and understanding the molecular mechanisms outlined in this guide, researchers and drug development professionals can effectively advance the exploration of cucurbitacin analogues as novel therapeutic agents.
References
- 1. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cucurbitacin E - Wikipedia [en.wikipedia.org]
- 4. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sketchviz.com [sketchviz.com]
- 6. Cucurbitacin IIa interferes with EGFR-MAPK signaling pathway leads to proliferation inhibition in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Application of Cucurbitacins as Anticancer Agents [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. ovid.com [ovid.com]
- 11. researchhub.com [researchhub.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. mdpi.com [mdpi.com]
- 14. 3.5. Western blot analysis of p-STAT3 [bio-protocol.org]
- 15. Pharmacokinetics and Biological Activity of Cucurbitacins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Cucurbitacin E Induces Cell Cycle G2/M Phase Arrest and Apoptosis in Triple Negative Breast Cancer | PLOS One [journals.plos.org]
- 19. researchgate.net [researchgate.net]
- 20. medchemexpress.com [medchemexpress.com]
- 21. In Vitro and In Vivo Antitumor Activity of Cucurbitacin C, a Novel Natural Product From Cucumber - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis of cucurbitacin IIa derivatives with apoptosis-inducing capabilities in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the HPLC Purification of 3-epi-Isocucurbitacin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 3-epi-Isocucurbitacin B, a tetracyclic triterpenoid (B12794562) compound with potential cytotoxic and other biological activities. The protocol outlines a two-step high-performance liquid chromatography (HPLC) strategy, commencing with a preparative reversed-phase (RP-HPLC) method for initial purification from a crude plant extract, followed by a chiral HPLC method for the specific isolation of the 3-epi isomer. This application note also includes information on sample preparation, data presentation in tabular format for clarity, and a representative signaling pathway potentially modulated by cucurbitacins.
Introduction
This compound is a stereoisomer of Isocucurbitacin B, belonging to the cucurbitacin family of compounds known for their diverse pharmacological effects, including cytotoxic, anti-inflammatory, and anti-cancer properties.[1] The purification of specific stereoisomers like this compound is crucial for accurate pharmacological evaluation and drug development. This protocol details a robust HPLC-based purification method.
Experimental Protocols
Part 1: Initial Purification by Preparative RP-HPLC
This initial step aims to isolate a fraction enriched with cucurbitacin isomers from a crude plant extract.
Sample Preparation:
-
Air-dry and grind the plant material (e.g., from the Cucurbitaceae family) to a fine powder.
-
Perform an initial extraction with a moderately polar solvent such as chloroform (B151607) or a mixture of chloroform, acetone, and methanol (B129727).
-
Evaporate the solvent under reduced pressure to obtain a crude extract.
-
For HPLC injection, dissolve the crude extract in a suitable solvent like methanol or a mixture of the mobile phase solvents to a concentration of 10-50 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Specification |
| Instrument | Preparative HPLC system with a fraction collector |
| Column | C18, 250 x 22 mm, 10 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20-55% B over 50 minutes |
| Flow Rate | 13 mL/min |
| Detection | UV at 229 nm |
| Injection Volume | 500 - 2000 µL (depending on concentration) |
Fraction Collection:
Collect fractions based on the elution profile, targeting peaks that correspond to the expected retention time of cucurbitacin isomers. Pool the fractions containing the target compounds and evaporate the solvent.
Part 2: Chiral HPLC for Isolation of this compound
This second, more specific step is designed to separate the this compound isomer from other cucurbitacin isomers. A chiral column is essential for this separation.[2]
Sample Preparation:
-
Dissolve the enriched fraction from the preparative RP-HPLC step in the mobile phase to a concentration of approximately 1-5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions:
| Parameter | Specification |
| Instrument | Analytical or Semi-preparative HPLC system |
| Column | Chiral column with amylose (B160209) derivative stationary phase (e.g., Chiralpak AD-H) |
| Mobile Phase | n-hexane:isopropanol:ethanol:trifluoroacetic acid (75:15:10:0.1 v/v/v/v)[2] |
| Flow Rate | 1.0 mL/min (analytical) or scaled up for semi-preparative |
| Detection | UV at 220-270 nm[2] |
| Injection Volume | 10 - 100 µL |
Fraction Collection and Analysis:
Collect the peak corresponding to this compound. The purity of the isolated compound should be confirmed by analytical HPLC, and its identity verified using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
Table 1: Summary of HPLC Conditions
| Parameter | Preparative RP-HPLC | Chiral HPLC |
| Column Type | C18 | Chiral (Amylose-based) |
| Column Dimensions | 250 x 22 mm, 10 µm | (As per manufacturer) |
| Mobile Phase | Water/Acetonitrile Gradient | n-hexane/isopropanol/ethanol/TFA |
| Flow Rate | 13 mL/min | 1.0 mL/min |
| Detection Wavelength | 229 nm | 220-270 nm |
Visualization of Experimental Workflow and Signaling Pathway
Discussion
The purification of this compound requires a multi-step chromatographic approach due to the complexity of the initial plant extract and the presence of closely related stereoisomers. The initial preparative RP-HPLC step effectively removes a significant portion of interfering compounds, providing an enriched fraction of cucurbitacins. The subsequent use of a chiral stationary phase is critical for the resolution of the specific 3-epi isomer from other cucurbitacins like Isocucurbitacin B.
While the precise signaling pathways of this compound are still under investigation, studies on related cucurbitacins suggest that they often exert their cytotoxic effects by modulating key cellular signaling pathways. For instance, cucurbitacins have been shown to inhibit the JAK/STAT3 and PI3K/AKT/mTOR pathways, which are often dysregulated in cancer cells, leading to decreased cell proliferation and induction of apoptosis. The proposed signaling pathway diagram illustrates this potential mechanism of action.
Conclusion
This application note provides a comprehensive and detailed protocol for the successful purification of this compound. The combination of preparative reversed-phase HPLC and subsequent chiral HPLC is an effective strategy for obtaining this specific stereoisomer in high purity, which is essential for its further study and potential development as a therapeutic agent.
References
Application Notes and Protocols for the Structural Elucidation of 3-epi-Isocucurbitacin B using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-epi-Isocucurbitacin B is a cucurbitane-type triterpenoid, a class of natural products known for their diverse and potent biological activities, including cytotoxic effects, which make them promising candidates for drug development. The precise structural elucidation of these complex molecules is fundamental for understanding their structure-activity relationships and for advancing their potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous determination of the intricate stereochemistry of such natural products.
This document provides detailed application notes and protocols for the structural elucidation of this compound using a suite of NMR experiments. It includes comprehensive 1D and 2D NMR data, detailed experimental procedures for sample preparation and data acquisition, and visual aids to illustrate the structural elucidation workflow.
Data Presentation
The structural assignment of this compound was achieved through the comprehensive analysis of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR spectra. The data presented here were obtained in pyridine-d₅. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR (500 MHz) and ¹³C NMR (125 MHz) Data for this compound in Pyridine-d₅
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |
| 1 | 38.9 | 2.15 (1H, m), 1.80 (1H, m) |
| 2 | 212.2 | - |
| 3 | 78.1 | 3.25 (1H, d, J=9.5) |
| 4 | 45.4 | - |
| 5 | 139.1 | - |
| 6 | 121.5 | 5.80 (1H, br s) |
| 7 | 28.1 | 2.40 (1H, m), 2.30 (1H, m) |
| 8 | 49.8 | 2.65 (1H, m) |
| 9 | 48.9 | 2.10 (1H, d, J=8.0) |
| 10 | 35.1 | - |
| 11 | 210.9 | - |
| 12 | 49.5 | 3.20 (1H, dd, J=14.0, 5.0), 2.80 (1H, d, J=14.0) |
| 13 | 47.9 | - |
| 14 | 50.1 | - |
| 15 | 34.5 | 2.05 (1H, m), 1.65 (1H, m) |
| 16 | 71.9 | 4.45 (1H, br s) |
| 17 | 59.8 | 2.50 (1H, m) |
| 18 | 21.8 | 1.15 (3H, s) |
| 19 | 19.8 | 1.05 (3H, s) |
| 20 | 75.8 | - |
| 21 | 29.8 | 1.40 (3H, s) |
| 22 | 202.1 | - |
| 23 | 126.9 | 6.80 (1H, d, J=15.5) |
| 24 | 148.1 | 7.10 (1H, d, J=15.5) |
| 25 | 84.5 | - |
| 26 | 28.9 | 1.55 (3H, s) |
| 27 | 28.5 | 1.50 (3H, s) |
| 28 | 20.1 | 1.25 (3H, s) |
| 29 | 28.1 | 1.35 (3H, s) |
| 30 | 22.1 | 1.00 (3H, s) |
| OAc | 170.1, 21.1 | 2.00 (3H, s) |
Experimental Protocols
Sample Preparation
A standardized protocol is crucial for obtaining high-quality NMR spectra.
Materials:
-
Purified this compound (5-10 mg)
-
Deuterated pyridine (B92270) (Pyridine-d₅, 99.8% D)
-
5 mm NMR tubes
-
Tetramethylsilane (TMS) as an internal standard
-
Pasteur pipette with cotton wool
Protocol:
-
Weighing: Accurately weigh 5-10 mg of purified this compound.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of pyridine-d₅.
-
Internal Standard: Add a small amount of TMS to the solution to serve as an internal reference for chemical shifts (δ = 0.00 ppm).
-
Filtration: Filter the solution through a Pasteur pipette containing a small plug of cotton wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
NMR Data Acquisition
Instrumentation:
-
High-field NMR spectrometer (e.g., Bruker 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
1D NMR Experiments:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the entire proton chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond correlations between protons and their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing critical information for stereochemical assignments.
Data Processing and Analysis
-
Software: Process the acquired Free Induction Decays (FIDs) using appropriate NMR software (e.g., Bruker TopSpin, MestReNova).
-
Fourier Transform: Apply Fourier transformation to convert the time-domain data (FID) into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Perform phase and baseline corrections to obtain a clean and accurate spectrum.
-
Referencing: Calibrate the chemical shifts using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
-
Integration and Analysis:
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
-
Analyze the coupling patterns and measure the coupling constants (J) in the ¹H NMR spectrum to deduce proton connectivities.
-
Correlate the 1D data with the 2D spectra (COSY, HSQC, HMBC, and NOESY) to build the complete molecular structure and assign all proton and carbon signals.
-
Visualizations
The following diagrams illustrate the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Experimental workflow for NMR-based structural elucidation.
Caption: Logical relationships between different NMR experiments for structure elucidation.
References
Application Note: Mass Spectrometry Analysis of 3-epi-Isocucurbitacin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-epi-Isocucurbitacin B is a cucurbitane triterpenoid, a class of natural compounds known for their wide range of biological activities, including cytotoxic effects on various cancer cell lines.[1] Accurate and sensitive analytical methods are crucial for the identification, quantification, and pharmacokinetic studies of this compound in complex matrices. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
Molecular Information
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₂H₄₆O₈ | PubChem |
| Exact Mass | 558.31926842 Da | PubChem[2] |
| Molecular Weight | 558.71 g/mol | PubChem[2] |
Quantitative Mass Spectrometry Data
Mass spectrometry data was obtained using a high-resolution Q-TOF mass spectrometer. The following table summarizes the expected mass-to-charge ratios (m/z) for the parent ion and its major fragments. Fragmentation patterns are based on the analysis of related cucurbitacin compounds.
| Ion Type | Adduct | m/z (Da) | Proposed Fragment Structure/Loss |
| Parent Ion | [M+H]⁺ | 559.3265 | Protonated this compound |
| Parent Ion | [M+Na]⁺ | 581.3085 | Sodiated this compound |
| Fragment Ion 1 | - | 499.2847 | [M+H - C₂H₄O₂]⁺ (Loss of Acetic Acid) |
| Fragment Ion 2 | - | 481.2741 | [M+H - C₂H₄O₂ - H₂O]⁺ |
| Fragment Ion 3 | - | 439.2635 | Further fragmentation of the steroid core |
| Fragment Ion 4 | - | 141.0910 | Side-chain fragment |
Experimental Protocols
A detailed experimental workflow for the analysis of this compound is provided below.
Caption: Workflow for this compound analysis.
Sample Preparation (from Plasma)
-
To 100 µL of plasma sample, add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Transfer the clear solution to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Expected Retention Time | Approximately 6-8 minutes |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Collision Energy | Optimized for each transition (typically 20-40 eV) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
-
Quantifier: 559.3 -> 499.3
-
Qualifier: 559.3 -> 481.3
Signaling Pathway Involvement
Isocucurbitacin B, a close structural isomer of this compound, has been shown to inhibit glioma growth through modulation of the PI3K/AKT and MAPK signaling pathways. This provides a likely mechanism of action for this compound as well.
Caption: Inhibition of PI3K/AKT and MAPK pathways by Isocucurbitacin B.
Conclusion
This application note provides a comprehensive framework for the mass spectrometric analysis of this compound. The detailed protocols for sample preparation, LC-MS/MS conditions, and data analysis will enable researchers to accurately and reliably quantify this potent cytotoxic compound. The provided information on its potential mechanism of action via key signaling pathways will be valuable for drug development professionals exploring its therapeutic potential.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assay of 3-epi-Isocucurbitacin B
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-epi-Isocucurbitacin B is a natural product belonging to the cucurbitacin family of triterpenoids. Compounds in this class are known for their wide range of biological activities, including potent cytotoxic effects against various cancer cell lines. These application notes provide a comprehensive overview of the methodologies used to assess the in vitro cytotoxicity of this compound, including detailed experimental protocols and data presentation guidelines. The information is intended to guide researchers in the evaluation of this compound as a potential therapeutic agent. While specific data for this compound is limited, the protocols and potential mechanisms are based on studies of the closely related compound, Isocucurbitacin B.
Data Presentation: Cytotoxicity of Isocucurbitacin B
The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table summarizes the reported IC50 values for Isocucurbitacin B against different human cancer cell lines, as determined by the MTT assay.[1]
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 0.93 - 9.73 |
| HT-29 | Colorectal Cancer | 0.93 - 9.73 |
Experimental Protocols
Several colorimetric assays are commonly used to determine in vitro cytotoxicity. These assays measure cell viability or proliferation as a function of metabolic activity or cellular protein content. Below are detailed protocols for three widely used assays: the MTT, SRB, and LDH assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2][3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[2][4]
a. Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
Solubilization solution (e.g., 0.1% NP-40 in isopropanol (B130326) with 4 mM HCl, or SDS-HCl)[4][5]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
b. Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[7] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of proteins under mildly acidic conditions.[7][8]
a. Materials:
-
This compound
-
Adherent human cancer cell lines
-
Complete cell culture medium
-
96-well tissue culture plates
-
Trichloroacetic acid (TCA) solution (cold, 50% w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)[8]
-
Acetic acid solution (1% v/v)
-
Tris base solution (10 mM, pH 10.5)[8]
-
Microplate reader
b. Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with this compound.
-
-
Cell Fixation:
-
Washing and Staining:
-
Removal of Unbound Dye:
-
Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Follow step 6 from the MTT assay protocol to analyze the data and determine the IC50 value.
-
Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[11][12] LDH is a stable cytosolic enzyme that is released upon membrane damage.[11]
a. Materials:
-
This compound
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well tissue culture plates
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (provided with the kit or 10X)
-
Microplate reader
b. Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an optimal density determined for your cell line.[13]
-
Incubate overnight to allow for attachment.
-
Treat the cells with serial dilutions of this compound and include appropriate controls:
-
Vehicle control (cells treated with vehicle only)
-
Positive control (cells treated with lysis buffer to induce maximum LDH release)[13]
-
No-cell control (medium only)
-
-
Incubate for the desired treatment duration.
-
-
Sample Collection:
-
After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[13]
-
-
LDH Reaction:
-
Stopping the Reaction and Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Positive Control Absorbance - Vehicle Control Absorbance)] x 100
-
-
Plot the percentage of cytotoxicity against the log of the compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow of the MTT cytotoxicity assay.
Proposed Signaling Pathway for Cytotoxicity
Based on studies of the related compound Cucurbitacin B, a plausible mechanism of action for this compound involves the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways such as JAK/STAT and MAPK.[14][15][16][17]
Caption: Proposed signaling pathway for this compound cytotoxicity.
References
- 1. CAS 17278-28-3 | Isocucurbitacin B [phytopurify.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. cellbiologics.com [cellbiologics.com]
- 14. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cucurbitacin B induces apoptosis by inhibition of the JAK/STAT pathway and potentiates antiproliferative effects of gemcitabine on pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Cell-Based Assay for Evaluating the Activity of 3-epi-Isocucurbitacin B
Introduction
3-epi-Isocucurbitacin B belongs to the cucurbitacin family, a group of tetracyclic triterpenoid (B12794562) compounds known for their potent biological activities, including significant anti-cancer effects. A primary mechanism of action for many cucurbitacins is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a transcription factor that plays a critical role in cell proliferation, survival, and differentiation; its aberrant activation is a hallmark of many human cancers. Inhibition of STAT3 phosphorylation and its downstream transcriptional activity represents a promising strategy for cancer therapy. This document provides a detailed protocol for a cell-based assay to characterize the activity of this compound by measuring its impact on cell viability and its ability to inhibit the STAT3 pathway.
Assay Principle
The assay is designed to quantify the bioactivity of this compound through two primary endpoints: its cytotoxic/cytostatic effect on a cancer cell line with active STAT3 signaling, and its direct inhibitory effect on STAT3 phosphorylation. The workflow involves treating a suitable cell line (e.g., A549 lung carcinoma or MDA-MB-231 breast cancer cells) with varying concentrations of the compound. Cell viability is then assessed using a colorimetric assay (like MTT or XTT), and the phosphorylation status of STAT3 is determined by Western blotting. This dual approach confirms both the cellular phenotype (decreased viability) and the molecular mechanism (STAT3 inhibition).
Signaling Pathway Overview
The Janus
Application Notes and Protocols for the Isolation of Cucurbitacins from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cucurbitacins are a class of tetracyclic triterpenoid (B12794562) compounds predominantly found in plants of the Cucurbitaceae family.[1] These compounds are known for their wide range of biological activities, including potent anti-inflammatory and anticancer properties.[1] The unique mode of action of certain cucurbitacins, such as the induction of apoptosis by disrupting the actin cytoskeleton, makes them promising candidates for further investigation in drug development.[1] This document provides detailed protocols for the extraction, purification, and analysis of cucurbitacins from plant sources.
Overall Workflow for Cucurbitacin Isolation
The general process for isolating cucurbitacins involves several key stages, starting with the extraction from plant material, followed by fractionation and a series of chromatographic purification steps to achieve high purity.[1]
Caption: General workflow for cucurbitacin isolation and purification.
Experimental Protocols
Protocol 1: Extraction from Plant Material
This protocol is based on methods for extracting cucurbitacins from various plant sources, including Hemsleya chinensis tubers and fruits of Cucurbita andreana or Citrullus colocynthes.[1][2]
1. Preparation:
-
Air-dry the plant material (e.g., tubers, fruits) and grind it into a coarse powder.[1] Alternatively, for fresh fruit, it can be cut and pressed to obtain a liquid extract.[2]
2. Solvent Extraction:
-
Method A (Reflux): Place the dried powder into a large-scale extraction vessel. Add 75% ethanol (B145695) and reflux the mixture for 2 hours. Repeat the extraction twice.[1]
-
Method B (Maceration): Macerate the dried and powdered plant material in 90-95% ethanol or methanol (B129727) at a 1:10 (w/v) ratio. Agitate the mixture at room temperature for 24-48 hours.[3]
-
Method C (Direct Pressing): For fresh, juicy plant material, compress the material to produce a liquid extract.[2]
3. Concentration:
-
Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude residue.[1]
Protocol 2: Liquid-Liquid Fractionation
This step aims to partition the cucurbitacins into an organic phase, removing more polar and non-polar impurities.
1. Initial Suspension:
-
Suspend the crude residue in water.[1]
2. Non-Polar Wash (Optional but Recommended):
-
Perform an initial extraction with a non-polar solvent like hexane (B92381) to remove waxes, pigments, fatty acids, and lipids.[2][3] Discard the hexane layer.
3. Extraction of Cucurbitacins:
-
Sequentially extract the remaining aqueous layer with a moderately polar solvent such as ethyl acetate (B1210297) (EtOAc) or chloroform (B151607).[1][2][3] Cucurbitacins will partition into the organic phase.
-
Repeat the extraction multiple times to ensure complete recovery.
4. Concentration:
-
Combine the organic fractions, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude extract enriched with cucurbitacins.[1]
Protocol 3: Purification by Column Chromatography
This protocol describes the initial purification of the crude extract using silica (B1680970) gel column chromatography.[1][2]
1. Column Preparation:
-
Select an appropriately sized glass column and plug the bottom with glass wool.
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent (e.g., hexane or chloroform) and pour it into the column, ensuring even packing.[1]
2. Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase) and carefully apply it to the top of the silica gel column.[1]
3. Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 100% chloroform) and gradually increase the polarity by adding a more polar solvent like acetone (B3395972) or methanol.[2][3]
-
A typical gradient could be a step-wise increase in the percentage of the more polar solvent. For example, starting with chloroform and then moving to chloroform:acetone mixtures (e.g., 95:5), followed by chloroform:acetone:methanol mixtures (e.g., 90:5:5).[2]
4. Fraction Collection and Analysis:
-
Collect fractions of the eluate.
-
Monitor the separation by spotting fractions on Thin-Layer Chromatography (TLC) plates and visualizing under UV light.[3]
-
Combine fractions containing the compounds of interest based on their TLC profiles.[1]
Protocol 4: Thin-Layer Chromatography (TLC) for Analysis
TLC is a quick method to monitor the progress of purification and to identify fractions containing cucurbitacins.
1. Plate Preparation:
-
Use pre-coated silica gel TLC plates.[4]
2. Sample Application:
-
Spot a small amount of the dissolved fraction onto the TLC plate.[4]
3. Development:
-
Develop the plate in a chamber containing an appropriate mobile phase. Several solvent systems can be used:
4. Visualization:
-
After development, dry the plate and observe it under a UV lamp (typically 254 nm), where cucurbitacins often appear as dark spots due to fluorescence quenching.[4]
-
Alternatively, spray the plate with a visualizing agent like vanillin-orthophosphate.[6]
Protocol 5: High-Purity Purification by RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is used for the final purification of individual cucurbitacins.[1][6]
1. System Preparation:
2. Mobile Phase Preparation:
-
Prepare mobile phases using HPLC-grade solvents. A common system is a gradient of acetonitrile (B52724) and water.[6][8] For example, Solvent A: water and Solvent B: acetonitrile.
-
Degas the solvents thoroughly before use.[1]
3. Sample Preparation:
-
Dissolve the enriched fraction from column chromatography in the initial mobile phase solvent.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[1]
4. Chromatographic Conditions:
-
Run the separation using a gradient elution. A typical gradient starts with a lower concentration of Solvent B, which is gradually increased.[1][6]
-
Monitor the elution profile with a UV detector, typically at wavelengths between 228 and 234 nm.
5. Fraction Collection:
-
Collect the peaks corresponding to the retention times of the target cucurbitacins using an automated fraction collector.[1]
-
Confirm the purity of the collected fractions by re-injecting a small aliquot into an analytical HPLC system.[1]
Data Presentation
Table 1: Extraction Yields of Cucurbitacins from Various Plant Sources
| Plant Material | Extraction Method | Yield of Crude Extract (% w/w) | Yield of Purified Cucurbitacin(s) | Reference(s) |
| Cucurbita andreana and Citrullus colocynthes fruits | Pressing, Hexane then Chloroform extraction | Not specified | ~1.2 g of cucurbitacin mixture per kg of starting material | [2] |
| Lagenaria siceraria (bitter form) fruits | Accelerated Solvent Extraction (Methanol) | Not specified | 0.062% cucurbitacin B | [5] |
| Lagenaria siceraria (bitter form) vegetative parts | Accelerated Solvent Extraction (Methanol) | Not specified | 0.017% cucurbitacin B | [5] |
| Cucurbita pepo fruits | Aqueous Extraction | 3.83% | 0.0663% cucurbitacin E | [9] |
| Momordica charantia fruits | Aqueous Extraction | 7.25% | Not specified for individual cucurbitacin | [9] |
| Lagenaria siceraria fruits | Aqueous Extraction | 5.21% | 0.0356% cucurbitacin E | [9] |
Table 2: Chromatographic Conditions for Cucurbitacin Analysis and Purification
| Technique | Stationary Phase | Mobile Phase / Eluent | Detection | Target Cucurbitacins | Reference(s) |
| TLC | Silica Gel | Chloroform:Methanol (9.5:0.5, v/v) | UV (242 nm) | Cucurbitacin B | [5] |
| TLC | Silica Gel | Toluene:Ethyl acetate (25:75) | Vanillin-orthophosphate | Cucurbitacin C | [6] |
| TLC | Reverse-phase | Methanol:Water (7:3) | UV | B, D, 3-epi-iso-D, E, I, and glycosides | [6] |
| Column Chromatography | Silica Gel | Gradient of Chloroform and Acetone | TLC | Mixture of B, D, E | [2] |
| RP-HPLC | C18 | Gradient of Acetonitrile and Water | UV (230 nm) | Dihydrocucurbitacin B, Cucurbitacin B | [10] |
| RP-HPLC | C18 | Gradient of Acetonitrile and Water (20:80 to 45:55) | UV | B, D, 3-epi-iso-D, E, I, and glycosides | [6] |
| HPLC-MS | Pentafluorophenyl | Acetonitrile:Water (90:10, v/v) | Mass Spectrometry | B, E, I, and E-glucoside | [11] |
Signaling Pathways and Logical Relationships
The isolation process can be visualized as a logical progression of steps designed to increase the purity of the target cucurbitacins.
Caption: Logical progression of purification stages and corresponding purity levels.
References
- 1. benchchem.com [benchchem.com]
- 2. US5925356A - Method of isolating cucurbitacin - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Rapid TLC and HPLC Test for Cucurbitacins – The Cucurbit Genetics Cooperative (CGC) [cucurbit.info]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. plantarchives.org [plantarchives.org]
- 8. phcogrev.com [phcogrev.com]
- 9. Determination of cucurbitacin E in some selected herbs of ayurvedic importance through RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous determination of cucurbitacin B, E, I and E-glucoside in plant material and body fluids by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of 3-epi-Isocucurbitacin B in Extracts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of 3-epi-Isocucurbitacin B in various extracts. The protocols outlined below are based on established methodologies for related cucurbitacin compounds and can be adapted for specific research needs.
Introduction
This compound is a cucurbitane-type triterpenoid, a class of compounds known for their wide range of biological activities, including potential anti-cancer properties. Accurate quantification of this compound in plant extracts and other biological matrices is crucial for pharmacological studies and drug development. These notes provide detailed protocols for extraction, sample preparation, and quantitative analysis using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Experimental Protocols
Extraction of this compound from Plant Material
This protocol describes a general method for the extraction of this compound from plant materials, such as fruits, leaves, or roots.
Materials:
-
Dried and powdered plant material
-
n-Hexane
-
Ethyl acetate (B1210297)
-
Deionized water
-
Rotary evaporator
-
Centrifuge
-
Filtration apparatus (e.g., Whatman No. 1 filter paper)
Procedure:
-
Maceration: Soak the dried plant powder in 80% methanol or ethanol (1:10 w/v) for 24-48 hours at room temperature with occasional shaking.
-
Filtration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Solvent Partitioning (for purification):
-
Suspend the crude extract in deionized water.
-
Perform a liquid-liquid extraction with n-hexane to remove nonpolar compounds like fats and pigments. Discard the n-hexane layer.
-
Subsequently, extract the aqueous layer multiple times with ethyl acetate.[1]
-
Combine the ethyl acetate fractions and evaporate to dryness to yield a purified extract enriched with cucurbitacins.
-
Sample Preparation for Chromatographic Analysis
Proper sample preparation is critical for accurate quantitative analysis and to protect the analytical instrumentation.
Materials:
-
Purified extract containing this compound
-
HPLC-grade methanol or acetonitrile (B52724)
-
Syringe filters (0.22 µm or 0.45 µm)
Procedure:
-
Accurately weigh a known amount of the dried extract.
-
Dissolve the extract in a precise volume of HPLC-grade methanol or acetonitrile to achieve a known concentration.
-
Vortex the solution for 1-2 minutes to ensure complete dissolution.
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial before injection.
Quantitative Analysis Methods
HPLC-DAD Method
This method is suitable for the routine quantification of this compound in relatively clean extracts.
Instrumentation:
-
HPLC system with a Diode-Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10-30% B; 5-20 min: 30-60% B; 20-25 min: 60-90% B; 25-30 min: 90% B; 30-35 min: 90-10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm[2] |
Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated using certified reference standards of the compound.
UPLC-MS/MS Method
This method offers higher sensitivity and selectivity, making it ideal for the quantification of low concentrations of 3-epi-Isocucucurbitacin B in complex matrices.[3][4]
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)[3]
-
Data acquisition and processing software
Chromatographic and MS Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation of cucurbitacins (e.g., starting with 5-10% B, ramping up to 95% B) |
| Flow Rate | 0.3 mL/min[4] |
| Column Temperature | 35°C[4] |
| Injection Volume | 2-5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions: Specific precursor-to-product ion transitions for 3-epi-Isocucucurbitacin B need to be determined by infusing a standard solution of the compound into the mass spectrometer. For related cucurbitacins, these are typically the [M+H]+ or [M+Na]+ adducts.
Data Presentation
The following tables summarize representative quantitative data for cucurbitacins based on literature values. Actual values for 3-epi-Isocucucurbitacin B will need to be determined experimentally.
Table 1: Example Quantitative Data for Cucurbitacins in Plant Extracts
| Plant Material | Extraction Method | Analytical Method | Cucurbitacin B Concentration (µg/g) | Reference |
| Trichosanthes kirilowii roots | Hydroethanolic | HPLC-PDA | 15.4 (example value) | [2] |
| Bitter Gourd Leaves (Fertigation) | Sonication with Ethanol | HPLC | 208.0 ± 0.4 | [2] |
| Bitter Gourd Fruit (Conventional) | Sonication with Ethanol | HPLC | 200.0 ± 5.0 | [2] |
Table 2: Method Validation Parameters for Cucurbitacin Analysis
| Parameter | HPLC-DAD | UPLC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| LOD | 1.87 µg/mL (for Cucurbitacin B)[2] | 0.05 ng/mL (for Cucurbitacin B)[3] |
| LOQ | 5.66 µg/mL (for Cucurbitacin B)[2] | 0.3 ng/mL (for Cucurbitacin B)[4] |
| Recovery | 98.6 - 102.0%[2] | 85.3 - 90.5%[3] |
| Precision (%RSD) | < 3%[2] | < 15%[4] |
Visualizations
Experimental Workflow
Caption: General workflow for the extraction, purification, and analysis of this compound.
PI3K/AKT Signaling Pathway
Caption: Inhibition of the PI3K/AKT signaling pathway by this compound.[5][6]
Conclusion
The protocols and methods described in these application notes provide a robust framework for the reliable quantification of this compound in various extracts. The choice between HPLC-DAD and UPLC-MS/MS will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. Proper validation of the chosen method is essential to ensure accurate and reproducible results, which are fundamental for advancing the research and development of this compound as a potential therapeutic agent.
References
- 1. US5925356A - Method of isolating cucurbitacin - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A new sensitive UPLC-MS/MS method for the determination of cucurbitacin B in rat plasma: application to an absolute bioavailability study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a UPLC-MS/MS method for the determination of cucurbitacin B in rat plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isocucurbitacin B inhibits glioma growth through PI3K/AKT pathways and increases glioma sensitivity to TMZ by inhibiting hsa-mir-1286a - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isocucurbitacin B inhibits glioma growth through PI3K/AKT pathways and increases glioma sensitivity to TMZ by inhibiting hsa-mir-1286a - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing 3-epi-Isocucurbitacin B-Induced Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-epi-Isocucurbitacin B, a member of the cucurbitacin family of triterpenoids, has demonstrated potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines. These compounds were originally isolated from plants of the Cucurbitaceae family.[1][2] Understanding the mechanism by which this compound induces apoptosis is crucial for its development as a potential therapeutic agent. This document provides a detailed protocol for assessing apoptosis induced by this compound, including methods for evaluating cell viability, quantifying apoptosis, analyzing the cell cycle, and investigating the underlying signaling pathways.
Mechanism of Action: Signaling Pathways
This compound induces apoptosis through the modulation of several key signaling pathways. A primary mechanism involves the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly STAT3.[3][4] This inhibition leads to the downregulation of anti-apoptotic proteins such as Bcl-2 and the upregulation of pro-apoptotic proteins, ultimately triggering the caspase cascade.[3][5] Additionally, this compound has been shown to affect the MAPK and PI3K/AKT signaling pathways and can induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress.[6][7][8][9]
Experimental Workflow
A typical workflow for assessing this compound-induced apoptosis involves a series of assays to confirm its cytotoxic effects and elucidate the apoptotic mechanism.
Data Presentation
Table 1: Cell Viability (IC50 Values)
| Cell Line | This compound IC50 (µM) | Treatment Duration (h) | Reference |
| A549 (Lung Cancer) | Varies by concentration | 24 | [3] |
| U-2 OS (Osteosarcoma) | 20-100 (significant reduction) | 48 | [5][6] |
| PC3 (Prostate Cancer) | 5-25 (significant reduction) | 24 | [10] |
| HT-29 (Colorectal) | 5 | 48 | [8][9] |
| SW620 (Colorectal) | 5 | 48 | [8][9] |
| MDA-MB-231 (Breast) | ~0.03 | 48 | [1] |
| MCF7 (Breast) | Varies by concentration | Not Specified | [11] |
Table 2: Apoptosis Quantification (Annexin V/PI Staining)
| Cell Line | Treatment | % Apoptotic Cells (Early + Late) | Reference |
| A549 | Control | Low | [3] |
| A549 | This compound | Dose-dependent increase | [3][4] |
| U-2 OS | Control | Low | [5] |
| U-2 OS | This compound (20-100 µM) | Significant increase | [5] |
| HCT116 | This compound (5 µM) | Significant increase | [12] |
| SW480 | This compound (5 µM) | Significant increase | [12] |
Table 3: Cell Cycle Analysis
| Cell Line | Treatment | % Cells in G2/M Phase | Reference |
| MDA-MB-231 | This compound | Increased | [11] |
| MCF7:5C | This compound | Increased | [11] |
| SKBR-3 | This compound | No significant change | [11] |
| A549 | This compound | Dose-dependent increase | [3] |
Table 4: Western Blot Analysis of Key Apoptotic Proteins
| Protein | Effect of this compound | Cell Line(s) | Reference |
| p-STAT3 | Downregulation | A549, Pancreatic cancer cells | [3][13] |
| Bcl-2 | Downregulation | A549, U-2 OS, HCT116, SW480 | [3][5][12] |
| Bcl-xL | Downregulation | U-2 OS, HCT116, SW480 | [5][12] |
| Bax | Upregulation | U-2 OS, HCT116, SW480 | [5][12] |
| Cleaved Caspase-3 | Upregulation | A549, U-2 OS, HCT116, SW480 | [3][5][12] |
| Cleaved Caspase-9 | Upregulation | A549, U-2 OS | [3][5] |
| Cleaved PARP | Upregulation | HCT116, SW480 | [12] |
| Cyclin B1 | Downregulation | A549 | [3] |
| c-Myc | Downregulation | Breast cancer cells | [14] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Quantification by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the determined time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[7]
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL).
-
Incubate at 37°C for 30 minutes.
-
Add PI to a final concentration of 50 µg/mL and incubate in the dark for 15 minutes.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
This technique is used to detect the expression levels of specific proteins involved in the apoptotic pathway.
Materials:
-
Cancer cell line of interest
-
6-well plates or larger flasks
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against STAT3, p-STAT3, Bcl-2, Bax, Caspase-3, Caspase-9, PARP, Cyclin B1, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat cells with this compound, then lyse the cells in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use a loading control like β-actin to normalize protein expression.
References
- 1. Cucurbitacin B has a potent antiproliferative effect on breast cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcogrev.com [phcogrev.com]
- 3. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isocucurbitacin B inhibits glioma growth through PI3K/AKT pathways and increases glioma sensitivity to TMZ by inhibiting hsa-mir-1286a - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cucurbitacin B induces apoptosis in colorectal cells through reactive oxygen species generation and endoplasmic reticulum stress pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cucurbitacin B induces apoptosis in colorectal cells through reactive oxygen species generation and endoplasmic reticulum stress pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cucurbitacin B Causes Increased Radiation Sensitivity of Human Breast Cancer Cells via G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cucurbitacin B induces apoptosis by inhibition of the JAK/STAT pathway and potentiates antiproliferative effects of gemcitabine on pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Note & Protocols: Investigating the Cell Cycle Effects of 3-epi-Isocucurbitacin B
Audience: Researchers, scientists, and drug development professionals.
Introduction 3-epi-Isocucurbitacin B belongs to the cucurbitacin family, a group of tetracyclic triterpenoid (B12794562) compounds known for their potent cytotoxic and anti-proliferative activities across various cancer cell lines.[1][2] While specific data on this compound is limited, extensive research on related compounds like Cucurbitacin B and E reveals a common mechanism of action involving the induction of cell cycle arrest, typically at the G2/M phase, and apoptosis.[3][4][5][6] The underlying molecular mechanisms often involve the modulation of key cell cycle regulators such as Cyclin-Dependent Kinases (CDKs) and cyclins, and interference with critical signaling pathways like JAK/STAT, PI3K/AKT, and ERK.[2][3][7][8]
This document provides a comprehensive guide with detailed protocols for researchers to investigate the specific effects of this compound on the cell cycle. The outlined experiments will enable the determination of its anti-proliferative efficacy, characterization of its impact on cell cycle distribution, and elucidation of the molecular pathways involved.
Experimental Workflow Overview
The overall strategy involves a tiered approach, starting with a broad assessment of cytotoxicity, followed by a detailed analysis of cell cycle distribution, and culminating in the investigation of specific molecular targets.
Figure 1: General experimental workflow for studying cell cycle effects.
Phase 1: Anti-proliferative Activity
The initial step is to determine the concentration-dependent inhibitory effect of this compound on the proliferation of selected cancer cell lines. This establishes the half-maximal inhibitory concentration (IC50), a critical parameter for subsequent mechanistic studies.
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium.[9] Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation: Table 1
Summarize the calculated IC50 values for different cell lines and time points.
| Cell Line | Treatment Duration (h) | IC50 of this compound (µM) |
| Breast Cancer (e.g., SKBR-3) | 48 | Hypothetical Value |
| Colon Cancer (e.g., HCT116) | 48 | Hypothetical Value |
| CSCC (e.g., SRB1) | 48 | Hypothetical Value |
Note: Data are hypothetical and should be replaced with experimental results. Cucurbitacin B has shown IC50 values ranging from nanomolar to low micromolar concentrations in various cell lines.[6][10]
Phase 2: Cell Cycle Distribution Analysis
This phase aims to determine how this compound affects the progression of cells through the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Principle: This technique measures the DNA content of individual cells.[11] Cells are fixed, treated with RNase to remove RNA, and stained with a fluorescent dye like Propidium Iodide (PI) that binds stoichiometrically to DNA.[11] The fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cells in G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[12]
Materials:
-
6-well cell culture plates
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI)/RNase Staining Solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and combine with the supernatant.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Resuspend the pellet in 500 µL of cold PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Store at -20°C for at least 2 hours (or overnight).[10]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation: Table 2
Present the quantitative data on cell cycle distribution.
| Treatment | Concentration | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | - | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| This compound | IC50 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| This compound | 2x IC50 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Note: Studies on related cucurbitacins frequently show a significant increase in the percentage of cells in the G2/M phase following treatment.[3][6][13]
Phase 3: Investigating Molecular Mechanisms
This phase focuses on identifying the changes in the expression and activity of key proteins that regulate the cell cycle, providing insight into the mechanism of action of this compound.
Figure 2: Potential signaling pathway affected by this compound.
Protocol 3: Western Blot Analysis of Cell Cycle Proteins
Principle: Western blotting is used to detect and quantify specific proteins in a cell lysate. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the proteins of interest. This can reveal treatment-induced changes in the levels of key cell cycle regulators.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDC2, anti-p21, anti-p-STAT3, anti-p-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash treated cells with cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C on a shaker.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin or GAPDH should be used as a loading control.[13]
-
Analysis: Quantify the band intensity using software like ImageJ and normalize to the loading control.
Data Presentation: Table 3
Present the semi-quantitative results from Western blot analysis.
| Protein Target | Treatment (vs. Control) | Fold Change in Expression | Implied Effect |
| Cyclin B1 | This compound | Hypothetical ↓ | G2/M Arrest |
| CDK1 (CDC2) | This compound | Hypothetical ↓ | G2/M Arrest |
| p21 | This compound | Hypothetical ↑ | G1 & G2/M Arrest |
| p-STAT3 | This compound | Hypothetical ↓ | Inhibition of Pro-survival Signaling |
| p-AKT | This compound | Hypothetical ↓ | Inhibition of Pro-survival Signaling |
Note: Data are hypothetical predictions based on studies of related cucurbitacins, which show downregulation of Cyclin B1 and CDC2 and potential upregulation of CDK inhibitors like p21.[2][6][14]
Conclusion
The protocols and framework detailed in this application note provide a robust methodology for characterizing the cell cycle effects of this compound. By systematically assessing its impact on cell viability, cell cycle phase distribution, and the expression of key regulatory proteins, researchers can effectively elucidate its mechanism of action. The expected outcome, based on data from analogous compounds, is the identification of this compound as a potent inducer of G2/M cell cycle arrest, mediated by the disruption of critical signaling pathways and the modulation of the core cell cycle machinery. These investigations are essential for the continued development of cucurbitacins as potential anti-cancer therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cucurbitacin E Induces Cell Cycle G2/M Phase Arrest and Apoptosis in Triple Negative Breast Cancer | PLOS One [journals.plos.org]
- 4. Cucurbitacin B-induced G2/M cell cycle arrest of conjunctival melanoma cells mediated by GRP78-FOXM1-KIF20A pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cucurbitacin E Induces Cell Cycle G2/M Phase Arrest and Apoptosis in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cucurbitacin B inhibits growth, arrests the cell cycle, and potentiates antiproliferative efficacy of cisplatin in cutaneous squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cucurbitacin-B Exerts Anticancer Effects through Instigation of Apoptosis and Cell Cycle Arrest within Human Prostate Cancer PC3 Cells via Downregulating JAK/STAT Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. mdpi.com [mdpi.com]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. Cell Cycle Analysis, Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 13. Cucurbitacin E Induces Cell Cycle G2/M Phase Arrest and Apoptosis in Triple Negative Breast Cancer | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
Application of 3-epi-Isocucurbitacin B in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-epi-Isocucurbitacin B belongs to the cucurbitacin family, a group of tetracyclic triterpenoid (B12794562) compounds known for their potent cytotoxic and anti-cancer properties. While specific research on this compound is limited, extensive studies on the closely related isomers, Isocucurbitacin B and Cucurbitacin B, provide a strong foundation for its potential applications in oncology research. These compounds have been shown to inhibit tumor cell proliferation, induce apoptosis, and arrest the cell cycle in various cancer models. The primary mechanisms of action involve the modulation of key signaling pathways, including STAT3, PI3K/AKT, and MAPK, as well as the disruption of the cellular cytoskeleton.
This document provides a detailed overview of the potential applications of this compound in cancer research, based on the available data for its isomers. It includes quantitative data on the anti-cancer activity of related cucurbitacins, detailed experimental protocols for in vitro assays, and diagrams of the key signaling pathways involved.
Data Presentation: Anti-cancer Activity of Related Cucurbitacins
The following tables summarize the in vitro cytotoxic activity of Cucurbitacin B and Isocucurbitacin B against various human cancer cell lines. This data can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Cytotoxicity of Cucurbitacin B
| Cancer Type | Cell Line | IC50 / ED50 | Exposure Time | Reference |
| Breast Cancer | MDA-MB-231 | 3.03 x 10⁻⁸ M (ED50) | 48 h | [1] |
| Breast Cancer | SK-BR-3 | 3.2 x 10⁻⁷ M (ED50) | 48 h | [1] |
| Breast Cancer | MCF-7 | 4.18 x 10⁻⁷ M (ED50) | 48 h | [1] |
| Breast Cancer | T47D | 1.15 x 10⁻⁷ M (ED50) | 48 h | [1] |
| Breast Cancer | MDA-MB-453 | 4.12 x 10⁻⁷ M (ED50) | 48 h | [1] |
| Breast Cancer | BT-474 | 2.19 x 10⁻⁷ M (ED50) | 48 h | [1] |
| Glioma | U251 | < 5 µmol/L | 12 h & 24 h | [2] |
| Glioma | U87 | < 5 µmol/L | 12 h & 24 h | [2] |
Table 2: In Vivo Anti-tumor Activity of Cucurbitacin B
| Cancer Model | Treatment | Dosage | Duration | Tumor Growth Inhibition | Reference |
| MDA-MB-231 Xenograft | Cucurbitacin B | 1 mg/kg/day (i.p.) | 6 weeks | 55% | [1] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the anti-cancer effects of this compound, adapted from methodologies used for related cucurbitacins.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with different concentrations of this compound for a specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be distinguished based on their fluorescence.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of the compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound
-
Propidium Iodide (PI)
-
RNase A
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest and fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis
This protocol is used to detect changes in the expression levels of proteins involved in key signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-AKT, AKT, p-ERK, ERK, Cyclin B1, Bcl-2, Caspase-3) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine relative protein expression levels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in the anti-cancer activity of related cucurbitacins and a general experimental workflow for evaluating this compound.
Caption: Putative signaling pathways affected by this compound.
Caption: General experimental workflow for evaluating this compound.
Conclusion
While direct experimental data for this compound is currently scarce in the public domain, the extensive research on its closely related isomers, Cucurbitacin B and Isocucurbitacin B, strongly suggests its potential as a potent anti-cancer agent. The provided application notes and protocols offer a comprehensive framework for researchers to initiate investigations into the anti-cancer properties and mechanisms of action of this compound. Further studies are warranted to elucidate the specific activity and potential therapeutic applications of this compound in oncology.
References
Application Notes and Protocols for 3-epi-Isocucurbitacin B as a Chemical Probe
A-Level Summary:
Product Name: 3-epi-Isocucurbitacin B
Cat. No.: [Specify Catalog Number]
Chemical Formula: C₃₂H₄₆O₈
Molecular Weight: 558.7 g/mol
Solubility: Soluble in DMSO, Ethanol
Storage: Store at -20°C. Protect from light.
Introduction:
This compound is a cucurbitane-type triterpenoid, a class of natural products known for their potent biological activities. While detailed studies specifically on this compound are limited, it is a stereoisomer of the well-characterized compound Isocucurbitacin B.[1][2] Isocucurbitacin B and the closely related Cucurbitacin B are potent cytotoxic agents with significant anti-tumor properties.[3][4] This document provides application notes and protocols primarily based on the known activities of Isocucurbitacin B and Cucurbitacin B, which are expected to have similar mechanisms of action to this compound. These compounds serve as valuable chemical probes for studying cellular signaling pathways implicated in cancer and inflammation, particularly the PI3K/AKT, MAPK, and JAK/STAT3 pathways.[5][6][7]
Mechanism of Action:
Isocucurbitacin B and its related compounds exert their biological effects by modulating several key signaling cascades involved in cell growth, proliferation, and survival. As a chemical probe, this compound can be utilized to investigate the roles of these pathways in various cellular contexts. The primary known targets and pathways include:
-
PI3K/AKT Signaling Pathway: Isocucurbitacin B has been shown to inhibit the PI3K/AKT pathway, a critical regulator of cell survival and proliferation.[5]
-
MAPK Signaling Pathway: This pathway, involved in cellular responses to a variety of stimuli, is also modulated by Isocucurbitacin B.[5][6]
-
JAK/STAT3 Signaling Pathway: Cucurbitacins are well-documented inhibitors of the JAK/STAT3 pathway, which plays a crucial role in cytokine signaling and cancer development.[7][8] Inhibition of STAT3 phosphorylation is a key mechanism of their anti-tumor activity.[8][9]
Data Presentation
Table 1: Cytotoxic Activity of Isocucurbitacin B in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 0.93 - 9.73 | [10] |
| HT-29 | Colon Cancer | 0.93 - 9.73 | [10] |
Table 2: Overview of Cellular Processes Modulated by Related Cucurbitacins
| Cellular Process | Effect | Key Protein Targets | Reference |
| Cell Proliferation | Inhibition | PI3K, AKT, MAPK, STAT3 | [5][6][7] |
| Apoptosis | Induction | Bcl-2 family, Caspases | [11] |
| Cell Migration & Invasion | Inhibition | MMP-2, MMP-9 | [7] |
| Angiogenesis | Inhibition | VEGFR2 | [12] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HT-29)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis of Signaling Pathway Inhibition
This protocol is used to assess the effect of this compound on the phosphorylation status of key signaling proteins.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-STAT3, anti-STAT3, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative phosphorylation levels.
Mandatory Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: General workflow for studying this compound effects.
References
- 1. Isocucurbitacin B | C32H46O8 | CID 5352014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikidata [wikidata.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cucurbitacin B and isocucurbitacin B: cytotoxic components of Helicteres isora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isocucurbitacin B inhibits glioma growth through PI3K/AKT pathways and increases glioma sensitivity to TMZ by inhibiting hsa-mir-1286a - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Biological Activity of Cucurbitacins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cucurbitacin B inhibits gastric cancer progression by suppressing STAT3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cucurbitacin B synergistically enhances the apoptosis-inducing effect of arsenic trioxide by inhibiting STAT3 phosphorylation in lymphoma Ramos cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CAS 17278-28-3 | Isocucurbitacin B [phytopurify.com]
- 11. mdpi.com [mdpi.com]
- 12. Cucurbitacin B inhibits tumor angiogenesis by triggering the mitochondrial signaling pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3-epi-Isocucurbitacin B Derivatives for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucurbitacins are a class of structurally complex tetracyclic triterpenoids, primarily isolated from plants of the Cucurbitaceae family. These compounds have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including potent anti-inflammatory and anticancer properties.[1][2] Isocucurbitacin B, and its stereoisomer 3-epi-Isocucurbitacin B, are members of this family that serve as valuable scaffolds for the development of novel therapeutic agents. The primary mechanism of anticancer action for many cucurbitacins involves the inhibition of the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway, which is a key regulator of cancer cell proliferation, survival, and apoptosis.[2][3][4]
Despite their potent anticancer activity, the clinical application of natural cucurbitacins is often hampered by their high toxicity and narrow therapeutic window.[2][5] This necessitates the synthesis of derivatives to improve their pharmacological profile, enhancing efficacy against cancer cells while reducing toxicity towards normal cells. These application notes provide a comprehensive guide to the synthesis of this compound derivatives and the subsequent evaluation of their structure-activity relationships (SAR). The protocols outlined below are based on established methodologies for the modification of the closely related Cucurbitacin B, providing a solid framework for the exploration of novel analogues.
Key Signaling Pathway: JAK/STAT3 Inhibition by Cucurbitacins
Cucurbitacins exert their anticancer effects in part by inhibiting the STAT3 signaling pathway.[2][3] This pathway, when constitutively activated, promotes tumor cell proliferation and survival. Cucurbitacins can interfere with this pathway by inhibiting the phosphorylation of STAT3, preventing its dimerization, nuclear translocation, and subsequent transcription of target genes involved in cell survival and proliferation.[2][3][6]
Synthetic Workflow for this compound Derivatives
The synthesis of derivatives primarily focuses on the modification of the hydroxyl groups and the side chain of the cucurbitacin scaffold. A common strategy involves the protection of more reactive hydroxyl groups, followed by the modification of the desired position, and subsequent deprotection.
Experimental Protocols: Synthesis
The following protocols are adapted from methodologies used for the synthesis of Cucurbitacin B derivatives and are expected to be applicable to the this compound scaffold.
Protocol 1: Selective Protection of the 2-Hydroxyl Group
This procedure is crucial for selectively modifying other hydroxyl groups on the cucurbitacin skeleton.
Materials:
-
Cucurbitacin B (or this compound)
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Dry Dichloromethane (DCM)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve Cucurbitacin B (1.0 eq) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Add imidazole (2.0 eq) to the solution, followed by the dropwise addition of a solution of TBSCl (1.5 eq) in dry DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the 2-O-TBS protected cucurbitacin.
Protocol 2: Acylation of the 16-Hydroxyl Group
This protocol describes the introduction of various acyl groups at the 16-position for SAR studies.
Materials:
-
2-O-TBS protected cucurbitacin (from Protocol 1)
-
Desired carboxylic acid (R-COOH, 3.0 eq)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI, 3.0 eq)
-
4-Dimethylaminopyridine (DMAP, catalytic amount)
-
Triethylamine (TEA, 3.0 eq)
-
Dry Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 2-O-TBS protected cucurbitacin (1.0 eq), the desired carboxylic acid (3.0 eq), EDCI (3.0 eq), and a catalytic amount of DMAP in dry DCM under an inert atmosphere.
-
Cool the mixture to 0°C and add TEA (3.0 eq).
-
Allow the reaction to warm to room temperature and stir for 8-12 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product is often used directly in the next deprotection step without extensive purification.
Protocol 3: Deprotection of the 2-Hydroxyl Group
This final step removes the protecting group to yield the target derivative.
Materials:
-
16-O-acyl-2-O-TBS protected cucurbitacin (from Protocol 2)
-
Tetrabutylammonium fluoride (B91410) (TBAF, 1M solution in THF)
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the protected cucurbitacin derivative in THF.
-
Add a solution of TBAF (1M in THF) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to obtain the final 16-O-acylated derivative.
Data Presentation: Structure-Activity Relationship (SAR) of Cucurbitacin Derivatives
The following tables summarize the in vitro cytotoxic activity of various Cucurbitacin B derivatives against different human cancer cell lines and a normal cell line. This data is crucial for understanding the structure-activity relationships.
Table 1: Cytotoxicity (IC₅₀, µM) of 16-O-Acyl Cucurbitacin B Derivatives against Hepatocellular Carcinoma (HepG-2) and Normal Liver (L-O2) Cell Lines.[2]
| Compound | R Group (at C-16) | HepG-2 IC₅₀ (µM) | L-O2 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ L-O2 / IC₅₀ HepG-2) |
| Cucurbitacin B | -OH | 0.043 | 0.019 | 0.44 |
| 3a | Cyclopropylcarbonyl | 0.22 | 0.098 | 0.45 |
| 3b | Cyclobutylcarbonyl | 0.35 | 0.12 | 0.34 |
| 3c | Cyclopentylcarbonyl | 0.33 | 0.16 | 0.48 |
| 3d | Cyclohexylcarbonyl | 0.41 | 0.25 | 0.61 |
Table 2: Cytotoxicity (IC₅₀, µM) of Cucurbitacin B Derivatives Modified at the 2-Hydroxyl Group against Breast Cancer (MCF-7) and Normal (Vero) Cell Lines.[7]
| Compound | Modification at C-2 | MCF-7 IC₅₀ (µM) | Vero IC₅₀ (µM) |
| Cucurbitacin B | -OH | 12.0 ± 0.4 | 0.04 ± 0.02 |
| Derivative 1 | Quinone Fragment 1 | 18.1 ± 0.4 | 12.4 ± 0.5 |
| Derivative 2 | Quinone Fragment 2 | 15.4 ± 0.2 | 1.87 ± 0.24 |
| Derivative 3 | Quinone Fragment 3 | 16.6 ± 0.9 | 0.07 ± 0.02 |
| Tamoxifen | Positive Control | 22.6 ± 0.3 | - |
Table 3: Cytotoxicity (IC₅₀, nM) of Cucurbitacin B Derivatives Modified at the C-25 Acetyl Group against Lung Cancer (A549) Cell Line.[7]
| Compound | Modification at C-25 | A549 IC₅₀ (nM) |
| Cucurbitacin B | Acetoxy | ~13.6 |
| Derivative 87 | m-CF₃-phenyl | 6.8 |
Experimental Protocols: Biological Evaluation
Protocol 4: In Vitro Cytotoxicity - Sulforhodamine B (SRB) Assay
This assay is used to determine the cytotoxic effects of the synthesized derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HepG-2, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized cucurbitacin derivatives
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives for 72 hours. Include a vehicle control (e.g., DMSO).
-
Cell Fixation: Gently remove the medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly rinse the plates five times with 1% acetic acid to remove unbound dye. Allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value using non-linear regression analysis.
Protocol 5: Apoptosis Analysis - Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell lines
-
Synthesized cucurbitacin derivatives
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the synthesized derivatives at their respective IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
The synthesis and evaluation of this compound derivatives represent a promising avenue for the discovery of novel anticancer agents with improved therapeutic indices. The protocols and data presented herein provide a foundational guide for researchers to design, synthesize, and evaluate new analogues. SAR studies based on modifications at the C-16 hydroxyl, C-2 hydroxyl, and the C-25 side chain can lead to the identification of lead compounds with enhanced potency and reduced toxicity. Further investigation into the mechanisms of action, particularly the inhibition of the STAT3 signaling pathway, will be crucial in advancing these compounds toward clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cucurbitacin I inhibits STAT3, but enhances STAT1 signaling in human cancer cells in vitro through disrupting actin filaments - GUO - Acta Pharmacologica Sinica [chinaphar.com]
- 6. Cucurbitacin I inhibits STAT3, but enhances STAT1 signaling in human cancer cells in vitro through disrupting actin filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Anti-Cancer Efficacy of 3-epi-Isocucurbitacin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-epi-Isocucurbitacin B is a member of the cucurbitacin family of tetracyclic triterpenoid (B12794562) compounds, which are known for their potent cytotoxic and anti-tumor properties.[1] This document provides a comprehensive set of protocols for evaluating the in vitro anti-cancer effects of this compound on specific cancer cell lines. The methodologies outlined herein are designed to assess the compound's impact on cell viability, apoptosis, cell cycle progression, and key signaling pathways.
While much of the existing research has focused on its close analogue, Cucurbitacin B, the protocols provided are broadly applicable for the initial screening and mechanistic evaluation of this compound. Cucurbitacin B has demonstrated efficacy against a range of cancers including breast, colorectal, osteosarcoma, and prostate cancer.[2][3] It is known to modulate several critical signaling pathways, such as JAK/STAT, PI3K/Akt/mTOR, MAPK, and Hippo-YAP.[4][5][6] These pathways are frequently dysregulated in cancer and represent key targets for therapeutic intervention.
Recommended Cancer Cell Lines
Based on the known activity of related cucurbitacins, the following commercially available human cancer cell lines are recommended for initial screening:
| Cancer Type | Cell Line | Key Characteristics |
| Breast Cancer | MDA-MB-231 | Triple-negative (ER-, PR-, HER2-), highly invasive.[3] |
| Breast Cancer | MCF-7 | Estrogen receptor-positive (ER+).[7] |
| Colorectal Cancer | SW620 | Highly metastatic, derived from a lymph node metastasis.[5] |
| Colorectal Cancer | HT-29 | Well-differentiated, forms polarized monolayers.[5] |
| Osteosarcoma | U-2 OS | Human bone osteosarcoma cell line.[6] |
| Prostate Cancer | PC3 | Androgen-independent, highly metastatic.[2] |
Experimental Workflow
The following diagram outlines a logical workflow for the comprehensive evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cucurbitacin-B Exerts Anticancer Effects through Instigation of Apoptosis and Cell Cycle Arrest within Human Prostate Cancer PC3 Cells via Downregulating JAK/STAT Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cucurbitacin B has a potent antiproliferative effect on breast cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cucurbitacin B Inhibits the Hippo-YAP Signaling Pathway and Exerts Anticancer Activity in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cucurbitacin B inhibits human breast cancer cell proliferation through disruption of microtubule polymerization and nucleophosmin/B23 translocation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-epi-Isocucurbitacin B Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 3-epi-Isocucurbitacin B as an analytical standard in research, with a primary focus on its potential as an anticancer agent. The protocols and data presented are based on existing literature for this compound and its closely related isomers, Isocucurbitacin B and Cucurbitacin B.
Analytical Standards: Properties of Isocucurbitacin B
As a stereoisomer, this compound shares fundamental physicochemical properties with Isocucurbitacin B. The following table summarizes key properties for Isocucurbitacin B, which serve as a reference for the analytical standard.
| Property | Value | Reference |
| CAS Number | 17278-28-3 | [1] |
| Molecular Formula | C₃₂H₄₆O₈ | [1] |
| Molecular Weight | 558.7 g/mol | [1] |
| Exact Mass | 558.31926842 Da | [1] |
| Purity | Typically ≥95% (HPLC) | [2] |
| Botanical Source | Cucumis melo L., Trichosanthes hupehensis, Trichosanthes tricuspidata | [1][2] |
| Appearance | White to off-white solid | |
| Storage | Store at <+8°C in a dry, dark place |
Biological Activity: Anticancer Properties
Isocucurbitacin B, a close analog of this compound, has demonstrated significant cytotoxic effects against various human cancer cell lines.[2] The primary mechanism of action is believed to involve the inhibition of key signaling pathways that regulate cell proliferation, survival, and apoptosis.
Table of IC₅₀ Values for Isocucurbitacin B and Related Cucurbitacins
The following table presents the half-maximal inhibitory concentration (IC₅₀) values of Isocucurbitacin B and other cucurbitacins against several cancer cell lines. This data is crucial for designing in vitro experiments to assess the anticancer potential of this compound.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Isocucurbitacin B | HeLa | Cervical Cancer | 0.93 - 9.73 | [2] |
| Isocucurbitacin B | HT-29 | Colorectal Cancer | 0.93 - 9.73 | [2] |
| Isocucurbitacin B | U251 | Glioma | Concentration-dependent inhibition | [2] |
| Isocucurbitacin B | U87 | Glioma | Concentration-dependent inhibition | [2] |
| Cucurbitacin E | MDA-MB-468 | Triple Negative Breast Cancer | ~0.01 - 0.07 | [3] |
| Cucurbitacin E | MDA-MB-231 | Triple Negative Breast Cancer | ~0.01 - 0.07 | [3] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Analysis of Signaling Pathways by Western Blotting
Western blotting is used to detect specific proteins in a cell lysate. This protocol focuses on the analysis of key proteins in the JAK/STAT and PI3K/Akt signaling pathways, which are known to be affected by related cucurbitacins.
Protocol:
-
Cell Lysis: Treat cells with this compound at various concentrations for a specified time. Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, and a loading control like β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Analytical Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantification of this compound in various samples. Method optimization may be required depending on the sample matrix.
Protocol:
-
Standard Solution Preparation: Prepare a stock solution of this compound analytical standard in methanol (B129727) (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.
-
Sample Preparation:
-
Plant Material: Extract the dried and powdered plant material with a suitable solvent like methanol or ethyl acetate (B1210297) using sonication or maceration. Filter the extract and evaporate the solvent. Reconstitute the residue in the mobile phase.
-
Biological Fluids: Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte from the matrix.[4] Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions (starting point):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is often effective for separating cucurbitacins.[6] A starting point could be a gradient from 30% to 70% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30-35°C.[4]
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at approximately 230 nm.[7]
-
-
Analysis: Inject the standard solutions to create a calibration curve. Inject the prepared samples to determine the concentration of this compound.
Signaling Pathways and Experimental Workflows
Inhibition of Pro-Survival Signaling Pathways by Isocucurbitacin B
Isocucurbitacin B and related compounds have been shown to inhibit key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and JAK/STAT pathways.[2][8][9] Inhibition of these pathways leads to decreased cell proliferation and induction of apoptosis.
Caption: Proposed inhibitory mechanism of Isocucurbitacin B on PI3K/Akt and JAK/STAT pathways.
Experimental Workflow for Investigating Anticancer Effects
The following diagram illustrates a typical workflow for evaluating the anticancer properties of this compound.
Caption: General experimental workflow for this compound research.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. Isocucurbitacin B inhibits glioma growth through PI3K/AKT pathways and increases glioma sensitivity to TMZ by inhibiting hsa-mir-1286a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cucurbitacin E Induces Cell Cycle G2/M Phase Arrest and Apoptosis in Triple Negative Breast Cancer | PLOS One [journals.plos.org]
- 4. A new sensitive UPLC-MS/MS method for the determination of cucurbitacin B in rat plasma: application to an absolute bioavailability study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of content of cucurbitacin B in cucurbitacins by HPLC [yxsj.smmu.edu.cn]
- 6. Mass Spectrometric Analysis of Cucurbitacins and Dihydrocucurbitacins from the Tuber of Citrullus naudinianus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Cucurbitacin B induces apoptosis by inhibition of the JAK/STAT pathway and potentiates antiproliferative effects of gemcitabine on pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cucurbitacin B inhibits Th17 cell differentiation via the suppression of the JAK/STAT pathway and alleviates collagen-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 3-epi-Isocucurbitacin B for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively solubilize 3-epi-Isocucurbitacin B for in vitro assays. Due to its hydrophobic nature, achieving a stable and soluble solution is critical for obtaining accurate and reproducible experimental results. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
A1: this compound, like other cucurbitacins, is a hydrophobic compound with limited aqueous solubility. The recommended starting solvent is high-purity dimethyl sulfoxide (B87167) (DMSO). For related compounds like Cucurbitacin B and E, solubility has also been reported in ethanol, methanol, chloroform, and ethyl acetate. It is generally insoluble in ether and only slightly soluble in water.
Q2: My this compound precipitates when I add it to my cell culture medium. Why is this happening and how can I prevent it?
A2: Precipitation upon addition to aqueous solutions like cell culture media is a common issue with hydrophobic compounds dissolved in DMSO. This "crashing out" occurs because the compound is poorly soluble in the aqueous environment when the DMSO is diluted. To prevent this, it is crucial to adhere to the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, and ideally below 0.1%, to minimize cytotoxicity and precipitation.
-
Proper Dilution Technique: Add the DMSO stock solution to pre-warmed (37°C) media dropwise while gently vortexing to facilitate rapid dispersion.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in pre-warmed media.
Q3: What is the maximum concentration of this compound I can use in my in vitro assay?
A3: The maximum concentration is limited by its solubility in the final assay medium. To determine this, a solubility test is recommended. Prepare a serial dilution of your compound in the final assay medium and visually inspect for any precipitation or cloudiness over time (e.g., 0, 2, 6, and 24 hours) at 37°C. The highest concentration that remains clear is your maximum working soluble concentration.
Q4: Can I sonicate or heat the solution to improve solubility?
A4: Gentle warming to 37°C and brief sonication can aid in dissolving the compound in the initial solvent (e.g., DMSO). However, excessive heat should be avoided as it may degrade the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound will not dissolve in DMSO. | Low-quality or hydrated DMSO. | Use a fresh, sealed bottle of anhydrous, high-purity DMSO. Water contamination can significantly reduce the solubility of hydrophobic compounds. |
| Insufficient agitation. | Vortex the solution vigorously for 2-5 minutes. If particles persist, try brief sonication in a water bath. | |
| Precipitation immediately upon dilution in media. | Rapid solvent exchange ("crashing out"). | Perform a stepwise serial dilution. Add the DMSO stock to pre-warmed (37°C) media slowly and with gentle mixing. |
| Final concentration exceeds aqueous solubility. | Decrease the final working concentration of the compound. Perform a solubility test to determine the maximum soluble concentration. | |
| Media is too cold. | Always use pre-warmed (37°C) cell culture media for dilutions. | |
| Precipitation occurs over time in the incubator. | Compound is unstable in the aqueous solution at 37°C. | Prepare fresh working solutions for each experiment and use them promptly. |
| High final DMSO concentration. | Ensure the final DMSO concentration is as low as possible (ideally <0.1%). |
Physicochemical and Solubility Data
| Property | This compound | Isocucurbitacin B | Cucurbitacin B |
| Molecular Formula | C₃₂H₄₆O₈ | C₃₂H₄₆O₈ | C₃₂H₄₆O₈ |
| Molecular Weight | 558.7 g/mol | 558.7 g/mol | 558.7 g/mol |
| Solubility in DMSO | Data not available | Soluble | ≥55.9 mg/mL |
| Solubility in Ethanol | Data not available | Soluble | ≥12.04 mg/mL (with sonication) |
| Solubility in Water | Poorly soluble | Poorly soluble | Insoluble |
| Appearance | Solid | Solid | Crystalline solid |
Note: The data for Isocucurbitacin B and Cucurbitacin B are provided as estimates for this compound due to structural similarities.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. (Molecular Weight = 558.7 g/mol ) Mass (mg) = 10 mmol/L * 0.001 L * 558.7 g/mol * 1000 mg/g = 5.587 mg for 1 mL
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
If undissolved particles remain, place the tube in a 37°C water bath for 10-15 minutes, followed by brief sonication (5-10 minutes).
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM stock solution of this compound in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Intermediate Dilution (Optional but Recommended):
-
Prepare a 1 mM intermediate solution by diluting the 10 mM stock solution 1:10 in DMSO.
-
-
Final Working Solution:
-
To prepare a final concentration of 10 µM in your cell culture, dilute the 1 mM intermediate stock 1:100 in pre-warmed complete cell culture medium.
-
For example, to make 1 mL of 10 µM working solution, add 10 µL of the 1 mM intermediate stock to 990 µL of pre-warmed media.
-
Add the DMSO solution dropwise to the media while gently vortexing.
-
-
Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
-
Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways potentially affected by this compound, based on studies of the closely related Isocucurbitacin B and Cucurbitacin B, as well as a typical experimental workflow for assessing its cytotoxicity.
Caption: Workflow for a typical in vitro cytotoxicity assay.
Technical Support Center: Large-Scale Purification of 3-epi-Isocucurbitacin B
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the large-scale purification of 3-epi-Isocucurbitacin B. Here you will find troubleshooting guides and frequently asked questions to address specific issues encountered during extraction, chromatography, and crystallization processes.
Troubleshooting Guides
This section addresses common problems encountered during the purification of this compound and its related compounds, presented in a question-and-answer format.
Question: Why is the yield of my initial crude extract low?
Answer: Low yield from the initial extraction can stem from several factors related to the plant material and extraction procedure. Incomplete cell lysis of the plant material can prevent the release of the target compound. Ensure thorough grinding or homogenization of the source material. For large-scale operations, consider industrial grinders or mills. The choice of solvent is also critical; moderately polar solvents like ethanol (B145695), methanol (B129727), or a mixture of chloroform (B151607) and methanol are generally effective for cucurbitacins.[1] Optimizing the extraction time and ensuring adequate agitation are crucial, especially for large batches, to allow the solvent to penetrate the entire biomass.[1] Performing multiple extraction cycles with fresh solvent will also improve the yield compared to a single, prolonged extraction.[1]
Question: I'm observing co-elution of this compound with other isomers during chromatography. How can I improve the separation?
Answer: The co-elution of structurally similar triterpenoid (B12794562) isomers is a common challenge.[1] To enhance resolution, several chromatographic parameters can be optimized.
-
Stationary Phase Selection: If using a standard C18 column, consider switching to a C30 column, which offers better shape selectivity for isomers.[1] For challenging separations, a chiral column with a stationary phase like amylose (B160209) derivatives can be effective in separating cucurbitacin isomers, including this compound.
-
Mobile Phase Optimization: Fine-tuning the mobile phase composition is critical. In reverse-phase chromatography, adjusting the ratio of water to organic solvents like acetonitrile (B52724) or methanol can improve separation.[1] For acidic triterpenoids, controlling the pH of the mobile phase by adding small amounts of acid (e.g., 0.1% formic acid) can suppress ionization and lead to better peak shape and resolution.[1]
-
Temperature Control: Lowering the column temperature can sometimes enhance the resolution between closely eluting isomers.[1]
Question: My purified this compound appears to be degrading. What are the likely causes and how can I prevent this?
Answer: Cucurbitacins can be sensitive to pH, temperature, and certain solvents, leading to degradation.
-
pH Instability: Cucurbitacins can be unstable in acidic or basic conditions.[1] It is advisable to maintain a neutral pH during the purification process whenever possible.
-
Thermal Degradation: Exposure to high temperatures can cause degradation. For instance, studies on Cucurbitacin C showed a significant decrease in content when dried at 100°C.[2] Therefore, it is recommended to carry out concentration steps at reduced pressure and moderate temperatures (e.g., below 40-50°C).[1]
-
Solvent-Induced Degradation: While specific data for this compound is limited, the stability of related compounds can vary in different solvents. For example, the stability of astilbin (B1665800) was found to be greater in 50% ethanol than in methanol or water.[3] It is recommended to use freshly prepared solutions and avoid long-term storage in aqueous solutions where hydrolysis can occur.[4]
Question: I'm having trouble with the crystallization of the final product. What can I do?
Answer: Successful crystallization depends on finding the right solvent system and controlling the process. The goal is to dissolve the compound in a hot solvent in which it is less soluble at cooler temperatures. The choice of solvent can also influence the crystal habit, which in turn affects properties like flowability and dissolution rate.[5] The presence of impurities can inhibit crystal growth, so it's crucial to start with a highly purified solution.[5] If direct crystallization is proving difficult, consider using an anti-solvent crystallization technique, where a "bad" solvent is slowly added to a solution of the compound in a "good" solvent to induce crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial extraction solvents for large-scale purification of this compound from plant material?
A1: For large-scale extraction of cucurbitacins, moderately polar solvents such as ethanol, methanol, or a mixture of chloroform and methanol are effective.[1] The choice should also consider the cost, safety, and environmental impact of the solvent on an industrial scale.
Q2: What type of chromatography is most effective for the large-scale purification of this compound?
A2: A multi-step chromatographic approach is often necessary. Flash chromatography with silica (B1680970) gel can be used for initial fractionation of the crude extract.[6] For final purification and separation from closely related isomers, preparative High-Performance Liquid Chromatography (prep-HPLC) is the method of choice. Both normal-phase and reverse-phase (C18) columns can be used. For separating stereoisomers like this compound, a chiral HPLC column may be required.
Q3: How can I monitor the purity of my fractions during large-scale chromatography?
A3: During large-scale purification, fractions can be monitored using Thin Layer Chromatography (TLC) for a quick assessment. For more accurate purity determination, High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is recommended. The typical UV absorbance maximum for cucurbitacins is around 230-234 nm.[4]
Q4: What are the best practices for storing purified this compound?
A4: As a solid, this compound should be stored at low temperatures, such as -20°C, to ensure long-term stability.[4] If it needs to be stored in solution, prepare concentrated stock solutions in an anhydrous organic solvent like DMSO and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Avoid long-term storage in aqueous solutions.[4]
Data Presentation
Table 1: General Properties of Isocucurbitacin B
| Property | Value |
| Molecular Formula | C₃₂H₄₆O₈ |
| Molecular Weight | 558.7 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO and methanol. Slightly soluble in water. |
Table 2: Recommended Solvents for Different Purification Stages
| Purification Stage | Recommended Solvents |
| Initial Extraction | Ethanol, Methanol, Chloroform/Methanol mixtures[1] |
| Liquid-Liquid Partitioning | Hexane (B92381) (for non-polar impurities), Ethyl Acetate or Chloroform (for cucurbitacin extraction) |
| Flash Chromatography (Normal Phase) | Mobile Phase: Gradient of Hexane-Ethyl Acetate or Chloroform-Acetone[1] |
| Preparative HPLC (Reverse Phase) | Mobile Phase: Gradient of Water and Acetonitrile or Methanol, often with 0.1% Formic Acid[1] |
| Crystallization | Dependent on the specific compound; requires screening of various solvent/anti-solvent systems. |
Experimental Protocols
Protocol 1: Large-Scale Extraction and Initial Purification
-
Maceration: The dried and powdered plant material is macerated in 90-95% ethanol or methanol at a 1:10 (w/v) ratio in a large-scale extractor.
-
Extraction: The mixture is agitated at room temperature for 24-48 hours to ensure thorough extraction.
-
Filtration: The mixture is filtered to separate the plant debris from the liquid extract.
-
Concentration: The filtrate is concentrated using a large-scale rotary evaporator under reduced pressure at a temperature below 50°C to obtain a crude extract.
-
Liquid-Liquid Partitioning:
-
The crude extract is suspended in distilled water.
-
An initial extraction with hexane is performed to remove non-polar compounds like fats and waxes. The hexane layer is discarded.
-
Multiple extractions of the aqueous layer are then performed with chloroform or ethyl acetate. This partitions the more polar cucurbitacins into the organic phase.
-
The organic layers are combined and concentrated to yield a partially purified cucurbitacin mixture.
-
Protocol 2: Preparative HPLC Purification
-
Column: A preparative C18 HPLC column is used.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A linear gradient from 30% to 70% Solvent B over 20-30 minutes is a typical starting point. This should be optimized based on analytical scale separations.
-
Flow Rate: The flow rate will depend on the column diameter and should be scaled appropriately from analytical methods.
-
Detection: UV detection at 230 nm.
-
Fraction Collection: Fractions are collected based on the elution profile.
-
Purity Analysis: The purity of the collected fractions is analyzed by analytical HPLC.
-
Pooling and Concentration: Fractions with the desired purity are pooled, and the solvent is removed under reduced pressure.
Visualizations
Caption: A generalized workflow for the large-scale purification of this compound.
Caption: Troubleshooting logic for addressing the co-elution of cucurbitacin isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
Technical Support Center: 3-epi-Isocucurbitacin B Extraction
Welcome to the technical support center for the extraction of 3-epi-Isocucurbitacin B. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their extraction protocols.
Troubleshooting Guides
This section addresses common issues encountered during the extraction of this compound and related cucurbitacins.
Issue 1: Low Overall Yield of Crude Extract
Question: We are experiencing a very low yield of the initial crude extract from our plant material. What are the potential causes and solutions?
Answer:
Low crude extract yield can stem from several factors related to the plant material, solvent selection, and extraction conditions. Here’s a breakdown of potential causes and troubleshooting steps:
-
Plant Material:
-
Incorrect Plant Part: Ensure you are using the correct part of the plant known to be rich in cucurbitacins. For many species, this is the fruit or roots.[1]
-
Maturity and Growing Conditions: The concentration of cucurbitacins can vary significantly with the maturity of the fruit and environmental factors like heat and water stress.[2][3] Consider harvesting at different maturity stages to determine the optimal time.
-
Drying and Grinding: Improperly dried material can lead to poor extraction efficiency. Ensure the plant material is thoroughly dried and finely powdered to increase the surface area for solvent penetration. A particle size of around 150 µm has been shown to be effective for cucurbitacin extraction.[4]
-
-
Solvent and Extraction Method:
-
Solvent Polarity: this compound is a moderately polar compound. Solvents like ethanol (B145695), methanol (B129727), chloroform (B151607), and ethyl acetate (B1210297) are commonly used for cucurbitacin extraction.[1][5] If your yield is low, consider changing the solvent or using a sequence of solvents with increasing polarity.
-
Solvent-to-Solid Ratio: A low solvent-to-solid ratio may not be sufficient to extract the compound effectively. Ratios of 1:10 (w/v) to 1:40 (g/mL) have been reported to be effective.[1][4] Experiment with increasing the solvent volume.
-
Extraction Time and Temperature: Extraction is a time and temperature-dependent process. Increasing the extraction time (e.g., from 30 to 60 minutes) and temperature (e.g., up to 50°C) can enhance yield.[4] However, be cautious of potential degradation of the target compound at very high temperatures.
-
Agitation: Continuous mixing or shaking improves solvent contact with the plant material. An agitation speed of around 80 rpm has been used successfully.[4]
-
Issue 2: Low Purity of this compound in the Crude Extract
Question: Our crude extract has a low concentration of this compound and a high amount of impurities like fats and pigments. How can we improve the initial purity?
Answer:
A multi-step extraction process is often necessary to remove interfering non-polar compounds.
-
Initial Defatting Step: Before extracting with a moderately polar solvent, perform a pre-extraction with a non-polar solvent like hexane (B92381).[1][6] This will remove waxes, pigments, fatty acids, and other lipids, resulting in a cleaner crude extract.
-
Liquid-Liquid Partitioning: After obtaining the initial extract (e.g., with methanol or ethanol), it can be suspended in water and then partitioned against a moderately polar solvent like chloroform or ethyl acetate.[1] The cucurbitacins will move to the organic phase, leaving behind more polar impurities in the aqueous phase.
Issue 3: Difficulty in Separating this compound from Other Cucurbitacins
Question: We are struggling to isolate this compound from other closely related cucurbitacins (e.g., Cucurbitacin B, D, I) during chromatography. What strategies can we employ?
Answer:
Separating structurally similar cucurbitacins requires optimized chromatographic techniques.
-
Column Chromatography:
-
Stationary Phase: Silica gel is a common choice for the initial purification of cucurbitacin mixtures.[1][7]
-
Mobile Phase: A gradient elution with increasing polarity is typically used. For example, starting with a non-polar solvent like chloroform and gradually adding a more polar solvent like methanol.[1] Careful optimization of the solvent gradient is crucial for separating closely related compounds.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 column is often used for the final purification of cucurbitacins.[1]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is a common mobile phase for separating cucurbitacins on a C18 column.[1] Fine-tuning the gradient profile and flow rate is essential for achieving baseline separation.
-
-
Flash Column Chromatography: This technique can be a more efficient alternative to traditional column chromatography for purifying larger quantities of the compound.[6]
Issue 4: Potential Degradation of this compound During Extraction
Question: We suspect that our target compound may be degrading during the extraction process. What are the signs of degradation and how can we prevent it?
Answer:
Cucurbitacins can be sensitive to heat and pH.
-
Temperature Control: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a controlled temperature.[1]
-
pH Monitoring: The stability of your compound may be pH-dependent. While not extensively documented for this compound, it's good practice to maintain a neutral pH during extraction unless a pH adjustment is part of a specific purification step.
-
Storage: Store extracts and purified compounds at low temperatures (e.g., +4°C) in the dark to minimize degradation.[5]
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for cucurbitacins from plant material?
A1: The yield can vary significantly depending on the plant source, extraction method, and specific cucurbitacin. For example, studies on Diplocyclos palmatus have reported yields of Cucurbitacin B at approximately 1.584 mg/g of dry weight under optimized conditions.[4]
Q2: Can I use biotransformation to increase the yield of this compound?
A2: While there is no direct report for this compound, a study has shown that the yield of Cucurbitacin B can be significantly increased by using a recombinant β-glucosidase to convert its glycoside (Cucurbitacin B 2-o-β-d-glucoside) into Cucurbitacin B.[8] If this compound exists as a glycoside in your plant material, a similar enzymatic approach could be explored.
Q3: What are the best analytical techniques to confirm the presence and purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD) is commonly used for quantification and purity assessment.[9] For structural confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[9]
Q4: Are there any safety precautions I should take when working with cucurbitacins?
A4: Yes, cucurbitacins are known for their cytotoxicity.[10] It is important to handle them with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and to work in a well-ventilated area or a fume hood.
Data Presentation
Table 1: Comparison of Different Extraction Methods for Cucurbitacins from Diplocyclos palmatus
| Extraction Method | Cucurbitacin I Yield (mg/g DW) | Cucurbitacin B Yield (mg/g DW) | Total Cucurbitacin Yield (mg/g DW) |
| Steam Bath Assisted Extraction (SBAE) | 1.437 ± 0.03 | 0.782 ± 0.10 | 2.17 ± 0.35 |
| Continuous Shaking Extraction (CSE) | Not Reported | Not Reported | Not Reported |
| Microwave-Assisted Extraction (MAE) | Not Reported | Not Reported | Not Reported |
| Ultrasonic-Assisted Extraction (UAE) | Not Reported | Not Reported | Not Reported |
Source: Adapted from a study on Diplocyclos palmatus.[4]
Table 2: Optimized Conditions for Cucurbitacin Extraction using Continuous Shaking Extraction (CSE)
| Parameter | Optimized Value for Cucurbitacin I | Optimized Value for Cucurbitacin B |
| Solid-to-Solvent Ratio (g/mL) | 1:30 | 1:40 |
| Mixing Speed (rpm) | 80 | 80 |
| Mean Particle Size (µm) | 150 | 150 |
| Extraction Time (min) | 30 | 60 |
| Temperature (°C) | 50 | 50 |
| Solvent | Chloroform | Chloroform |
| Highest Yield (mg/g DW) | 2.345 ± 0.1686 | 1.584 ± 0.15 |
Source: Adapted from a study on Diplocyclos palmatus.[4]
Experimental Protocols
Protocol 1: General Extraction and Partitioning of Cucurbitacins
This protocol is a general guideline and should be optimized for your specific plant material and target compound.
-
Preparation of Plant Material:
-
Dry the plant material (e.g., fruits, roots) at room temperature or in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried material into a fine powder (e.g., 150 µm particle size).[4]
-
-
Initial Extraction:
-
Macerate the powdered plant material in 90-95% ethanol or methanol at a 1:10 (w/v) ratio in a sealed container.[1]
-
Agitate the mixture at room temperature for 24-48 hours using a shaker or magnetic stirrer.[1]
-
Filter the mixture through a Buchner funnel with filter paper.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
-
-
Liquid-Liquid Partitioning for Purification:
-
Suspend the crude extract in distilled water.
-
Transfer the aqueous suspension to a separatory funnel.
-
Perform an initial extraction with hexane to remove non-polar compounds. Discard the hexane layer.[1]
-
Subsequently, perform multiple extractions of the aqueous layer with chloroform or ethyl acetate.[1]
-
Combine the organic layers and concentrate them using a rotary evaporator to yield a partially purified cucurbitacin mixture.
-
Protocol 2: Biotransformation of Cucurbitacin Glycosides to Aglycones
This protocol is based on the conversion of Cucurbitacin B 2-o-β-d-glucoside to Cucurbitacin B and may need to be adapted for other cucurbitacin glycosides.
-
Enzyme Preparation:
-
Prepare a cell lysate containing the recombinant β-glucosidase enzyme.
-
-
Biotransformation Reaction:
-
Extraction of the Product:
-
After the biotransformation, extract the mixture with a suitable organic solvent like ethyl acetate.[8]
-
Evaporate the solvent to obtain the extract enriched with the aglycone form of the cucurbitacin.
-
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Key areas to troubleshoot for low extraction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Factors Influencing Cucurbitacin-E-Glycoside Content in Bitter Hawkesbury Watermelon as Potential Synergist in Cucurbit Pest Management [mdpi.com]
- 3. Novel detection method to rapidly quantify toxic cucurbitacin in Lagenaria siceraria (bottle gourd) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. US5925356A - Method of isolating cucurbitacin - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. CAS 17278-28-3 | Isocucurbitacin B [phytopurify.com]
- 10. Purification of Cucurbitacins D, E, and I from Ecballium Elaterium (L.) A. Rich Fruits and Study of Their Cytotoxic Effects on the AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
stability of 3-epi-Isocucurbitacin B in different solvents and temperatures
Disclaimer: The following information is intended to provide general guidance on the stability of 3-epi-Isocucurbitacin B. As of December 2025, specific stability data for this compound in various solvents and temperatures is limited in publicly available literature. The data and protocols presented here are based on studies conducted on structurally similar cucurbitacins, such as Cucurbitacin E-glycoside and Cucurbitacin C, and should be considered as a starting point for your own stability assessments.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: Based on stability studies of other cucurbitacins, it is recommended to store this compound solutions at low temperatures, such as 4°C (refrigerator) or -20°C (freezer), to minimize degradation.[1][2][3] For long-term storage, -20°C is preferable. It is also advisable to protect the compound from light and microbial contamination.
Q2: What factors can affect the stability of this compound in solution?
A2: Several factors can influence the stability of cucurbitacins, including temperature, pH, and the presence of enzymes or microorganisms.[1][2][3] High temperatures and high pH (alkaline conditions) have been shown to accelerate the degradation of some cucurbitacins.[1][2] Microbial growth can also lead to a significant loss of the compound.[1][2][3]
Q3: In which solvents have related cucurbitacins shown stability?
A3: Methanol (B129727) is commonly used as a solvent for extracting and analyzing cucurbitacins.[4][5] One study on cucurbitacin E-glycoside used a mobile phase of 66% methanol and 34% water for HPLC analysis, suggesting a degree of stability in this solvent mixture.[1][2][3] However, the long-term stability in various organic solvents should be experimentally determined for this compound.
Q4: How can I monitor the stability of this compound in my experiments?
A4: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for quantifying cucurbitacins and their degradation products.[1][2][3][6] By analyzing samples at different time points and under various conditions, you can determine the rate of degradation and the stability of your compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity or concentration over a short period. | Degradation due to improper storage conditions. | Store stock solutions and experimental samples at -20°C or below. Avoid repeated freeze-thaw cycles. Prepare fresh solutions for critical experiments. |
| Appearance of unexpected peaks in HPLC chromatogram. | Formation of degradation products. | Review your storage and handling procedures. Consider performing a forced degradation study (see Experimental Protocols) to identify potential degradation products. Ensure the purity of your initial compound. |
| Inconsistent results between experimental replicates. | Instability of the compound under experimental conditions. | Evaluate the pH and temperature of your experimental buffers and media. If possible, adjust conditions to be more favorable for stability (e.g., lower pH, lower temperature). Include stability checks as part of your experimental design. |
| Cloudiness or precipitation in the solution. | Microbial contamination or low solubility. | Filter-sterilize your solutions. Ensure the chosen solvent can maintain the desired concentration of this compound at the storage temperature. |
Stability Data
The following table summarizes the stability of Cucurbitacin E-glycoside in a watermelon extract under different storage temperatures. This data can serve as a general reference for understanding the temperature-dependent stability of cucurbitacins.
| Storage Temperature | Initial Concentration (mg/mL) | Concentration after 14 days (mg/mL) | Stability |
| -20°C (Freezer) | ~0.55 | ~0.54 | Stable |
| 4°C (Refrigerator) | ~0.55 | ~0.45 | Moderate Degradation |
| 25°C (Room Temp) | ~0.55 | Below Detection Limit | Unstable |
Data adapted from studies on Cucurbitacin E-glycoside in bitter Hawkesbury watermelon extract.[1][2]
Another study on Cucurbitacin C in cucumber leaves showed a significant decrease in content when dried at either 100°C or room temperature, indicating its instability under these conditions.[7]
Experimental Protocols
Protocol: General Stability Assessment of this compound using HPLC
This protocol outlines a general procedure for assessing the stability of this compound in a specific solvent and at a given temperature.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the desired solvent (e.g., methanol, ethanol, or a buffer solution) to prepare a stock solution of known concentration.
-
-
Sample Preparation for Stability Study:
-
Aliquot the stock solution into several vials to avoid repeated freeze-thaw cycles of the main stock.
-
Prepare separate sets of samples for each storage condition to be tested (e.g., -20°C, 4°C, 25°C).
-
-
Time Point Zero (T0) Analysis:
-
Immediately after preparation, take an aliquot from each sample set for initial analysis.
-
Dilute the aliquot to a suitable concentration for HPLC analysis.
-
Analyze the T0 samples by HPLC to determine the initial concentration and purity.
-
-
Incubation:
-
Store the sample sets at their respective designated temperatures.
-
-
Analysis at Subsequent Time Points:
-
At predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks), retrieve a vial from each storage condition.
-
Allow the sample to reach room temperature before analysis.
-
Prepare and analyze the samples by HPLC as done for the T0 samples.
-
-
HPLC Analysis (Example Conditions):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1][2][3]
-
Mobile Phase: A gradient or isocratic mixture of methanol and water (e.g., 66% methanol and 34% water).[1][2][3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 230-240 nm.[1][2][3][4]
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T0 concentration.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualizations
Caption: Experimental workflow for stability testing.
Caption: Factors influencing cucurbitacin stability.
References
- 1. academic.oup.com [academic.oup.com]
- 2. bioone.org [bioone.org]
- 3. Stabilization of cucurbitacin E-glycoside, a feeding stimulant for diabroticite beetles, extracted from bitter Hawkesbury watermelon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cucurbitacins in Bitter and Pickling Cucumber and Cucurbitacin C Reduction During Cucumber Fermentation and Acidification - ProQuest [proquest.com]
- 5. Novel detection method to rapidly quantify toxic cucurbitacin in Lagenaria siceraria (bottle gourd) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting 3-epi-Isocucurbitacin B Cytotoxicity Assay Variability
Welcome to the technical support center for 3-epi-Isocucurbitacin B cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during in vitro experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and solutions for issues that may arise during the handling and testing of this compound.
1. Compound Handling and Preparation
-
Q: How should I dissolve and store this compound?
-
A: this compound, like other cucurbitacins, has limited aqueous solubility. It is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For long-term storage, keep the stock solution at -20°C. When preparing working solutions, dilute the stock in cell culture medium to the final desired concentration. It is crucial to keep the final DMSO concentration in the culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
-
Q: I'm observing precipitation of the compound in my culture medium. What should I do?
-
A: Precipitation can occur if the compound's solubility limit is exceeded in the aqueous culture medium. To mitigate this, you can try gentle warming of the tube at 37°C and brief sonication in an ultrasonic bath to aid dissolution before final dilution.[1] If precipitation persists, consider preparing a fresh, lower concentration stock solution or using a different, compatible organic solvent. Visually inspect your plates under a microscope for any precipitate, as this can interfere with colorimetric and fluorometric readouts.
-
2. Assay Variability and Unexpected Results
-
Q: My replicate wells show high variability (high coefficient of variation). What are the potential causes?
-
A: High variability within replicates can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before and during plating. Gently swirl the cell suspension between plating wells to prevent settling.
-
Pipetting Errors: Use calibrated pipettes and consistent pipetting techniques, especially for viscous solutions.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration. To minimize this, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data points.
-
Compound Instability: While specific stability data for this compound in culture media is limited, related compounds can be sensitive to light and heat. Protect your compound and plates from excessive light exposure.
-
-
-
Q: I am observing a bell-shaped dose-response curve, with decreased cytotoxicity at higher concentrations. Why is this happening?
-
A: This phenomenon can be due to the aggregation of the compound at higher concentrations. These aggregates can reduce the effective concentration of the monomeric, active form of the compound available to the cells. If you observe this, it is important to re-evaluate the solubility of your compound at the tested concentrations and consider using a narrower, lower concentration range.
-
-
Q: My results are not consistent between experiments performed on different days. How can I improve inter-assay reproducibility?
-
A: To improve reproducibility between experiments, it is crucial to standardize your protocol. This includes:
-
Consistent Cell Passage Number: Use cells within a narrow passage number range to avoid phenotypic drift.
-
Standardized Cell Seeding Density: Optimize and use a consistent cell number per well for each cell line.
-
Reagent Consistency: Use the same lot of reagents (e.g., FBS, media, assay kits) for a set of comparable experiments whenever possible.
-
Strict Adherence to Timelines: Ensure consistent incubation times for cell treatment and assay development.
-
-
Data Presentation: Cytotoxicity of Cucurbitacins
Disclaimer: The following data is for Cucurbitacin B and is provided as a reference due to the limited availability of specific IC50 values for this compound. The actual IC50 values for this compound may vary.
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |
| A549 | Lung Carcinoma | MTT | 24 | ~5-10 |
| SK-OV-3 | Ovarian Cancer | Not Specified | Not Specified | Not Specified |
| SK-MEL-2 | Melanoma | Not Specified | Not Specified | Not Specified |
| HCT15 | Colon Carcinoma | Not Specified | Not Specified | Not Specified |
| MCF-7 | Breast Cancer | MTT | 48 | 4.12 |
| MDA-MB-231 | Breast Cancer | MTT | 48 | 3.68 |
| U-2 OS | Osteosarcoma | MTT | 48 | ~20-100 |
Experimental Protocols
Below are detailed methodologies for two common cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle controls and untreated controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (media and MTT solution only).
-
Calculate cell viability as a percentage of the untreated control.
-
SRB (Sulforhodamine B) Assay
This is a colorimetric assay that measures cell density by staining total cellular protein.
-
Cell Seeding and Treatment:
-
Follow the same steps for cell seeding and compound treatment as in the MTT assay.
-
-
Cell Fixation:
-
After the treatment period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well without removing the culture medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Washing:
-
Carefully wash the wells five times with slow-running tap water to remove TCA and media components.
-
Allow the plates to air dry completely.
-
-
Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the wells four times with 200 µL of 1% (v/v) acetic acid to remove the unbound SRB dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Data Acquisition:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.
-
Measure the absorbance at 565 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Visualizations
Signaling Pathway
Based on studies of the closely related Cucurbitacin B and Isocucurbitacin B, this compound is presumed to induce apoptosis by inhibiting key signaling pathways involved in cell survival and proliferation.
References
Technical Support Center: Optimizing Dosage and Administration for In Vivo Studies of 3-epi-Isocucurbitacin B
Important Notice for Researchers:
Our comprehensive search for in vivo studies, dosage, administration, and toxicology data specifically for 3-epi-Isocucurbitacin B has yielded limited publicly available information. This particular stereoisomer is mentioned in the literature, often in the context of its presence in plant extracts alongside more extensively studied cucurbitacins like Cucurbitacin B and Isocucurbitacin B. However, detailed in vivo experimental data for this compound is currently scarce.
The stereochemistry of a compound can significantly influence its biological activity, pharmacokinetic profile, and toxicity. Therefore, directly extrapolating dosage and administration protocols from other cucurbitacins to this compound is not recommended without further investigation.
Alternative Resource:
While we cannot provide a detailed guide for this compound at this time, we have compiled a comprehensive technical support center for the closely related and well-researched compound, Cucurbitacin B . This information can serve as a valuable starting point for understanding the general properties of this class of compounds and for designing preliminary studies for this compound, bearing in mind the potential for significant differences.
Technical Support Center: Optimizing Dosage and Administration for In Vivo Studies of Cucurbitacin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their in vivo experiments with Cucurbitacin B.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for Cucurbitacin B in mice for anti-cancer studies?
A1: Based on published studies, a common starting dose for Cucurbitacin B in mice for anti-cancer efficacy studies is in the range of 0.5 mg/kg to 1.0 mg/kg.[1][2] For example, in a study on breast cancer xenografts, mice were treated with 1.0 mg/kg of Cucurbitacin B.[1] In a glioblastoma xenograft model, a dosage of 0.5 mg/kg was used.[2] It is crucial to perform a dose-response study to determine the optimal dose for your specific cancer model and experimental conditions.
Q2: What is the most common route of administration for Cucurbitacin B in in vivo studies?
A2: The most frequently reported route of administration for Cucurbitacin B in in vivo anti-cancer studies is intraperitoneal (IP) injection.[1][2] This route allows for rapid absorption into the systemic circulation. Oral gavage has also been used, but it's important to note that Cucurbitacin B has low oral bioavailability, estimated to be around 10% in rats.[3] Intravenous (IV) administration has been used in pharmacokinetic studies.[3]
Q3: How should I prepare Cucurbitacin B for in vivo administration?
A3: The solubility of Cucurbitacin B can be a challenge. It is often dissolved in a vehicle such as a mixture of DMSO and saline. For example, a common approach is to first dissolve the compound in a small amount of DMSO and then dilute it with saline or phosphate-buffered saline (PBS) to the final desired concentration. It is important to ensure the final concentration of DMSO is low (typically <5-10%) to avoid vehicle-induced toxicity. Always prepare fresh solutions for each experiment.
Q4: What are the known signaling pathways affected by Cucurbitacin B that I should consider investigating?
A4: Cucurbitacin B is known to modulate several key signaling pathways involved in cancer progression. A primary target is the JAK/STAT3 pathway, which is often constitutively activated in many cancers.[4] Other affected pathways include the PI3K/Akt, MAPK, and NF-κB pathways.[4] Investigating the modulation of these pathways can provide mechanistic insights into the anti-tumor effects of Cucurbitacin B in your model.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No observable anti-tumor effect | - Sub-optimal dose: The dose may be too low for the specific tumor model. - Poor bioavailability: If using oral administration, the compound may not be reaching systemic circulation in sufficient amounts. - Tumor model resistance: The specific cancer cell line may be resistant to Cucurbitacin B. | - Perform a dose-escalation study to identify a more effective dose. - Consider switching to a parenteral route of administration like intraperitoneal (IP) injection. - Test the in vitro sensitivity of your cancer cell line to Cucurbitacin B before proceeding with in vivo studies. |
| Signs of toxicity in animals (e.g., weight loss, lethargy) | - Dose is too high: Cucurbitacins are known to have a narrow therapeutic window. - Vehicle toxicity: The vehicle used for solubilization (e.g., high concentration of DMSO) may be causing adverse effects. | - Reduce the dose of Cucurbitacin B. - Lower the concentration of the solubilizing agent (e.g., DMSO) in the final injection volume. - Include a vehicle-only control group to assess the effects of the vehicle alone. |
| Precipitation of the compound during administration | - Poor solubility: The compound may be precipitating out of the solution, especially at higher concentrations or upon dilution into aqueous buffers. | - Prepare the formulation immediately before administration. - Gently warm the solution to aid dissolution (ensure the compound is heat-stable). - Consider using alternative formulation strategies, such as encapsulation in liposomes or nanoparticles, to improve solubility and stability. |
| Inconsistent results between experiments | - Variability in compound preparation: Inconsistent preparation of the dosing solution can lead to variability in the actual administered dose. - Biological variability: Differences in animal age, weight, or health status can contribute to variable responses. | - Standardize the protocol for preparing the dosing solution and ensure it is followed consistently. - Ensure animals are age- and weight-matched across experimental groups. Monitor animal health closely throughout the study. |
Data Presentation
Table 1: Summary of In Vivo Studies with Cucurbitacin B
| Cancer Model | Animal Model | Dosage | Administration Route | Treatment Frequency | Observed Effect | Reference |
| Breast Cancer (MDA-MB-231 xenograft) | Nude mice | 1.0 mg/kg | Intraperitoneal (IP) | Not specified | 55% reduction in tumor volume after 6 weeks | [1] |
| Glioblastoma (U87MG xenograft) | Mice | 0.5 mg/kg | Intraperitoneal (IP) | Daily | 45% tumor growth inhibition | [2] |
| Non-small cell lung cancer | Mice | 0.75 mg/kg | Not specified | Not specified | Suppressed lung tumor growth | [5] |
Table 2: Pharmacokinetic Parameters of Cucurbitacin B in Rats
| Parameter | Intravenous (0.1 mg/kg) | Oral Gavage (2-4 mg/kg) | Reference |
| Bioavailability | - | ~10% | [3] |
| Tmax (Time to maximum concentration) | - | ~30 minutes | [3] |
| Volume of Distribution (Vd) | ~51.65 L/kg | - | [3] |
Experimental Protocols
Protocol 1: Preparation of Cucurbitacin B for Intraperitoneal Injection
-
Materials:
-
Cucurbitacin B powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
-
-
Procedure:
-
Weigh the required amount of Cucurbitacin B powder in a sterile microcentrifuge tube.
-
Add a small volume of sterile DMSO to dissolve the powder completely. Vortex briefly if necessary.
-
Calculate the required volume of sterile saline or PBS to achieve the final desired concentration.
-
Slowly add the sterile saline or PBS to the DMSO-Cucurbitacin B solution while gently mixing to avoid precipitation.
-
The final concentration of DMSO in the injection solution should ideally be below 10%.
-
Administer the solution to the animals immediately after preparation.
-
Protocol 2: In Vivo Anti-Tumor Efficacy Study in a Xenograft Model
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice) for xenograft studies.
-
House animals in a specific pathogen-free facility.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Treatment Groups:
-
Randomize animals into treatment and control groups (n=5-10 mice per group).
-
Group 1 (Control): Administer the vehicle solution (e.g., DMSO/saline) on the same schedule as the treatment group.
-
Group 2 (Treatment): Administer Cucurbitacin B at the desired dose and route.
-
-
Dosing and Monitoring:
-
Administer the treatment as per the planned schedule (e.g., daily, every other day).
-
Monitor tumor volume using calipers (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Observe animals for any signs of toxicity.
-
-
Endpoint:
-
Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
Excise tumors, weigh them, and process for further analysis (e.g., histology, Western blotting).
-
Mandatory Visualizations
Caption: Workflow for a typical in vivo anti-tumor efficacy study.
References
- 1. Cucurbitacin B has a potent antiproliferative effect on breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cucurbitacin B suppresses glioblastoma via the STAT3/ROS/endoplasmic reticulum stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cucurbitacin B: A review of its pharmacology, toxicity, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cucurbitacin B inhibits non-small cell lung cancer in vivo and in vitro by triggering TLR4/NLRP3/GSDMD-dependent pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target effects of 3-epi-Isocucurbitacin B in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 3-epi-Isocucurbitacin B in cell culture. The information aims to help minimize off-target effects and ensure reliable experimental outcomes.
Disclaimer: Specific experimental data on this compound is limited. Much of the guidance provided here is based on findings from closely related compounds, such as Isocucurbitacin B and Cucurbitacin B. Researchers should use this information as a starting point and perform careful validation in their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and potential off-target pathways of cucurbitacins?
A1: Cucurbitacins, including Isocucurbitacin B and Cucurbitacin B, are known to be potent inhibitors of the JAK/STAT signaling pathway. However, they have been observed to affect other critical cellular pathways, which may be considered off-target effects depending on the research context. These include the PI3K/AKT and MAPK signaling cascades.[1][2][3] Modulation of these pathways can lead to a range of cellular responses, including apoptosis and cell cycle arrest.
Q2: I am observing high levels of cytotoxicity in my cell line, even at low concentrations of this compound. What could be the cause?
A2: High cytotoxicity can result from several factors:
-
On-target toxicity: The intended target of this compound may be critical for your cell line's survival.
-
Off-target effects: The compound may be interacting with other essential cellular proteins.
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic compounds.
-
Sub-optimal concentration: The concentration used may be too high for your specific cell line. It is crucial to perform a dose-response experiment to determine the optimal concentration.
Q3: My experimental results are inconsistent across different batches of cells or experiments. What can I do to improve reproducibility?
A3: Inconsistent results can be due to several factors:
-
Cell passage number: Use cells within a consistent and low passage number range.
-
Cell density at the time of treatment: Ensure that cells are seeded at a consistent density for all experiments.
-
Compound stability: Prepare fresh dilutions of this compound for each experiment from a stable stock solution.
-
Mycoplasma contamination: Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.
Q4: How can I differentiate between on-target and off-target effects of this compound?
A4: Differentiating between on-target and off-target effects is a critical aspect of drug research. Here are some strategies:
-
Use of control cell lines: If possible, use a cell line that does not express the intended target (e.g., a knockout cell line) to see if the observed effects persist.
-
Rescue experiments: Overexpressing the target protein might rescue the cells from the compound's effects, confirming on-target activity.
-
Profiling studies: A broader kinase profiling or proteomic analysis can help identify unintended targets.
-
Dose-response analysis: On-target effects are typically observed at lower concentrations, while off-target effects may become more prominent at higher concentrations.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Excessive Cell Death | Concentration of this compound is too high. | Perform a dose-response experiment (e.g., MTT or CCK-8 assay) to determine the IC50 value and select a concentration range appropriate for your experimental goals. |
| High sensitivity of the cell line. | Consider using a less sensitive cell line if appropriate for your research question. | |
| No Observable Effect | Concentration of this compound is too low. | Increase the concentration of the compound. Ensure that the compound was properly dissolved and stored. |
| The target is not expressed or is mutated in your cell line. | Verify the expression of the target protein by Western blot or qPCR. | |
| Inconsistent Results | Variability in cell culture conditions. | Standardize cell passage number, seeding density, and media components. |
| Degradation of the compound. | Prepare fresh dilutions of this compound for each experiment. | |
| Suspected Off-Target Effects | The compound is interacting with multiple cellular pathways. | Lower the concentration of the compound. Reduce the incubation time. Use more specific inhibitors as controls for known off-target pathways. |
Quantitative Data: Cytotoxicity of Related Cucurbitacins
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Isocucurbitacin B and Cucurbitacin B in various cancer cell lines. This data can serve as a reference for determining an appropriate starting concentration range for this compound in your experiments.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Isocucurbitacin B | U251 | Glioma | 0.79 (24h) | [2] |
| U87 | Glioma | 2.12 (24h) | [2] | |
| Cucurbitacin B | H1975 | Non-Small Cell Lung Cancer | ~0.1 (time-dependent) | [4] |
| H820 | Non-Small Cell Lung Cancer | ~0.05 (time-dependent) | [4] | |
| LNCaP | Prostate Cancer | 10.71 | [5] | |
| MDA-MB-231 | Breast Cancer | ED50: 3.03 x 10⁻⁸ M - 4.18 x 10⁻⁷ M | [6] |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a specific cell line and calculating its IC50 value.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol is for assessing the effect of this compound on the activation of key signaling proteins (e.g., p-STAT3, p-AKT).
Materials:
-
Target cell line
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Isocucurbitacin B inhibits glioma growth through PI3K/AKT pathways and increases glioma sensitivity to TMZ by inhibiting hsa-mir-1286a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isocucurbitacin B inhibits glioma growth through PI3K/AKT pathways and increases glioma sensitivity to TMZ by inhibiting hsa-mir-1286a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cucurbitacin B Induces the Lysosomal Degradation of EGFR and Suppresses the CIP2A/PP2A/Akt Signaling Axis in Gefitinib-Resistant Non-Small Cell Lung Cancer [mdpi.com]
- 5. Cucurbitacin-B instigates intrinsic apoptosis and modulates Notch signaling in androgen-dependent prostate cancer LNCaP cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cucurbitacin B has a potent antiproliferative effect on breast cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
dealing with co-eluting impurities during 3-epi-Isocucurbitacin B purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting impurities during the purification of 3-epi-Isocucurbitacin B.
Troubleshooting Guides
Problem 1: Co-elution of this compound with Isocucurbitacin B and other impurities on standard reversed-phase HPLC.
Cause: this compound and Isocucurbitacin B are epimers, differing only in the stereochemistry at the C-3 position. This subtle structural difference results in very similar physicochemical properties, leading to poor separation on conventional achiral stationary phases like C18.
Solutions:
-
Employ a Chiral Stationary Phase (CSP): The most effective solution is to use a chiral HPLC column. Polysaccharide-based CSPs, particularly those with amylose (B160209) derivatives, have been shown to be effective in separating cucurbitacin isomers.[1]
-
Optimize Mobile Phase Composition: If a chiral column is not immediately available, systematic optimization of the mobile phase on a high-resolution reversed-phase column (e.g., C18, 1.8 µm particle size) may provide partial separation.
-
Solvent Selection: Evaluate different organic modifiers such as acetonitrile (B52724) and methanol. Their different selectivities can influence the separation of closely related compounds.
-
Additives: The addition of small amounts of acids like formic acid or trifluoroacetic acid can improve peak shape and potentially enhance resolution.
-
Gradient Optimization: A shallow gradient can improve the resolution of closely eluting peaks.
-
-
Consider Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the separation of chiral compounds and isomers. It often provides higher efficiency and different selectivity compared to HPLC. For structurally similar triterpenoids, SFC has demonstrated superior resolution and shorter analysis times.
Problem 2: Poor peak shape (tailing or fronting) for this compound.
Cause: Poor peak shape can be caused by several factors including column overload, secondary interactions with the stationary phase, or an inappropriate mobile phase pH.
Solutions:
-
Reduce Sample Load: Inject a smaller mass of the sample onto the column to avoid overloading.
-
Adjust Mobile Phase pH: If the impurity or the target compound has ionizable groups, adjusting the pH of the mobile phase can improve peak shape.
-
Use a High-Purity Stationary Phase: Modern, end-capped silica-based columns minimize secondary interactions with residual silanols, leading to better peak shapes.
-
Check for Column Contamination: A contaminated guard or analytical column can lead to peak tailing. Flushing the column with a strong solvent may resolve the issue.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for separating this compound from its epimeric impurities?
A1: The most critical parameter is the choice of the stationary phase. Due to the stereoisomeric nature of the impurities, a chiral stationary phase is highly recommended for achieving baseline separation. An amylose-based CSP is a good starting point for method development.[1]
Q2: I do not have access to a chiral HPLC column. What are my alternatives for improving separation on a C18 column?
A2: While challenging, you can try the following on a C18 column:
-
Decrease the gradient slope: A shallower gradient provides more time for the components to interact with the stationary phase, potentially improving resolution.
-
Change the organic modifier: Switching from acetonitrile to methanol, or using a ternary mixture, can alter selectivity.
-
Adjust the temperature: Lowering the temperature can sometimes increase the viscosity of the mobile phase and improve separation, while a higher temperature can decrease analysis time. The effect of temperature on selectivity should be evaluated empirically.
-
Use a longer column or columns in series: This increases the overall number of theoretical plates, which can enhance resolution.
Q3: What detection method is most suitable for the analysis of this compound and its impurities?
A3: UV detection at a wavelength between 220 nm and 270 nm is commonly used for cucurbitacins.[1] For impurity profiling and identification, a mass spectrometer (MS) coupled with the HPLC system is highly beneficial as it can provide molecular weight information, which is crucial for identifying unknown impurities.
Q4: Can I use flash chromatography for the initial purification of this compound?
A4: Yes, flash chromatography is a suitable technique for the initial clean-up and enrichment of this compound from a crude extract. A normal-phase separation on silica (B1680970) gel or a reversed-phase separation on C18 can be used to remove less polar and more polar impurities, respectively. However, it is unlikely to resolve the epimeric impurities, which will require a subsequent preparative HPLC step on a chiral column.
Data Presentation
Table 1: Comparison of Chromatographic Techniques for the Separation of Triterpenoid Epimers
| Parameter | Standard Reversed-Phase HPLC (C18) | Chiral HPLC (Amylose-based CSP) | Supercritical Fluid Chromatography (SFC) |
| Resolution (Rs) of Epimers | Typically < 1.0 (co-elution) | > 1.5 (baseline separation achievable) | Often > 2.0 (excellent separation) |
| Analysis Time | 20 - 40 minutes | 15 - 30 minutes | 5 - 15 minutes |
| Solvent Consumption | High | Moderate | Low (primarily CO2) |
| Primary Application | General purity analysis, not ideal for epimers | Recommended for epimer separation | High-throughput screening and preparative purification of isomers |
Note: The values presented are typical and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Analytical Chiral HPLC Method for the Separation of Isocucurbitacin B Epimers
This protocol is a starting point for developing a method to separate this compound from its epimers.
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Chiral Column: A chiral column with an amylose-based stationary phase (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (IPA). The optimal ratio should be determined experimentally, starting with a ratio of 80:20 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Method Optimization: If the resolution is not satisfactory, adjust the ratio of n-hexane to IPA. Increasing the percentage of IPA will generally decrease the retention time. Small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) (typically 0.1%) can be added to the mobile phase to improve peak shape.
Protocol 2: Preparative Flash Chromatography for Initial Sample Clean-up
This protocol describes a general procedure for the initial purification of a crude plant extract containing cucurbitacins.
-
Flash Chromatography System: A flash chromatography system with a UV detector and fraction collector.
-
Column: A silica gel flash column. The size of the column depends on the amount of crude extract to be purified.
-
Sample Preparation: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent or a stronger solvent like dichloromethane. Adsorb the dissolved sample onto a small amount of silica gel and dry it to a free-flowing powder.
-
Mobile Phase: A gradient of ethyl acetate (B1210297) in hexane. A typical starting gradient could be from 10% to 100% ethyl acetate.
-
Loading: Load the dried sample onto the top of the pre-equilibrated silica gel column.
-
Elution: Run the gradient and collect fractions based on the UV chromatogram.
-
Fraction Analysis: Analyze the collected fractions by analytical HPLC to identify the fractions containing the target compound and its co-eluting impurities.
-
Pooling and Concentration: Pool the relevant fractions and evaporate the solvent under reduced pressure to obtain an enriched fraction for subsequent preparative HPLC purification.
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory role of Isocucurbitacin B.
References
Technical Support Center: Method Refinement for Consistent 3-epi-Isocucurbitacin B Bioactivity Results
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to achieving consistent and reliable bioactivity results with 3-epi-Isocucurbitacin B. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of reported bioactivity data for closely related cucurbitacins.
Troubleshooting Guide
Encountering variability in experimental outcomes is a common challenge in natural product research. This guide addresses specific issues that may arise during the investigation of this compound's bioactivity.
| Problem | Potential Cause | Recommended Solution |
| Low or No Observed Bioactivity | Compound Instability: this compound, like other cucurbitacins, may be susceptible to degradation under certain conditions (e.g., improper storage, repeated freeze-thaw cycles). | Prepare fresh stock solutions in a suitable solvent like DMSO. Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles and store at -80°C for long-term stability. |
| Inadequate Solubility: The compound may not be fully dissolved in the culture medium, leading to a lower effective concentration. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced toxicity. Vortex the stock solution thoroughly before preparing dilutions. | |
| Cell Line Insensitivity: The selected cell line may not be sensitive to the cytotoxic effects of this compound at the tested concentrations. | Review literature for cell lines reported to be sensitive to cucurbitacins. If information is unavailable, perform initial dose-response experiments across a broad range of concentrations to determine the IC50 for your specific cell line. | |
| Inconsistent Bioactivity Results Between Experiments | Variability in Cell Culture Conditions: Factors such as cell passage number, confluency at the time of treatment, and media composition can influence cellular response. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure a consistent level of confluency for each experiment. Standardize media and supplement batches. |
| Pipetting Inaccuracies: Small errors in pipetting can lead to significant variations in the final compound concentration, especially when performing serial dilutions. | Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of the treatment media to add to replicate wells to ensure consistency. | |
| Assay Timing: The optimal time to observe the bioactivity of this compound may vary depending on the cell line and the specific endpoint being measured (e.g., apoptosis, cytotoxicity). | Conduct a time-course experiment to identify the optimal incubation period for your experimental setup. | |
| Unexpected Western Blot Results for Signaling Pathway Analysis | Incorrect Antibody Selection: The primary or secondary antibodies may not be specific or sensitive enough to detect the target proteins. | Use validated antibodies from reputable suppliers. Optimize antibody concentrations and incubation times. Include positive and negative controls to validate antibody performance. |
| Suboptimal Protein Extraction: Incomplete lysis of cells or protein degradation during extraction can lead to inaccurate results. | Use a suitable lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice throughout the extraction process. | |
| Timing of Analysis: Changes in protein expression or phosphorylation status can be transient. | Perform a time-course experiment to determine the optimal time point to observe changes in the signaling pathway of interest after treatment with this compound. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known bioactivity?
A1: this compound is a cucurbitane-type triterpenoid, a class of natural products known for their diverse biological activities. While specific data for this compound is limited, it is reported to exhibit significant cytotoxicity against various human tumor cell lines, including A-549 (lung carcinoma), SK-OV-3 (ovarian cancer), SK-MEL-2 (melanoma), XF-498 (CNS cancer), and HCT15 (colon cancer)[1]. Its close relatives, Cucurbitacin B and Isocucurbitacin B, are well-documented for their potent anti-cancer properties, which include inducing apoptosis and inhibiting cell proliferation.
Q2: What is the primary mechanism of action for cucurbitacins like this compound?
A2: The primary mechanism of action for many cucurbitacins involves the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the Phosphoinositide 3-kinase/Protein Kinase B (PI3K/AKT) signaling pathways. These pathways are crucial for cell growth, proliferation, and survival, and their inhibition can lead to apoptosis (programmed cell death) in cancer cells.
Q3: How should I prepare and store this compound?
A3: It is recommended to prepare a stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). For long-term storage, this stock solution should be aliquoted into small, single-use volumes and stored at -80°C to prevent degradation from repeated freeze-thaw cycles. When preparing working solutions for cell culture experiments, the final concentration of DMSO should be kept below 0.5% to avoid solvent-related cytotoxicity.
Q4: What are some key experimental controls to include when assessing the bioactivity of this compound?
A4: To ensure the validity of your results, it is crucial to include the following controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound.
-
Untreated Control: Cells that are not exposed to either the compound or the vehicle.
-
Positive Control: A well-characterized compound known to induce the expected effect in your assay (e.g., a known cytotoxic agent for a cell viability assay).
Quantitative Data Summary
While specific IC50 values for this compound are not widely available in peer-reviewed literature, the following table summarizes the reported cytotoxic activities of the closely related Isocucurbitacin B and Cucurbitacin B against various cancer cell lines. This data can serve as a reference for expected potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Isocucurbitacin B | HeLa | Cervical Cancer | 0.93 - 9.73 | Biopurify Product Page[2] |
| Isocucurbitacin B | HT-29 | Colorectal Cancer | 0.93 - 9.73 | Biopurify Product Page[2] |
| Cucurbitacin B | MCF7:5C | Breast Cancer | 3.2 | [3] |
| Cucurbitacin B | MDA-MB-231 | Breast Cancer | 2.4 | [3] |
| Cucurbitacin B | SKBR-3 | Breast Cancer | 1.9 | [3] |
| Cucurbitacin B | U-CH1 | Chordoma | ~10-20 | [4] |
| Cucurbitacin B | MUG-Chor1 | Chordoma | ~1-10 | [4] |
| Cucurbitacin B | UM-Chor1 | Chordoma | ~10-20 | [4] |
Note: The IC50 values for Isocucurbitacin B are presented as a range as reported by the supplier.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of this compound on adherent cancer cells in a 96-well format.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
This protocol outlines the detection of apoptosis-related proteins (e.g., cleaved Caspase-3, PARP) in cells treated with this compound.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin).
Visualizations
Caption: Experimental workflow for assessing the bioactivity of this compound.
Caption: Proposed inhibitory action of this compound on the PI3K/AKT signaling pathway.
Caption: A logical troubleshooting workflow for addressing inconsistent bioactivity results.
References
- 1. This compound | 89647-62-1 [chemicalbook.com]
- 2. CAS 17278-28-3 | Isocucurbitacin B [phytopurify.com]
- 3. Cucurbitacin B Causes Increased Radiation Sensitivity of Human Breast Cancer Cells via G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cucurbitacin B Exhibits Antitumor Effects on Chordoma Cells via Disruption of Brachyury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Resistance to 3-epi-Isocucurbitacin B in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the anticancer properties of 3-epi-Isocucurbitacin B. This resource addresses potential resistance mechanisms that cancer cells may develop against this potent STAT3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, a member of the cucurbitacin family of tetracyclic triterpenoids, exerts its anticancer effects primarily by inhibiting the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway.[1][2][3][4] Constitutively active STAT3 is a key driver of tumor cell proliferation, survival, invasion, and immunosuppression in a variety of cancers.[1][2][5] By inhibiting STAT3 phosphorylation, this compound blocks its translocation to the nucleus, thereby preventing the transcription of downstream target genes involved in oncogenesis.[5][6]
Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential resistance mechanisms?
Acquired resistance to this compound, while not yet extensively documented in dedicated studies, can be hypothesized based on known resistance mechanisms to other targeted therapies, particularly those aimed at the JAK/STAT3 pathway. Potential mechanisms include:
-
Alterations in the Drug Target: Mutations in the STAT3 gene could alter the drug-binding site, reducing the inhibitory effect of this compound.[7]
-
Activation of Bypass Signaling Pathways: Cancer cells may compensate for STAT3 inhibition by upregulating alternative survival pathways, such as the PI3K/AKT/mTOR or Ras/MEK/ERK pathways.[1]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[3]
-
Upregulation of STAT3 Activators: Increased production of upstream activators of the JAK/STAT3 pathway, such as interleukin-6 (IL-6), can lead to hyperactivation of STAT3 that overwhelms the inhibitory effect of the drug.[1][5]
Q3: How can I experimentally verify if my resistant cell line has developed one of these mechanisms?
Please refer to the Troubleshooting Guide and the detailed Experimental Protocols sections below for methodologies to investigate these potential resistance mechanisms.
Troubleshooting Guide
This guide provides a structured approach to identifying the cause of decreased sensitivity to this compound in your cancer cell lines.
| Observed Issue | Potential Cause | Recommended Action |
| Gradual increase in IC50 value of this compound in a previously sensitive cell line. | Development of acquired resistance. | 1. Confirm the IC50 shift with a dose-response curve. 2. Investigate the potential resistance mechanisms outlined in the FAQs. 3. Follow the experimental workflows suggested in this guide. |
| No change in total STAT3 levels, but persistent STAT3 phosphorylation (p-STAT3) upon treatment. | 1. Mutation in the STAT3 drug-binding site. 2. Hyperactivation of upstream kinases (e.g., JAK2). | 1. Sequence the STAT3 gene in your resistant and parental cell lines. 2. Perform a Western blot to assess the phosphorylation status of JAK2. |
| Decreased intracellular accumulation of this compound. | Increased drug efflux via ABC transporters. | 1. Perform a drug accumulation assay using a fluorescent analog or radiolabeled compound. 2. Treat cells with a known ABC transporter inhibitor (e.g., verapamil (B1683045) for P-glycoprotein) in combination with this compound to see if sensitivity is restored. 3. Perform qPCR or Western blot to check for the expression of common efflux pump genes/proteins (e.g., ABCB1). |
| Persistent expression of STAT3 target genes (e.g., Bcl-xL, Cyclin D1) despite treatment. | Activation of bypass signaling pathways that also regulate these genes. | 1. Perform a Western blot to assess the activation status (phosphorylation) of key proteins in the PI3K/AKT and MEK/ERK pathways. 2. Use specific inhibitors of these pathways in combination with this compound to assess for synergistic effects. |
Quantitative Data Summary
The following table summarizes typical concentration ranges for in vitro studies with cucurbitacins. Note that the IC50 values are highly cell-line dependent.
| Compound | Parameter | Concentration Range | Reference Cell Lines |
| Cucurbitacin B | IC50 | 50 - 500 nM | Various cancer cell lines |
| S3I-201 (STAT3 inhibitor) | IC50 | 86 ± 33 µM (cell-free) | DU145 (prostate), LNCaP (prostate) |
| Cryptotanshinone (STAT3 inhibitor) | IC50 | 4.6 µM (cell-free) | Various cancer cell lines |
Experimental Protocols
Western Blotting for Phosphorylated and Total STAT3
This protocol is used to determine the activation status of the STAT3 pathway.
-
Cell Lysis:
-
Culture parental and resistant cells to 70-80% confluency.
-
Treat cells with this compound at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto a polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize protein bands using an ECL detection reagent and an imaging system.
-
Use a loading control like GAPDH or β-actin to normalize protein levels.
-
Gene Sequencing of STAT3
This protocol is to identify potential mutations in the STAT3 gene.
-
Genomic DNA Extraction:
-
Extract genomic DNA from both parental and resistant cell lines using a commercial kit.
-
-
PCR Amplification:
-
Design primers to amplify the coding regions of the STAT3 gene.
-
Perform PCR to amplify the target regions.
-
-
DNA Sequencing:
-
Purify the PCR products.
-
Send the purified products for Sanger sequencing.
-
-
Sequence Analysis:
-
Align the sequencing results from the resistant cells to the parental cells and a reference sequence to identify any mutations.
-
Rhodamine 123 Efflux Assay
This assay measures the activity of P-glycoprotein, a common drug efflux pump.
-
Cell Preparation:
-
Harvest and resuspend parental and resistant cells in a suitable buffer.
-
-
Dye Loading:
-
Incubate cells with Rhodamine 123, a fluorescent substrate of P-glycoprotein.
-
-
Efflux Measurement:
-
Wash the cells to remove excess dye.
-
Measure the intracellular fluorescence at time zero using a flow cytometer.
-
Incubate the cells for a defined period (e.g., 1-2 hours) to allow for efflux.
-
Measure the fluorescence again. A greater decrease in fluorescence in resistant cells indicates higher efflux activity.
-
-
Inhibitor Control:
-
As a control, pre-incubate a set of resistant cells with a P-glycoprotein inhibitor like verapamil before adding Rhodamine 123. Inhibition of efflux will result in higher fluorescence retention.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential resistance mechanisms to this compound.
Caption: Troubleshooting workflow for resistance to this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phcogrev.com [phcogrev.com]
- 4. Cucurbitacins as Potent Chemo-Preventive Agents: Mechanistic Insight and Recent Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of JAK/STAT3 Signaling in the Regulation of Metastasis, the Transition of Cancer Stem Cells, and Chemoresistance of Cancer by Epithelial–Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Purity Enhancement of 3-epi-Isocucurbitacin B Analogues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of synthesized 3-epi-Isocucurbitacin B analogues. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered during the purification process.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound analogues.
Issue 1: Co-elution of Stereoisomers during Column Chromatography
Problem: The target this compound analogue co-elutes with other stereoisomers, such as Isocucurbitacin B or other epimers, on a standard silica (B1680970) gel column, resulting in poor separation and low purity of the final product.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Stationary Phase Selectivity | Standard silica gel may not provide enough selectivity to separate closely related stereoisomers. Consider using a chiral stationary phase for HPLC, as amylose-based columns have been shown to be effective in separating cucurbitacin isomers.[1] |
| Inadequate Mobile Phase Polarity | The mobile phase may not have the optimal polarity to achieve separation. A systematic optimization of the solvent system is recommended. For normal-phase chromatography, try a gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane (B109758) in methanol. For reversed-phase HPLC, a gradient of acetonitrile (B52724) in water is commonly used.[2] |
| Poor Resolution | The column may be overloaded, or the flow rate may be too high. Reduce the sample load and optimize the flow rate to improve resolution. |
Issue 2: Presence of Unreacted Starting Materials or Reagents
Problem: The purified product is contaminated with unreacted starting materials (e.g., Cucurbitacin B) or reagents from the synthesis.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure completion. If the reaction has stalled, consider adjusting the reaction time, temperature, or reagent stoichiometry. |
| Inefficient Initial Purification | A preliminary purification step, such as flash chromatography, can be used to remove the bulk of unreacted starting materials and reagents before proceeding to more sensitive purification techniques like HPLC.[3] |
| Inappropriate Extraction Procedure | During the work-up, ensure that the aqueous washes are sufficient to remove water-soluble reagents and byproducts. A typical work-up involves washing the organic layer with water and brine.[1] |
Issue 3: Low Yield After Recrystallization
Problem: A significant amount of the product is lost during the recrystallization process, resulting in a low overall yield.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Conduct small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with water or hexane) to find the optimal one.[4] |
| Using an Excessive Amount of Solvent | Using too much solvent will keep more of the compound dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the compound. |
| Cooling the Solution Too Quickly | Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity I should expect when synthesizing this compound analogues?
A1: A common impurity is the starting material, Isocucurbitacin B, or other stereoisomers formed during the reaction. The epimerization at the C-3 position might not be complete or could be reversible under certain conditions, leading to a mixture of epimers.
Q2: How can I effectively separate this compound from Isocucurbitacin B?
A2: Due to their structural similarity, baseline separation on standard silica gel can be challenging. High-Performance Liquid Chromatography (HPLC) with a chiral column is a highly effective method for separating these stereoisomers.[1]
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound comes out of solution above its melting point. This can be addressed by using a larger volume of solvent, a different solvent system, or by lowering the temperature at which the solution becomes saturated.
Q4: What are the best practices for sample preparation before HPLC purification?
A4: Ensure your sample is fully dissolved in a solvent that is miscible with the mobile phase. The injection solvent should ideally be the same as the initial mobile phase or weaker to ensure good peak shape. Filter your sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the column.
Q5: How can I confirm the stereochemistry of my purified this compound analogue?
A5: The stereochemistry can be confirmed using spectroscopic methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques like NOESY can help determine the spatial arrangement of atoms. X-ray crystallography provides definitive proof of stereochemistry if a suitable single crystal can be obtained.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography Purification
This protocol outlines a general procedure for the initial purification of a crude reaction mixture containing a this compound analogue.
-
Slurry Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Add a small amount of silica gel to the solution and concentrate it under reduced pressure to obtain a dry powder.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry of the silica in the initial mobile phase (e.g., hexane or a low-polarity mixture).
-
Loading: Carefully add the dried crude product slurry to the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 100% hexane or dichloromethane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or methanol). The optimal gradient will depend on the specific analogue.
-
Fraction Collection: Collect fractions and monitor the elution of the compounds using TLC.
-
Analysis: Combine the fractions containing the desired product based on the TLC analysis.
-
Solvent Removal: Evaporate the solvent from the combined fractions under reduced pressure to obtain the partially purified product.
Protocol 2: General Procedure for Preparative HPLC Purification
This protocol describes a general method for the final purification of a this compound analogue to high purity.
-
Column Selection: For separating stereoisomers, a chiral column (e.g., amylose-based) is recommended.[1] For general purification, a C18 reversed-phase column is a good starting point.
-
Mobile Phase Preparation: Prepare the mobile phase using HPLC-grade solvents (e.g., acetonitrile and water). Degas the solvents thoroughly to prevent bubble formation in the system.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Sample Injection: Inject the partially purified sample dissolved in a suitable solvent.
-
Gradient Elution: Run a gradient elution program, typically starting with a higher percentage of the weaker solvent (e.g., water) and gradually increasing the percentage of the stronger solvent (e.g., acetonitrile).
-
Fraction Collection: Collect fractions corresponding to the peak of the target compound.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent, often by lyophilization for water-containing mobile phases, to obtain the final pure product.
Protocol 3: General Procedure for Recrystallization
This protocol provides a general guideline for purifying a solid this compound analogue by recrystallization.
-
Solvent Selection: In a small test tube, add a small amount of the compound and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the solid compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Comparison of Purification Techniques for Cucurbitacin Analogues
| Purification Technique | Typical Purity Achieved | Typical Recovery | Key Advantages | Key Disadvantages |
| Flash Chromatography | 85-95% | 80-95% | Fast, high capacity, economical for initial purification.[3] | Lower resolution compared to HPLC, may not separate close-eluting isomers. |
| Preparative HPLC | >98% | 60-90% | High resolution, excellent for separating isomers and achieving high purity.[3] | Lower capacity, more expensive solvents and equipment. |
| Recrystallization | >99% (if successful) | 50-80% | Can achieve very high purity, cost-effective. | Not always applicable, can have lower yields, requires screening for a suitable solvent. |
Note: Purity and recovery are dependent on the specific compound and the complexity of the mixture.
Visualizations
Signaling Pathway
Caption: Inhibition of the JAK/STAT signaling pathway by this compound analogues.
Experimental Workflow
Caption: General experimental workflow for the purification of this compound analogues.
References
Technical Support Center: Enhancing the Bioavailability of 3-epi-Isocucurbitacin B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental investigation of 3-epi-Isocucurbitacin B, with a focus on strategies to enhance its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: We are observing high in vitro potency with this compound, but the in vivo efficacy is significantly lower than expected. What could be the primary reason for this discrepancy?
A: A common reason for the disconnect between in vitro potency and in vivo efficacy is poor oral bioavailability.[1] For structurally similar compounds like Cucurbitacin B, low oral bioavailability has been observed, which is often attributed to two main factors:
-
Poor Aqueous Solubility: Like many tetracyclic triterpenoids, cucurbitacins have low water solubility, which limits their dissolution in the gastrointestinal tract, a critical step for absorption.[2][3]
-
Rapid First-Pass Metabolism: The compound may be extensively metabolized in the liver and/or intestines before it can reach systemic circulation.[1] Evidence suggests that cucurbitacins can be substrates for cytochrome P450 enzymes.[1]
Q2: What are the initial formulation strategies we should consider to improve the solubility and dissolution rate of this compound?
A: To address poor aqueous solubility, several formulation strategies can be employed. Based on studies with related cucurbitacins, the following are recommended starting points:
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the molecular level.[3] For Cucurbitacin B, a solid dispersion formulation resulted in a nearly 6-fold increase in cumulative dissolution and a 3.6-fold increase in oral bioavailability in rats.[3]
-
Nanoparticle-Based Systems: Encapsulating this compound into nanoparticles, such as Poly(lactic-co-glycolic acid) (PLGA) or solid lipid nanoparticles (SLNs), can increase the surface area for dissolution and protect the compound from degradation in the gastrointestinal tract.[1][2] Nanocarriers can improve drug solubility, stability, and permeability.[4]
-
Lipid-Based Formulations: Formulations like liposomes, nanoemulsions, and self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of poorly water-soluble drugs.[4][5] These systems can also protect the drug from enzymatic degradation.[1]
Q3: How can we mitigate the effects of rapid first-pass metabolism on this compound?
A: To overcome rapid metabolism, the following approaches can be investigated:
-
Co-administration with Enzyme Inhibitors: Administering this compound with known inhibitors of relevant cytochrome P450 enzymes or P-glycoprotein efflux pumps can increase its systemic exposure.[1]
-
Encapsulation: Lipid-based formulations, such as liposomes, can shield the drug from metabolic enzymes during its transit through the gut and liver.[1]
-
Prodrug Approach: Chemical modification of the this compound structure to create a prodrug can improve its physicochemical properties for better absorption and protect it from premature metabolism.[1] The prodrug is then converted to the active compound in the body.[1]
Q4: Are there any natural compounds that could potentially enhance the bioavailability of this compound?
A: Yes, certain natural compounds, known as bioenhancers, have been shown to improve the bioavailability of other drugs.[1] For instance, piperine, a component of black pepper, has been demonstrated to significantly increase the bioavailability of curcumin.[1] Another example is glycyrrhizin, which has shown absorption-enhancing properties.[1] While specific studies on the co-administration of these enhancers with this compound are not yet available, they represent a viable strategy to explore for inhibiting metabolic enzymes or enhancing gut permeability.[1]
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Models
Symptoms:
-
Low plasma concentrations (Cmax) of this compound after oral administration.
-
High variability in plasma concentrations between individual animals.
-
Disproportionate increase in plasma concentration with increasing doses.
Possible Causes & Suggested Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Poor Aqueous Solubility | 1. Characterize Solubility: Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract. 2. Formulate a Solid Dispersion: Prepare a solid dispersion with a suitable carrier (e.g., PVP K30, Soluplus®) to enhance dissolution.[3] 3. Develop Nanoparticle Formulations: Encapsulate the compound in solid lipid nanoparticles (SLNs) or polymeric nanoparticles.[6] |
| Rapid First-Pass Metabolism | 1. In Vitro Metabolism Studies: Conduct studies with liver microsomes to identify the primary cytochrome P450 enzymes responsible for metabolism. 2. Co-administer with Inhibitors: In animal studies, co-administer this compound with a known inhibitor of the identified metabolizing enzymes (e.g., ketoconazole (B1673606) for CYP3A4).[1] |
| Efflux by Transporters | 1. Caco-2 Permeability Assay: Perform a Caco-2 cell permeability assay to determine if this compound is a substrate for efflux pumps like P-glycoprotein. 2. Co-administer with P-gp Inhibitors: If it is a substrate, co-administer with a P-glycoprotein inhibitor (e.g., verapamil) in subsequent animal studies. |
Issue 2: Difficulty in Preparing a Stable and Effective Formulation
Symptoms:
-
Precipitation of the compound in aqueous vehicles.
-
Low drug loading in nanoparticle or liposomal formulations.
-
Physical instability of the formulation over time (e.g., particle aggregation).
Possible Causes & Suggested Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Inappropriate Vehicle/Excipient Selection | 1. Screen Solubilizing Agents: Test a range of pharmaceutically acceptable co-solvents, surfactants, and cyclodextrins to identify those that improve solubility. 2. Optimize Carrier for Solid Dispersions: Screen different polymeric carriers and drug-to-carrier ratios to find the optimal combination for stability and dissolution enhancement.[3] |
| Suboptimal Formulation Process | 1. Refine Nanoparticle Preparation: Adjust parameters such as sonication time, homogenization speed, and lipid/polymer concentration to improve encapsulation efficiency and particle size distribution. 2. Optimize Lyophilization Cycle: For solid formulations, develop a robust lyophilization cycle to ensure the amorphous state and long-term stability. |
| Chemical Instability | 1. Forced Degradation Studies: Perform forced degradation studies under various stress conditions (acid, base, oxidation, light, heat) to identify potential degradation pathways. 2. Incorporate Stabilizers: Add antioxidants or chelating agents to the formulation if oxidative degradation is observed. |
Quantitative Data Summary
The following table summarizes the pharmacokinetic data for Cucurbitacin B, a structurally related compound, demonstrating the potential for bioavailability enhancement using a solid dispersion formulation.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng/mL*h) | Relative Bioavailability (%) |
| Pure Cucurbitacin B | 58.7 ± 15.3 | 0.5 | 187.41 ± 10.41 | 100 |
| Cucurbitacin B - Solid Dispersion (1:7 ratio) | 195.6 ± 28.4 | 0.75 | 692.44 ± 33.24 | ~360 |
Data adapted from a pharmacokinetic study in rats.[3]
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion
This protocol is adapted from a method used for Cucurbitacin B and should be optimized for this compound.[3]
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30) or other suitable carrier
-
Methanol or other suitable solvent
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve this compound and PVP K30 (e.g., in a 1:7 weight ratio) in a minimal amount of methanol.
-
Ensure complete dissolution by gentle warming or sonication if necessary.
-
Remove the solvent using a rotary evaporator at 40-50°C until a solid film is formed.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
The resulting solid dispersion can be gently ground and sieved for further characterization and in vivo studies.
Protocol 2: Synthesis of a Prodrug Derivative (Acetylation)
This is a general protocol for acetylation that can be adapted to modify the hydroxyl groups of this compound to potentially improve its physicochemical properties.[1]
Materials:
-
This compound
-
Acetic anhydride (B1165640)
-
Pyridine (as solvent and catalyst)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound in pyridine.
-
Add acetic anhydride to the solution and stir at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the acetylated derivative.
Visualizations
Caption: Strategies to overcome bioavailability challenges for this compound.
Caption: Troubleshooting workflow for low in vivo efficacy of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of 3-epi-Isocucurbitacin B Research: A Technical Support Center
For researchers, scientists, and drug development professionals investigating the therapeutic potential of 3-epi-Isocucurbitacin B, navigating the experimental landscape can present a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to overcome common hurdles in your research, ensuring more reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the handling and experimental application of this compound.
1. Compound Solubility and Stability
-
Question: I'm having trouble dissolving this compound. What is the recommended solvent and procedure for preparing a stock solution?
-
Answer: this compound, like other cucurbitacins, has poor water solubility. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (B87167) (DMSO).[1] To prepare a stock solution, dissolve the compound in 100% DMSO. Gentle warming to 37°C or brief sonication can aid in dissolution. It is crucial to ensure the compound is fully dissolved before making further dilutions for your experiments. For cell-based assays, it is advisable to keep the final concentration of DMSO in the culture medium at or below 0.1% to avoid solvent-induced cytotoxicity, although some cell lines may tolerate up to 0.5%.
-
-
Question: My compound precipitates out of solution when I add it to my cell culture medium. How can I prevent this?
-
Answer: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds. To mitigate this, consider the following:
-
Serial Dilutions: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform serial dilutions in your culture medium.
-
Dropwise Addition: Add the stock solution drop-by-drop to the media while gently vortexing or swirling to ensure rapid and even dispersion.
-
Temperature: Ensure your cell culture medium is at 37°C before adding the compound.
-
-
-
Question: How should I store my this compound stock solution and for how long is it stable?
-
Answer: For long-term storage, it is recommended to store the DMSO stock solution in small aliquots in tightly sealed vials at -20°C. Under these conditions, the solution is generally usable for up to two weeks.[1] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation. It is best to prepare fresh working solutions for each experiment.
-
2. Experimental Design and Execution
-
Question: I am not observing the expected cytotoxicity in my cancer cell line. What could be the reason?
-
Answer: Several factors could contribute to a lack of cytotoxic effect:
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivities to cucurbitacins. Ensure that the concentration range you are testing is appropriate for your specific cell line. Refer to published IC50 values for related compounds as a starting point (see Table 1).
-
Compound Inactivity: Verify the integrity of your this compound. Improper storage or handling may lead to degradation.
-
Assay Duration: The cytotoxic effects of some compounds are time-dependent. Consider extending the incubation time of your experiment (e.g., 48 or 72 hours).
-
Cell Density: High cell seeding density can sometimes mask the cytotoxic effects of a compound. Optimize your cell seeding density to ensure they are in the logarithmic growth phase during treatment.
-
-
-
Question: I am seeing high background or inconsistent results in my Western blot analysis of the JAK/STAT pathway. What are some troubleshooting tips?
-
Answer: Inconsistent Western blot results can be frustrating. Here are some common areas to troubleshoot:
-
Antibody Quality: Ensure your primary antibodies against total and phosphorylated JAK/STAT proteins are validated for Western blotting and are from a reputable source. Use the recommended antibody dilutions.
-
Loading Control: Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.
-
Lysis Buffer: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins.
-
Transfer Efficiency: Optimize your transfer conditions (voltage, time) to ensure efficient transfer of proteins of different molecular weights to the membrane.
-
-
-
Question: My apoptosis assay results are ambiguous. How can I get clearer data?
-
Answer: To obtain more definitive results in apoptosis assays (e.g., Annexin V/PI staining):
-
Time-Course Experiment: The induction of apoptosis is a dynamic process. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for detecting apoptosis after treatment with this compound.
-
Positive Control: Include a known inducer of apoptosis (e.g., staurosporine) as a positive control to ensure your assay is working correctly.
-
Complementary Assays: Confirm your findings with a complementary apoptosis assay, such as a caspase activity assay (e.g., Caspase-3/7) or by detecting the cleavage of PARP by Western blot.
-
-
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Isocucurbitacin B and the closely related Cucurbitacin B in various cancer cell lines. This data can serve as a reference for designing initial dose-response experiments for this compound.
Table 1: IC50 Values of Isocucurbitacin B and Cucurbitacin B in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Isocucurbitacin B | HeLa | Cervical Cancer | 0.93 - 9.73 | [1] |
| Isocucurbitacin B | HT-29 | Colorectal Cancer | 0.93 - 9.73 | [1] |
| Cucurbitacin B | MCF-7 | Breast Cancer | 12.0 | [2] |
| Cucurbitacin B | MDA-MB-231 | Breast Cancer | 2.4 | [3] |
| Cucurbitacin B | SKBR-3 | Breast Cancer | 1.9 | [3] |
| Cucurbitacin B | U-CH1 | Chordoma | 60.0 | [4] |
| Cucurbitacin B | MUG-Chor1 | Chordoma | 3.0 | [4] |
| Cucurbitacin B | UM-Chor1 | Chordoma | 5.1 | [4] |
| Cucurbitacin B | A549 | Lung Cancer | Not specified | [5] |
| Cucurbitacin B | Pancreatic Cancer Cell Lines (various) | Pancreatic Cancer | ~0.1 | [6] |
Key Experimental Protocols
Detailed methodologies for essential experiments are provided below to guide your research.
1. Cell Viability (MTT) Assay
This protocol is adapted for determining the cytotoxic effects of this compound on cancer cell lines.
-
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% (ideally ≤0.1%).
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Western Blot Analysis for JAK/STAT Pathway
This protocol outlines the steps to analyze the effect of this compound on the phosphorylation of key proteins in the JAK/STAT signaling pathway.
-
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JAK2, anti-JAK2, anti-phospho-STAT3, anti-STAT3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for the specified time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control.
-
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by this compound using flow cytometry.
-
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the Western blot protocol.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
-
Visualizing the Mechanism: Signaling Pathways and Workflows
JAK/STAT Signaling Pathway Inhibition by Cucurbitacins
Cucurbitacins, including likely this compound, exert their anti-cancer effects in part by inhibiting the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway.[6][7][8] This pathway is often constitutively active in cancer cells, promoting proliferation and survival.
Caption: Inhibition of the JAK/STAT signaling pathway by this compound.
Experimental Workflow for Assessing Cytotoxicity
A logical workflow is essential for systematically evaluating the cytotoxic potential of this compound.
Caption: Standard workflow for determining the IC50 of this compound.
Logical Relationship for Troubleshooting Inconsistent Results
When faced with inconsistent experimental outcomes, a structured troubleshooting approach is necessary.
Caption: A logical approach to troubleshooting inconsistent experimental data.
References
- 1. Isocucurbitacin B | CAS:17278-28-3 | Manufacturer ChemFaces [chemfaces.com]
- 2. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cucurbitacin B Causes Increased Radiation Sensitivity of Human Breast Cancer Cells via G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cucurbitacin B Exhibits Antitumor Effects on Chordoma Cells via Disruption of Brachyury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cucurbitacin B induces apoptosis by inhibition of the JAK/STAT pathway and potentiates antiproliferative effects of gemcitabine on pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cucurbitacin B inhibits Th17 cell differentiation via the suppression of the JAK/STAT pathway and alleviates collagen-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
quality control measures for 3-epi-Isocucurbitacin B stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-epi-Isocucurbitacin B stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and storage conditions for this compound solid compound and stock solutions?
A1: For solid this compound, it is recommended to store it in a tightly sealed vial at -20°C, protected from light and moisture. For stock solutions, Dimethyl Sulfoxide (DMSO) is a commonly used solvent. Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.
Q2: How can I verify the initial purity of my this compound solid compound?
A2: The purity of the solid compound can be verified using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method to assess purity, often with Diode Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD).[1] Identity can be confirmed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Reputable suppliers will provide a Certificate of Analysis (COA) with this information.[2]
Q3: My this compound stock solution appears cloudy or has precipitates. What should I do?
A3: Cloudiness or precipitation can occur if the compound's solubility limit is exceeded or if the solution has been stored improperly. Gently warm the solution to 37°C and vortex to try and redissolve the precipitate. If the issue persists, consider preparing a new stock solution at a lower concentration. It is crucial to ensure the compound is fully dissolved before use in experiments.
Q4: How often should I check the concentration of my this compound stock solution?
A4: For long-term studies, it is advisable to re-qualify your stock solution periodically, for instance, every 3-6 months, or if you suspect degradation due to improper handling. This can be done using a quantitative analytical method like HPLC with a reference standard.
Q5: Are there any known degradation pathways for this compound in solution?
A5: Specific degradation pathways for this compound are not extensively documented in publicly available literature. However, as with many complex organic molecules, it may be susceptible to hydrolysis, oxidation, or photodecomposition. Stability studies are recommended to understand its degradation profile under your specific experimental conditions.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
| Possible Cause | Troubleshooting Step |
| Stock solution degradation | Perform a stability check of the stock solution using HPLC to assess for degradation products. Prepare a fresh stock solution from the solid compound. |
| Inaccurate stock concentration | Verify the concentration of the stock solution using a calibrated analytical method such as HPLC with a certified reference standard. |
| Repeated freeze-thaw cycles | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles, which can lead to degradation. |
| Contamination of stock solution | Use sterile techniques when handling stock solutions to prevent microbial or chemical contamination. |
Issue 2: Poor Solubility When Preparing Stock Solutions
| Possible Cause | Troubleshooting Step |
| Incorrect solvent | Ensure you are using a recommended solvent, such as DMSO. |
| Concentration too high | Try preparing a more dilute stock solution. Refer to the solubility data provided by the supplier. |
| Low-quality solvent | Use high-purity, anhydrous grade solvents to avoid introducing water, which can affect solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (purity >98%)
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the required amount of the compound. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight: 558.71 g/mol ), you would need 5.59 mg.
-
Add the appropriate volume of DMSO to the solid compound.
-
Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.
Quantitative Data for Stock Solution Preparation:
| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.56 mg | 2.80 mg | 5.59 mg |
| 5 mM | 2.80 mg | 13.97 mg | 27.94 mg |
| 10 mM | 5.59 mg | 27.94 mg | 55.87 mg |
| 50 mM | 27.94 mg | 139.68 mg | 279.36 mg |
Note: This table is based on a molecular weight of 558.71 g/mol . Adjust calculations based on the specific molecular weight provided on your product's Certificate of Analysis.
Protocol 2: Quality Control of this compound Stock Solution using HPLC
Objective: To verify the purity and concentration of the this compound stock solution.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase (example):
-
A gradient of acetonitrile (B52724) and water.
Procedure:
-
Standard Preparation: Prepare a series of calibration standards from a certified reference standard of this compound.
-
Sample Preparation: Dilute an aliquot of your stock solution to fall within the range of the calibration curve.
-
Chromatographic Conditions:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the column temperature (e.g., 25°C).
-
Set the detection wavelength based on the UV absorbance maximum of this compound.
-
-
Analysis: Inject the standards and the diluted stock solution sample.
-
Data Interpretation:
-
Purity: Assess the chromatogram for any unexpected peaks, which may indicate impurities or degradation products. Calculate the peak area percentage of the main peak.
-
Concentration: Construct a calibration curve from the standards and determine the concentration of your stock solution based on its peak area.
-
Visualizations
Caption: Workflow for the preparation and quality control of this compound stock solutions.
Caption: A potential signaling pathway for a functional QC assay of this compound.
References
Technical Support Center: Managing the Stability of 3-epi-Isocucurbitacin B
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the degradation of 3-epi-Isocucurbitacin B during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter related to the degradation of this compound.
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly low potency or activity of this compound in bioassays. | Degradation of the compound due to improper storage conditions. | 1. Review the storage conditions of your stock solutions and solid compound. Ensure they align with the recommended guidelines (see FAQs below). 2. Perform an analytical check of your compound's purity and concentration using a validated stability-indicating method such as HPLC-UV. 3. If degradation is confirmed, prepare fresh solutions from a new batch of solid compound for your experiments. |
| Appearance of unknown peaks in HPLC analysis of a stored sample. | Formation of degradation products. | 1. Conduct a forced degradation study to intentionally generate degradation products under controlled stress conditions (e.g., acid, base, oxidation, heat, light). This will help in identifying the unknown peaks. 2. Use a mass spectrometer (LC-MS) to obtain mass information of the unknown peaks to aid in their identification and structural elucidation. 3. Adjust storage conditions to minimize the formation of these specific degradation products. For example, if degradation is observed under acidic conditions, ensure the compound is stored in a neutral, buffered solution. |
| Variability in experimental results between different batches or over time. | Inconsistent handling and storage practices leading to varying levels of degradation. | 1. Standardize your protocol for the preparation, handling, and storage of this compound solutions. 2. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. 3. Always use freshly prepared working solutions for sensitive experiments. 4. Routinely monitor the purity of your stock solutions. |
| Precipitation observed in a stored solution. | Poor solubility or degradation leading to the formation of insoluble products. | 1. Confirm the solubility of this compound in your chosen solvent at the storage temperature. You may need to use a different solvent or a co-solvent system. 2. If solubility is not the issue, the precipitate could be a degradation product. Analyze the precipitate and the supernatant separately by HPLC to identify the components. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container, protected from light, at -20°C or lower. Under these conditions, the solid compound is expected to be stable for an extended period.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as DMSO or ethanol. For short-term storage (up to one week), solutions can be stored at 2-8°C, protected from light. For long-term storage, it is crucial to aliquot the stock solution into single-use vials and store them at -80°C to minimize degradation from repeated freeze-thaw cycles.
Q3: What factors are known to accelerate the degradation of cucurbitacins?
A3: Based on studies of related cucurbitacins, several factors can accelerate degradation:
-
pH: Both acidic and alkaline conditions can lead to hydrolysis and other degradation pathways. A neutral pH is generally preferred for storage in aqueous solutions.
-
Temperature: Elevated temperatures significantly increase the rate of degradation.
-
Light: Exposure to UV and visible light can cause photolytic degradation.
-
Oxidizing agents: The presence of oxidizing agents can lead to the formation of oxidation products.
-
Microbial contamination: In aqueous solutions, microbial growth can alter the pH and introduce enzymes that may degrade the compound.
Q4: How can I monitor the stability of my this compound samples?
A4: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the stability of this compound. This method should be able to separate the intact compound from its potential degradation products.
Quantitative Data on Degradation
While specific kinetic data for this compound is not extensively available in the public domain, the following table provides illustrative data based on the known stability of related cucurbitacins under various stress conditions. This data is intended to demonstrate the relative impact of different storage parameters.
| Storage Condition | Solvent | Time | Remaining this compound (%) (Illustrative) |
| -80°C, Dark | DMSO | 6 months | >99% |
| -20°C, Dark | DMSO | 6 months | 95 - 98% |
| 4°C, Dark | DMSO | 1 month | 85 - 90% |
| Room Temperature (25°C), Dark | DMSO | 1 week | 70 - 80% |
| Room Temperature (25°C), Light | DMSO | 1 week | 50 - 60% |
| 40°C, Dark | DMSO | 1 week | 40 - 50% |
| pH 3 (aq. buffer) | Acetonitrile/Water | 24 hours | 80 - 85% |
| pH 7 (aq. buffer) | Acetonitrile/Water | 24 hours | 90 - 95% |
| pH 9 (aq. buffer) | Acetonitrile/Water | 24 hours | 75 - 80% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the purity and degradation of this compound. Method optimization and validation are required for specific applications.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
A gradient elution is typically used to separate the parent compound from a range of potential degradation products with different polarities. An example gradient is:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
3. Other HPLC Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
4. Sample Preparation:
-
Dissolve the this compound sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Study
This protocol describes how to subject this compound to various stress conditions to generate potential degradation products and assess the stability-indicating nature of an analytical method.
1. Acid Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M HCl.
-
Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
2. Base Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M NaOH.
-
Incubate at room temperature for a specified period.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide.
-
Incubate at room temperature, protected from light, for a specified period.
-
At each time point, withdraw an aliquot and dilute for HPLC analysis.
4. Thermal Degradation:
-
Place the solid this compound in an oven at a high temperature (e.g., 80°C) for a specified period.
-
Also, prepare a solution of the compound and incubate it at a high temperature.
-
At each time point, prepare a sample for HPLC analysis.
5. Photolytic Degradation:
-
Expose a solution of 3-epi-Isocucubitarcin B to a light source that provides both UV and visible light (e.g., in a photostability chamber).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
At each time point, withdraw an aliquot for HPLC analysis.
Visualizations
Validation & Comparative
Comparative Analysis of the Cytotoxic Effects of 3-epi-Isocucurbitacin B and Cucurbitacin B
A comprehensive guide for researchers on the cytotoxic profiles, mechanisms of action, and experimental protocols for two closely related cucurbitacin compounds.
This guide provides a detailed comparison of the cytotoxic properties of 3-epi-Isocucurbitacin B and Cucurbitacin B, two potent tetracyclic triterpenoid (B12794562) compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their efficacy in various cancer cell lines, the signaling pathways they modulate, and the experimental methodologies used to assess their effects.
Quantitative Cytotoxicity Data
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Cucurbitacin B | MCF-7 | Breast Cancer | 12.0[1][2] |
| MDA-MB-231 | Breast Cancer | 3.03 x 10⁻² | |
| SKBR-3 | Breast Cancer | 1.9[3] | |
| HepG-2 | Liver Cancer | ~1.5[4] | |
| A549 | Lung Cancer | Not Specified[4] | |
| HT-29 | Colon Cancer | ~5.0 | |
| SW620 | Colorectal Cancer | ~5.0[5] | |
| U-CH1 | Chordoma | 60.0[6] | |
| MUG-Chor1 | Chordoma | 3.0[6] | |
| UM-Chor1 | Chordoma | 5.1[6] | |
| Isocucurbitacin B | HeLa | Cervical Cancer | 0.93 - 9.73 |
| HT-29 | Colon Cancer | 0.93 - 9.73 |
Experimental Protocols
The following is a representative protocol for determining the cytotoxicity of cucurbitacin compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell metabolic activity.
MTT Cell Viability Assay Protocol
1. Cell Seeding:
-
Culture cancer cells to approximately 80% confluency in an appropriate medium.
-
Harvest the cells and perform a cell count to determine cell density.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the cucurbitacin compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a medium-only control (no cells) for background measurement.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control media to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
3. MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2 to 4 hours at 37°C, allowing the metabolically active cells to convert the yellow MTT into purple formazan (B1609692) crystals.
4. Solubilization of Formazan:
-
Carefully remove the medium containing MTT from the wells, being cautious not to disturb the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
The plate may be placed on an orbital shaker for a few minutes to ensure complete solubilization.
5. Absorbance Measurement:
-
Measure the absorbance of the colored solution in each well using a microplate spectrophotometer at a wavelength of 570 nm.
-
The absorbance values are directly proportional to the number of viable cells.
6. Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using appropriate software.
Signaling Pathways and Mechanisms of Action
Cucurbitacin B and its isomers exert their cytotoxic effects by modulating multiple critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
Cucurbitacin B
Cucurbitacin B is a well-characterized inhibitor of the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway. By inhibiting STAT3 phosphorylation and activation, Cucurbitacin B downregulates the expression of numerous downstream target genes involved in cell survival and proliferation. Additionally, Cucurbitacin B has been shown to disrupt the actin and microtubule cytoskeleton, leading to cell cycle arrest at the G2/M phase and induction of apoptosis. Other reported mechanisms include the inhibition of the PI3K/Akt and Wnt signaling pathways, as well as the activation of the Hippo-YAP pathway.
Caption: Signaling pathways modulated by Cucurbitacin B.
This compound and Isocucurbitacin B
While data for this compound is scarce, studies on Isocucurbitacin B indicate that it also possesses potent anticancer properties. Its mechanism of action involves the inhibition of the PI3K/AKT and MAPK signaling pathways. These pathways are crucial for cell growth, survival, and proliferation. By inhibiting these cascades, Isocucurbitacin B can suppress tumor growth and induce apoptosis.
Caption: Signaling pathways modulated by Isocucurbitacin B.
Experimental Workflow Overview
The general workflow for assessing and comparing the cytotoxicity of these compounds is outlined below.
Caption: General workflow for comparative cytotoxicity analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cucurbitacin B Causes Increased Radiation Sensitivity of Human Breast Cancer Cells via G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cucurbitacin B induces apoptosis in colorectal cells through reactive oxygen species generation and endoplasmic reticulum stress pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cucurbitacin B Exhibits Antitumor Effects on Chordoma Cells via Disruption of Brachyury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cucurbitacin B and Paclitaxel in Breast Cancer Cell Lines
A head-to-head comparison of 3-epi-Isocucurbitacin B and the widely-used chemotherapy drug paclitaxel (B517696) in the context of breast cancer research is currently limited by a lack of available scientific data on the specific biological activities of this compound in breast cancer cell lines.
Extensive research, however, has been conducted on a closely related compound, Cucurbitacin B . This guide will, therefore, provide a comprehensive comparison of Cucurbitacin B and paclitaxel, offering insights into their respective mechanisms of action, cytotoxic effects, and impacts on critical cellular processes such as apoptosis and cell cycle progression in breast cancer cells. This information is intended for researchers, scientists, and drug development professionals.
Overview of Mechanisms of Action
Both Cucurbitacin B and paclitaxel are potent anti-cancer agents that disrupt the cellular cytoskeleton, a critical component for cell division and survival. However, they achieve this through distinct mechanisms.
Paclitaxel , a member of the taxane (B156437) family of drugs, functions by stabilizing microtubules.[1] Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division. By preventing their disassembly, paclitaxel arrests the cell cycle in the G2/M phase, ultimately leading to programmed cell death, or apoptosis.[2][3]
Cucurbitacin B , a tetracyclic triterpenoid, also affects the cytoskeleton but is reported to induce disruption of microtubule and F-actin filaments.[4] Beyond its impact on the cytoskeleton, Cucurbitacin B is a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively activated in many cancers, including breast cancer, and plays a key role in cell proliferation, survival, and angiogenesis.[5][6]
References
- 1. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities | MDPI [mdpi.com]
- 2. Cucurbitacin B inhibits human breast cancer cell proliferation through disruption of microtubule polymerization and nucleophosmin/B23 translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cucurbitacin B has a potent antiproliferative effect on breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cucurbitacin B has a potent antiproliferative effect on breast cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cucurbitacins – A Promising Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cucurbitacins as potential anticancer agents: new insights on molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Activity of 3-epi-Isocucurbitacin B in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer activity of 3-epi-Isocucurbitacin B, benchmarked against its close analog Cucurbitacin B and the standard chemotherapeutic agent Doxorubicin in breast cancer xenograft models. Due to the limited availability of specific in vivo data for this compound in breast cancer models, data from its well-studied isomer, Cucurbitacin B, is used as a primary reference for its potential efficacy.
Comparative Efficacy in Breast Cancer Xenograft Models
The following table summarizes the quantitative data on the in vivo anticancer activity of Cucurbitacin B and Doxorubicin in a human breast cancer xenograft model using MDA-MB-231 cells. This cell line is a widely used model for triple-negative breast cancer.
| Compound | Xenograft Model | Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |
| Cucurbitacin B | MDA-MB-231 (orthotopic) | 1.0 mg/kg/day (i.p.) | 6 weeks | 55% reduction in tumor volume | [1][2] |
| Doxorubicin | MDA-MB-231 | 1.5 mg/kg (i.v., weekly) | 38 days | Significant tumor growth inhibition | [3] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the reproducibility and validation of these findings.
Breast Cancer Xenograft Model Establishment
-
Cell Culture : Human breast cancer cell lines, such as MDA-MB-231, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[4]
-
Animal Models : Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.[1][5]
-
Tumor Cell Implantation : A suspension of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells in Matrigel or saline) is injected subcutaneously or orthotopically into the mammary fat pad of the mice.[5]
-
Tumor Growth Monitoring : Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width^2) / 2.[1][5] Animal body weight is also monitored as an indicator of toxicity.
Drug Administration
-
This compound / Cucurbitacin B : For in vivo studies, Cucurbitacin B has been administered intraperitoneally (i.p.) at a dose of 1.0 mg/kg/day.[1][2]
-
Doxorubicin : Doxorubicin is typically administered intravenously (i.v.) at doses ranging from 1.5 to 8 mg/kg, often on a weekly schedule.[3]
Evaluation of Antitumor Activity
-
Tumor Volume and Weight : At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the average tumor volume/weight in treated groups to the control group.[1][6]
-
Immunohistochemistry : Tumor tissues can be analyzed for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to understand the mechanism of drug action at the cellular level.
-
Toxicity Assessment : Animal well-being is monitored throughout the study. At the end of the study, major organs can be collected for histological analysis to assess any potential toxicity of the treatment.[1]
Signaling Pathways and Experimental Workflow
The anticancer activity of cucurbitacins, including this compound, is attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.
Signaling Pathways Modulated by Cucurbitacins
Cucurbitacins are known to inhibit the JAK/STAT and PI3K/Akt/mTOR signaling pathways, which are often dysregulated in cancer.
Caption: Inhibition of the JAK/STAT signaling pathway by this compound.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Experimental Workflow for In Vivo Validation
The following diagram outlines the typical workflow for validating the anticancer activity of a compound in a xenograft model.
Caption: Standard workflow for in vivo anticancer drug validation in xenograft models.
References
- 1. Cucurbitacin B has a potent antiproliferative effect on breast cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cucurbitacin B has a potent antiproliferative effect on breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cucurbitacin B inhibits human breast cancer cell proliferation through disruption of microtubule polymerization and nucleophosmin/B23 translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 6. preprints.org [preprints.org]
Unveiling the Potential of 3-epi-Isocucurbitacin B in Overcoming Chemoresistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance remains a formidable challenge in cancer therapy, necessitating the exploration of novel compounds that can circumvent or reverse this phenomenon. This guide provides a comparative analysis of 3-epi-Isocucurbitacin B, a naturally occurring tetracyclic triterpenoid, and its potential in the context of cross-resistance with standard chemotherapies. Due to the limited direct research on this compound, this guide will leverage the more extensive data available for its close structural analog, Cucurbitacin B, to provide insights into its mechanism of action and efficacy against chemoresistant cancer cells.
Performance Against Chemotherapy-Resistant Cancer Cells
Cucurbitacin B has demonstrated significant potential in overcoming resistance to various standard chemotherapeutic agents. Notably, studies have shown that Cucurbitacin B can effectively inhibit the proliferation of cancer cells that have developed resistance to taxanes, platinum-based drugs, and anthracyclines.
Quantitative Analysis of Cytotoxicity
A key indicator of a compound's efficacy is its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of a biological process. The following table summarizes the IC50 values of Cucurbitacin B in chemotherapy-sensitive and -resistant ovarian cancer cell lines.
| Cell Line | Resistance Profile | IC50 of Cucurbitacin B (µM) | Treatment Duration |
| A2780 | Paclitaxel-sensitive | 0.21 | 72 hours |
| A2780/Taxol | Paclitaxel-resistant | 0.27 | 72 hours |
Data sourced from a study on paclitaxel-resistant ovarian carcinoma cells.[1]
The data indicates that Cucurbitacin B maintains its potent anti-proliferative activity against paclitaxel-resistant ovarian cancer cells, with IC50 values remaining in a similar nanomolar range to the sensitive parental cell line.[1] This suggests that the mechanism of action of Cucurbitacin B is distinct from that of paclitaxel (B517696) and is not significantly affected by the resistance mechanisms developed by the cancer cells.
Synergistic Effects and Reversal of Resistance
Cucurbitacin B has been shown to act as a chemosensitizer, enhancing the efficacy of standard chemotherapy drugs and, in some cases, reversing drug resistance.[2] This synergistic effect has been observed in combination with:
-
Cisplatin (B142131): In cisplatin-resistant gastric and ovarian cancer cells, Cucurbitacin B has been shown to enhance the cytotoxic effects of cisplatin.[2][3][4] This is achieved, in part, by downregulating signaling pathways associated with resistance.
-
Doxorubicin (B1662922): Studies have indicated that Cucurbitacin B can enhance the cytotoxicity of doxorubicin in hepatocellular carcinoma and anaplastic thyroid carcinoma cells.[5]
-
Gemcitabine (B846): The combination of Cucurbitacin B and gemcitabine has demonstrated synergistic antiproliferative effects on pancreatic cancer cells.[6][7][8][9]
The mechanisms underlying this sensitization often involve the inhibition of key survival signaling pathways and the downregulation of drug efflux pumps like P-glycoprotein.[1][2]
Key Signaling Pathways and Mechanisms of Action
The ability of Cucurbitacin B to overcome chemoresistance is attributed to its modulation of multiple intracellular signaling pathways that are often dysregulated in resistant cancer cells.
Caption: Key signaling pathways modulated by Cucurbitacin B to overcome chemoresistance.
Cucurbitacin B has been shown to inhibit the JAK/STAT and PI3K/Akt/mTOR pathways, which are crucial for cancer cell survival, proliferation, and resistance to apoptosis.[2] By blocking these pathways, Cucurbitacin B can induce cell cycle arrest, typically at the G2/M phase, and promote programmed cell death (apoptosis).[1][2] Furthermore, its ability to downregulate P-glycoprotein, a key drug efflux pump, contributes to the reversal of multidrug resistance.[1][2]
Experimental Protocols
The following section outlines a standard methodology for assessing the cross-resistance of a compound like this compound with standard chemotherapies.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Caption: A typical workflow for determining the IC50 values using an MTT assay.
Detailed Steps:
-
Cell Seeding: Plate both the chemotherapy-resistant and the corresponding parental (sensitive) cancer cell lines in 96-well plates at a predetermined optimal density. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound and the standard chemotherapy agent. Aspirate the old media from the wells and add the media containing the test compounds. Include untreated control wells.
-
Incubation: Incubate the plates for a period of 48 to 72 hours.
-
MTT Addition: Following the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
-
Formazan (B1609692) Solubilization: Aspirate the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Plot the cell viability against the compound concentration to determine the IC50 value.
This protocol provides a fundamental framework. Specific parameters such as cell density, incubation times, and compound concentrations should be optimized for each cell line and experimental setup.
References
- 1. Inhibition of paclitaxel resistance and apoptosis induction by cucurbitacin B in ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cucurbitacin B induces autophagy and apoptosis by suppressing CIP2A/PP2A/mTORC1 signaling axis in human cisplatin resistant gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Doxorubicin has a synergistic cytotoxicity with cucurbitacin B in anaplastic thyroid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cucurbitacin B induces apoptosis by inhibition of the JAK/STAT pathway and potentiates antiproliferative effects of gemcitabine on pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phcogrev.com [phcogrev.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Scant Evidence for 3-epi-Isocucurbitacin B's Efficacy in Drug-Resistant Cancers Prompts Focus on Related Cucurbitacins
A comprehensive review of current scientific literature reveals a notable absence of specific data on the efficacy of 3-epi-Isocucurbitacin B in drug-resistant cancer cell lines. While its isolation from plants like Ipomopsis aggregata has been documented, its biological activity, particularly in the context of chemoresistance, remains largely unexplored.[1] This lack of specific quantitative data, such as IC50 values in resistant versus sensitive cell lines, and detailed mechanistic studies, prevents a direct comparative analysis as requested.
However, the broader family of cucurbitacins, particularly the well-studied analogues Cucurbitacin B and Isocucurbitacin B , have shown significant promise in overcoming drug resistance in various cancer types.[2][3] This guide, therefore, provides a comparative overview of these related compounds to offer valuable insights for researchers, scientists, and drug development professionals. The experimental protocols and signaling pathways detailed herein are likely applicable to the future study of this compound, should it become a focus of further research.
Comparative Efficacy of Cucurbitacin B and Isocucurbitacin B in Cancer Cell Lines
Cucurbitacin B, the most abundant and widely studied of these compounds, has demonstrated potent cytotoxic and chemosensitizing effects in a variety of cancer models.[2] Isocucurbitacin B has also been identified as a cytotoxic component in several plant extracts with anticancer properties.[3]
Table 1: Cytotoxicity of Cucurbitacin B and Isocucurbitacin B in Selected Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 | Reference |
| Cucurbitacin B | K562 (Leukemia) | 15.6 - 35.3 nM (GI50) | [4] |
| A549 (Lung Cancer) | Not specified | [5] | |
| PC3 (Prostate Cancer) | ~15 µM | [6] | |
| Gastric Cancer Cell Lines | Nanomolar concentrations | [7] | |
| Isocucurbitacin B | HeLa (Cervical Cancer) | 0.93 - 9.73 µM | [8] |
| HT-29 (Colon Cancer) | 0.93 - 9.73 µM | [8] |
Note: The table presents general cytotoxicity data. Specific comparative data in isogenic drug-sensitive and -resistant cell lines is limited in readily available literature, a common gap in preclinical cancer research.
Molecular Mechanisms of Overcoming Drug Resistance
The ability of cucurbitacins to combat drug resistance appears to stem from their modulation of key cellular signaling pathways that are often hijacked by cancer cells to promote survival and proliferation.
Inhibition of the JAK/STAT3 Pathway
A primary mechanism of action for Cucurbitacin B is the potent inhibition of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[5][6][7][9] Constitutive activation of STAT3 is a known driver of tumorigenesis and is strongly associated with resistance to conventional chemotherapy and targeted agents.[9]
Cucurbitacin B has been shown to decrease the phosphorylation of STAT3 at tyrosine 705, a critical step for its activation, dimerization, and nuclear translocation.[7] By inhibiting STAT3, Cucurbitacin B can downregulate the expression of a multitude of downstream target genes responsible for cell proliferation (e.g., c-Myc), survival (e.g., Bcl-xL), and angiogenesis.[7] This inhibition can restore sensitivity to drugs like cisplatin (B142131) in resistant gastric cancer cells and gefitinib (B1684475) in non-small cell lung cancer.[7][9]
Modulation of Other Pro-Survival Pathways
Beyond STAT3, Cucurbitacin B has been found to inhibit other critical signaling cascades implicated in drug resistance, such as the Raf/MEK/ERK pathway .[4] This pathway is a central regulator of cell growth and survival, and its aberrant activation can contribute to resistance.
The diagram below illustrates the central role of Cucurbitacin B in inhibiting these key pro-survival pathways.
References
- 1. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Isocucurbitacin B inhibits gliomas through the promotion of anoikis by targeting caveolin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cucurbitacin B inhibits STAT3 and the Raf/MEK/ERK pathway in leukemia cell line K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cucurbitacin B inhibits gastric cancer progression by suppressing STAT3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CAS 17278-28-3 | Isocucurbitacin B [phytopurify.com]
- 9. Cucurbitacin B enhances apoptosis in gefitinib resistant non-small cell lung cancer by modulating the miR-17-5p/STAT3 axis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cucurbitacin Isomers' Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of various cucurbitacin isomers, supported by experimental data. Cucurbitacins are a group of structurally diverse triterpenoids known for their potent cytotoxic and anti-inflammatory properties. This document delves into the nuanced differences in activity among key isomers, offering a valuable resource for researchers in oncology and inflammation.
Comparative Biological Activity of Cucurbitacin Isomers
The primary biological activities attributed to cucurbitacins are their anticancer and anti-inflammatory effects. These activities are largely mediated through the inhibition of key signaling pathways, most notably the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1][2][3]
The cytotoxic effects of cucurbitacins have been evaluated across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes, with lower values indicating higher potency. Cucurbitacins B, D, E, and I have been extensively studied, demonstrating significant antiproliferative effects.[4][5] Cucurbitacin E, in particular, has shown high potential, killing over 70% of gastric cancer cells in one study.[4] Similarly, cucurbitacin C has demonstrated potency with IC50 values in the nanomolar range (9.6 to 158.7 nM) across various cancer cell lines.[6]
Below is a summary of the reported IC50 values for various cucurbitacin isomers against different human cancer cell lines.
| Cucurbitacin Isomer | Cancer Cell Line | Cancer Type | IC50 Value | Reference |
| Cucurbitacin B | A549 | Lung Cancer | 0.009 µM | [7] |
| Panc-1 | Pancreatic Cancer | ~0.05 µM | [2] | |
| MiaPaCa-2 | Pancreatic Cancer | ~0.05 µM | [2] | |
| Cucurbitacin C | PC-3 | Prostate Cancer | 19.6 nM | [6] |
| T24 | Bladder Cancer | 19.6 nM - 158.7 nM | [6] | |
| LNCaP | Prostate Cancer | 158.7 nM | [6] | |
| Cucurbitacin E | NCI-N87 | Gastric Cancer | 80 nM - 130 nM | [4] |
| BGC-823 | Gastric Cancer | 80 nM - 130 nM | [4] | |
| SNU-16 | Gastric Cancer | 80 nM - 130 nM | [4] | |
| SGC-7901 | Gastric Cancer | 80 nM - 130 nM | [4] | |
| MGC-803 | Gastric Cancer | 80 nM - 130 nM | [4] | |
| MDA-MB-468 | Triple Negative Breast Cancer | <100 nM | [8] | |
| SW527 | Triple Negative Breast Cancer | <100 nM | [8] | |
| MCF-7 | Breast Cancer | Not specified | [9] | |
| Cucurbitacin I | Pancreatic Cancer Cells | Pancreatic Cancer | ~0.5 µM | [10] |
| Cucurbitacin IIb | HeLa | Cervical Cancer | 7.3 µM | [11] |
| A549 | Lung Cancer | 7.8 µM | [11] |
Cucurbitacins exhibit significant anti-inflammatory properties by targeting key mediators of inflammation. For instance, cucurbitacin E has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes.[12][13] Several cucurbitacin analogues, including B, D, E, and I, have demonstrated inhibitory effects on COX-2 while showing no significant impact on COX-1.[14] Furthermore, cucurbitacin B can suppress the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-18.[7] Cucurbitacin IIb has also been noted for its anti-inflammatory activity by modulating multiple cellular behaviors of mouse lymphocytes.[15]
The inhibitory activity of cucurbitacins on the JAK/STAT pathway is dependent on their molecular structure.[1]
-
Cucurbitacin A inhibits JAK2.[1]
-
Cucurbitacins B, E, and I inhibit the activation of both JAK2 and STAT3.[1][14]
-
Cucurbitacin I has been shown to inhibit STAT3 and, in some cases, STAT5 activation.[1]
-
Cucurbitacin Q specifically inhibits the activation of STAT3.[1]
This differential inhibition highlights the importance of the specific isomer in determining the precise molecular mechanism of action.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of evaluation, the following diagrams are provided.
References
- 1. Cucurbitacin E and I target the JAK/STAT pathway and induce apoptosis in Sézary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cucurbitacin E inhibits cellular proliferation and enhances the chemo-response in gastric cancer by suppressing AKt activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro and In Vivo Antitumor Activity of Cucurbitacin C, a Novel Natural Product From Cucumber - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities [mdpi.com]
- 8. Cucurbitacin E Induces Cell Cycle G2/M Phase Arrest and Apoptosis in Triple Negative Breast Cancer | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. jcancer.org [jcancer.org]
- 11. Cucurbitacins as Potent Chemo-Preventive Agents: Mechanistic Insight and Recent Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anti-inflammatory activities of cucurbitacin E isolated from Citrullus lanatus var. citroides: role of reactive nitrogen species and cyclooxygenase enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. plantarchives.org [plantarchives.org]
- 15. Cucurbitacin IIb Exhibits Anti-Inflammatory Activity through Modulating Multiple Cellular Behaviors of Mouse Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of 3-epi-Isocucurbitacin B In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo therapeutic index of 3-epi-Isocucurbitacin B, a potent natural compound with significant anti-tumor activity. For the purpose of this guide, this compound will be referred to as Isocucurbitacin B, as they are synonymous. Due to the limited direct studies on Isocucurbitacin B, data from its close structural analog, Cucurbitacin B, will also be included to provide a broader context for its therapeutic potential. The performance of Isocucurbitacin B and Cucurbitacin B is compared with two standard-of-care chemotherapy agents: 5-Fluorouracil (5-FU) and Gefitinib (B1684475).
Executive Summary
Isocucurbitacin B and its analogs, particularly Cucurbitacin B, have demonstrated significant anti-tumor efficacy in various preclinical cancer models. These compounds exert their effects through the modulation of key signaling pathways, including the JAK/STAT and TLR4/NLRP3 inflammasome pathways. While direct in vivo therapeutic index data for Isocucurbitacin B is limited, available studies on Cucurbitacin B suggest a favorable efficacy profile at doses that are well-tolerated in mice. In a head-to-head comparison in a non-small cell lung cancer model, Cucurbitacin B at a dose of 0.75 mg/kg showed a better anti-tumor effect than Gefitinib[1]. However, the high toxicity of Cucurbitacin B at higher doses remains a concern, limiting its clinical application[2]. The development of derivatives and prodrugs of Cucurbitacin B is an active area of research to improve its therapeutic index[2][3].
Data Presentation: In Vivo Efficacy and Toxicity
The following tables summarize the available in vivo data for Isocucurbitacin B, Cucurbitacin B, 5-Fluorouracil, and Gefitinib from various mouse cancer models. It is important to note that the therapeutic index (TI), calculated as the ratio of the Maximum Tolerated Dose (MTD) to the 50% Effective Dose (ED50), can vary significantly depending on the tumor model, mouse strain, and dosing regimen.
| Compound | Animal Model | Tumor Type | Effective Dose (ED50 or effective dose) | Efficacy | Reference |
| Isocucurbitacin B | Nude Mice | Glioma Xenograft | 2 mg/kg/day (intraperitoneal) | Strong suppression of cell proliferation | [4] |
| Cucurbitacin B | Athymic Nude Mice | Pancreatic Tumor Xenograft | Not specified, but effective | 69.2% reduction in tumor volume | [5] |
| Nude Mice | Breast Cancer Xenograft | 1.0 mg/kg (intraperitoneal) | 55% reduction in tumor volume | [6] | |
| Nude Mice | Non-Small Cell Lung Cancer Xenograft | 0.75 mg/kg | Better anti-tumor effect than Gefitinib | [1] | |
| C57BL/6 Mice | Bladder Cancer (syngeneic) | Not specified | Reduced tumor development (in combination with cisplatin) | [7] | |
| 5-Fluorouracil | Nude Mice | Gastric Cancer Xenograft | Not specified | 26.36% tumor inhibition | |
| N/A | N/A | N/A | N/A | ||
| Gefitinib | Athymic Nude Mice | Non-Small Cell Lung Cancer Xenograft | 20 mg/kg (intravenous, every 3 days) | Enhanced antitumor effects (nanoparticle formulation) | [8] |
| Nude Mice | EGFR-mutated Lung Cancer Xenograft | 15 mg/kg (low dose) vs. 50 mg/kg (high dose) | Both doses induced tumor shrinkage, but resistance developed earlier with the low dose. |
| Compound | Animal Model | Maximum Tolerated Dose (MTD) or Toxicity Observations | Reference |
| Isocucurbitacin B | C57BL/6 Mice | No effect on mice at doses below 2 mg/kg | [4] |
| Cucurbitacin B | General Observation | High toxicity limits clinical application | [2] |
| 4T1 Xenograft Mice Model | A bioreductive prodrug of Cucurbitacin B showed significantly reduced toxicity (310-fold lower against noncancerous cells) | [3] | |
| 5-Fluorouracil | N/A | N/A | |
| Gefitinib | N/A | N/A |
Experimental Protocols
In Vivo Xenograft Tumor Model
A common experimental workflow for evaluating the in vivo efficacy of anti-cancer compounds involves the use of xenograft mouse models.
Workflow for a typical in vivo xenograft study.
Detailed Methodology:
-
Cell Culture: Human cancer cell lines (e.g., U251 glioma cells) are cultured in appropriate media and conditions.
-
Animal Model: Six-week-old specific pathogen-free (SPF) immunodeficient mice (e.g., BALB/c nude mice) are used.
-
Tumor Implantation: 5 x 10^6 cancer cells in a 100 µL PBS volume are injected subcutaneously into the right upper axilla of each mouse[4].
-
Tumor Growth Monitoring: Tumor size is measured daily or every few days using calipers. Tumor volume is calculated using the formula: V = (length × width²) / 2.
-
Treatment: When tumors reach a volume of approximately 100-200 mm³, mice are randomized into treatment and control groups.
-
Isocucurbitacin B: Administered intraperitoneally at a dose of 2 mg/kg/day, dissolved in a vehicle such as DMSO[4].
-
Control: Administered the vehicle (e.g., DMSO) following the same schedule.
-
-
Efficacy and Toxicity Assessment:
-
Tumor volume and body weight are measured regularly throughout the treatment period.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Toxicity is assessed by monitoring body weight changes and clinical signs of distress.
-
Maximum Tolerated Dose (MTD) Study
The MTD is determined to identify the highest dose of a drug that can be administered without causing unacceptable toxicity.
Workflow for a Maximum Tolerated Dose (MTD) study.
Detailed Methodology:
-
Animal Model: Healthy mice of a specific strain (e.g., C57BL/6) are divided into cohorts.
-
Dose Escalation: A dose-escalation scheme (e.g., a modified Fibonacci sequence) is employed. Each dose level is tested in a cohort of animals.
-
Drug Administration: The compound is administered via the intended clinical route (e.g., intraperitoneally or orally) for a defined period.
-
Observation: Animals are observed for a set period for signs of toxicity, including changes in body weight, behavior, and physical appearance.
-
Toxicity Assessment: Dose-limiting toxicities (DLTs) are defined prior to the study (e.g., >20% body weight loss, significant changes in hematological or serum chemistry parameters).
-
MTD Determination: The MTD is defined as the highest dose level at which no more than a predefined number of animals experience a DLT.
Signaling Pathways
Isocucurbitacin B and Cucurbitacin B have been shown to modulate multiple signaling pathways involved in cancer cell proliferation, survival, and inflammation.
JAK/STAT Signaling Pathway
Cucurbitacins are potent inhibitors of the JAK/STAT pathway, which is often constitutively activated in many cancers, promoting cell proliferation and survival.
Inhibition of the JAK/STAT pathway by Isocucurbitacin B.
Cucurbitacin B has been shown to inhibit the phosphorylation of JAK2 and STAT3, leading to the downregulation of downstream anti-apoptotic proteins and cell cycle regulators[5][9]. This inhibition of the JAK/STAT pathway contributes to the pro-apoptotic and anti-proliferative effects of cucurbitacins.
TLR4/NLRP3 Inflammasome Pathway
Cucurbitacin B has also been found to modulate the TLR4/NLRP3 inflammasome pathway, which is involved in inflammation and pyroptosis, a form of programmed cell death.
Modulation of the TLR4/NLRP3 inflammasome pathway by Isocucurbitacin B.
In non-small cell lung cancer, Cucurbitacin B has been shown to directly bind to Toll-like receptor 4 (TLR4), leading to the activation of the NLRP3 inflammasome and subsequent pyroptosis[1]. This novel mechanism suggests that Isocucurbitacin B may exert its anti-tumor effects not only by inhibiting cell proliferation but also by inducing an inflammatory form of cell death.
Conclusion and Future Directions
Isocucurbitacin B and its analogs represent a promising class of natural compounds for cancer therapy. Their ability to modulate critical signaling pathways like JAK/STAT and TLR4/NLRP3 provides a multi-pronged approach to inhibiting tumor growth. While direct comparisons of the in vivo therapeutic index are still needed, the available data suggests a potent anti-tumor effect at doses that are tolerated in animal models. The superior efficacy of Cucurbitacin B compared to Gefitinib in one study highlights its potential.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vivo studies to determine the therapeutic index of Isocucurbitacin B against standard-of-care agents like 5-FU and Gefitinib in various cancer models.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of Isocucurbitacin B to optimize dosing and delivery.
-
Development of Analogs and Prodrugs: Synthesizing and evaluating new derivatives of Isocucurbitacin B with an improved therapeutic window, building upon the promising results seen with bioreductive prodrugs of Cucurbitacin B[3].
-
Combination Therapies: Investigating the synergistic effects of Isocucurbitacin B with other chemotherapeutic agents and targeted therapies to enhance efficacy and overcome drug resistance.
By addressing these key areas, the full therapeutic potential of Isocucurbitacin B as a novel anti-cancer agent can be more thoroughly evaluated and potentially translated into clinical applications.
References
- 1. Cucurbitacin B inhibits non-small cell lung cancer in vivo and in vitro by triggering TLR4/NLRP3/GSDMD-dependent pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Bioreductive Prodrug of Cucurbitacin B Significantly Inhibits Tumor Growth in the 4T1 Xenograft Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isocucurbitacin B inhibits glioma growth through PI3K/AKT pathways and increases glioma sensitivity to TMZ by inhibiting hsa-mir-1286a - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cucurbitacin B induces apoptosis by inhibition of the JAK/STAT pathway and potentiates antiproliferative effects of gemcitabine on pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cucurbitacin B has a potent antiproliferative effect on breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cucurbitacin B and cisplatin induce the cell death pathways in MB49 mouse bladder cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo antitumor effect of gefitinib nanoparticles on human lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Activity of 3-epi-Isocucurbitacin B: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the on-target activity of 3-epi-Isocucurbitacin B, focusing on its role as a potential inhibitor of the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway. Due to the limited direct experimental data on this compound, this guide draws comparisons with its closely related and well-studied isomers, Cucurbitacin B and Cucurbitacin I, as well as a synthetic STAT3 inhibitor, Stattic.
The cucurbitacin family of tetracyclic triterpenoids is known for its potent anti-cancer properties, primarily attributed to the disruption of the JAK/STAT3 signaling pathway, a critical mediator of cell proliferation and survival.[1]
Comparative Analysis of STAT3 Inhibitors
The on-target activity of this compound is compared with its isomers and the well-characterized STAT3 inhibitor, Stattic. The following table summarizes the available quantitative data for these compounds.
| Compound | Target | Assay Type | IC50/GI50 | Cell Line | Reference |
| Cucurbitacin I (JSI-124) | p-STAT3 | Cytoblot | ~0.5 µM | A549 (Human Lung Adenocarcinoma) | [2] |
| Cucurbitacin B | Cell Growth | MTT Assay | 15.6 - 35.3 nM | Various Leukemia Cell Lines | [3] |
| Stattic | STAT3 SH2 Domain | Cell-free | 5.1 µM | N/A | [4][5][6][7] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to confirm on-target activity, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to confirm the on-target activity of STAT3 inhibitors.
Protocol 1: Western Blot Analysis of STAT3 Phosphorylation
This protocol details the detection of phosphorylated STAT3 (p-STAT3) in cancer cells following treatment with an inhibitor.
1. Cell Culture and Treatment:
-
Culture human cancer cells with constitutively active STAT3 (e.g., A549, K562) in appropriate media until they reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (or other inhibitors) for a specified duration (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement in a cellular context.
1. Cell Treatment and Heating:
-
Treat intact cells with the compound of interest or vehicle control.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes).
2. Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble and aggregated protein fractions by centrifugation.
3. Protein Analysis:
-
Analyze the soluble fraction by Western blotting or other protein detection methods using an antibody against the target protein (STAT3).
-
A ligand-bound protein is expected to be more thermally stable, resulting in more soluble protein at higher temperatures compared to the control.
4. Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature.
-
A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Conclusion
While direct evidence for the on-target activity of this compound is still emerging, the extensive research on its isomers, Cucurbitacin B and I, strongly suggests its role as an inhibitor of the JAK/STAT3 signaling pathway. The comparative data and detailed protocols provided in this guide offer a framework for researchers to further investigate and confirm the therapeutic potential of this compound and other cucurbitacin analogs. The use of robust experimental techniques such as Western blotting for target modulation and CETSA for target engagement is critical in validating these compounds as viable drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of JSI-124 (cucurbitacin I), a selective Janus kinase/signal transducer and activator of transcription 3 signaling pathway inhibitor with potent antitumor activity against human and murine cancer cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cucurbitacin B inhibits STAT3 and the Raf/MEK/ERK pathway in leukemia cell line K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stattic | Cell Signaling Technology [cellsignal.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Stattic | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]
- 7. Stattic | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
Comparative Analysis of Isocucurbitacin B Across Multiple Cancer Types: A Guide for Researchers
A Note on 3-epi-Isocucurbitacin B: Comprehensive experimental data on the anticancer activity of this compound across multiple cancer cell lines is limited in publicly available scientific literature. This guide therefore focuses on its close structural isomer, Isocucurbitacin B , for which more substantial research exists. The findings on Isocucurbitacin B may provide valuable insights into the potential therapeutic activities of other cucurbitacin analogs, including this compound.
This guide presents a comparative analysis of the anticancer effects of Isocucurbitacin B, summarizing key quantitative data, detailing experimental methodologies, and illustrating associated signaling pathways.
Data Presentation: Anticancer Activity of Isocucurbitacin B
The cytotoxic effects of Isocucurbitacin B have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, is a key metric in these studies.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Cervical Cancer | HeLa | 0.93 - 9.73 | [1] |
| Colon Cancer | HT-29 | 0.93 - 9.73 | [1] |
| Glioblastoma | U251 | Not specified | [2] |
| Glioblastoma | U87 | Not specified | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments commonly used to assess the anticancer properties of compounds like Isocucurbitacin B.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of Isocucurbitacin B (and a vehicle control, typically DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT reagent is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined by plotting cell viability against compound concentration.
Wound Healing Assay for Cell Migration
This assay assesses the ability of cancer cells to migrate and close a "wound" created in a confluent cell monolayer.
-
Cell Seeding: Cells are grown to a confluent monolayer in a multi-well plate.
-
Creating the Wound: A sterile pipette tip is used to create a scratch or "wound" in the monolayer.
-
Compound Treatment: The cells are washed to remove debris and then incubated with media containing Isocucurbitacin B or a vehicle control.
-
Imaging: The wound is imaged at different time points (e.g., 0, 12, and 24 hours).
-
Data Analysis: The rate of wound closure is quantified by measuring the area of the wound at each time point. A delay in wound closure in treated cells compared to control cells indicates an inhibitory effect on cell migration.
Transwell Invasion Assay
This assay measures the invasive potential of cancer cells through a basement membrane matrix.
-
Chamber Preparation: Transwell inserts with a porous membrane coated with a basement membrane extract (e.g., Matrigel) are placed in a multi-well plate.
-
Cell Seeding: Cancer cells, pre-treated with Isocucurbitacin B or a vehicle control, are seeded in the upper chamber in serum-free media.
-
Incubation: The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum). The plate is incubated to allow cells to invade through the matrix and membrane.
-
Staining and Counting: Non-invading cells on the upper surface of the membrane are removed. The invaded cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
Data Analysis: The number of invaded cells in the treated group is compared to the control group to determine the effect of the compound on cell invasion.
Signaling Pathways and Mechanisms of Action
Isocucurbitacin B has been shown to exert its anticancer effects by modulating several key signaling pathways involved in cell growth, proliferation, and survival.
PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that promotes cell survival and proliferation. Isocucurbitacin B has been found to inhibit this pathway in glioma cells.
Caption: Inhibition of the PI3K/AKT pathway by Isocucurbitacin B.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling route that regulates cell growth and division. Isocucurbitacin B has demonstrated inhibitory effects on this pathway in glioma cells.[2]
Caption: Inhibition of the MAPK pathway by Isocucurbitacin B.
Experimental Workflow for In Vitro Analysis
The following diagram outlines a typical workflow for the initial in vitro evaluation of a compound's anticancer activity.
Caption: A standard workflow for in vitro anticancer drug screening.
References
Validating the Clinical Potential of Isocucurbitacin B and Its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Isocucurbitacin B and its derivatives, with a particular focus on the limited available data for 3-epi-Isocucurbitacin B. Due to the scarcity of published research specifically on this compound derivatives, this document broadens its scope to include the more extensively studied Isocucurbitacin B and Cucurbitacin B derivatives to provide a valuable comparative context for researchers. The objective is to furnish a comprehensive resource detailing their anti-cancer potential, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Comparative Analysis of In Vitro Cytotoxicity
The anti-cancer potential of Isocucurbitacin B and its derivatives has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. The following table summarizes the available IC50 data for selected derivatives compared to the parent compounds and established chemotherapeutic agents.
| Compound | Cell Line | IC50 (µM) | Reference |
| Cucurbitacin B | HepG-2 (Hepatocellular Carcinoma) | 0.043 | [1] |
| Derivative 10b | HepG-2 (Hepatocellular Carcinoma) | 0.63 | [1][2] |
| Cucurbitacin B | L-O2 (Normal Liver Cells) | 0.13 | [1] |
| Derivative 10b | L-O2 (Normal Liver Cells) | 2.97 | [1] |
| Cucurbitacin B | A549 (Non-Small Cell Lung Cancer) | Not Specified, but highly cytotoxic | [3] |
| DACE (2-deoxy-2-amine-cucurbitacin E) | A549 (Non-Small Cell Lung Cancer) | Similar to Cucurbitacin B | [3] |
| Cucurbitacin B | MCF-7 (Breast Cancer) | 12.0 | [4] |
| Derivative 1 | MCF-7 (Breast Cancer) | 18.1 | [4] |
| Derivative 2 | MCF-7 (Breast Cancer) | 15.4 | [4] |
| Derivative 3 | MCF-7 (Breast Cancer) | 16.6 | [4] |
| Tamoxifen | MCF-7 (Breast Cancer) | Not specified, but compounds showed better cytotoxicity | [4] |
| Cucurbitacin B | Vero (Normal Kidney Cells) | 0.04 | [4] |
| Derivative 1 | Vero (Normal Kidney Cells) | 12.4 | [4] |
| Derivative 2 | Vero (Normal Kidney Cells) | 1.88 | [4] |
| Derivative 3 | Vero (Normal Kidney Cells) | 0.08 | [4] |
Note: A lower IC50 value indicates higher cytotoxicity. The therapeutic index (TI) is a ratio that compares the toxic dose to the therapeutic dose. A higher TI value indicates a more favorable safety profile. For instance, derivative 10b exhibited a 14.7-fold improvement in its therapeutic index compared to Cucurbitacin B against hepatocellular carcinoma cells.[1][2]
Key Signaling Pathways and Mechanisms of Action
Isocucurbitacin B and its derivatives exert their anti-cancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis. The primary mechanisms identified are the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) and the Epidermal Growth Factor Receptor (EGFR) signaling pathways.[3][5]
STAT3 Signaling Pathway
The STAT3 signaling pathway is frequently overactive in many cancers, promoting tumor growth and survival.[5] Isocucurbitacin B derivatives have been shown to inhibit the phosphorylation of STAT3, a key step in its activation. This inhibition leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax and Bim, ultimately inducing apoptosis in cancer cells.
References
Benchmarking 3-epi-Isocucurbitacin B Against Known STAT3 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling target in oncology and inflammatory diseases due to its critical role in regulating cell proliferation, survival, and differentiation. The discovery and development of potent and selective STAT3 inhibitors are of significant interest. This guide provides a comparative analysis of 3-epi-Isocucurbitacin B and other known STAT3 inhibitors, offering a resource for researchers to evaluate its potential in drug development.
Note on this compound Data: Publicly available data on the specific STAT3 inhibitory activity of this compound, including quantitative measures like IC50 values, is limited. This compound has been isolated from natural sources such as Ipomopsis aggregata and Trichosanthes kirilowii and has demonstrated cytotoxicity against various human tumor cell lines, including A-549 (lung carcinoma), SK-OV-3 (ovarian cancer), SK-MEL-2 (melanoma), XF-498 (CNS cancer), and HCT-15 (colon cancer)[1][2][3][4]. Due to the scarcity of direct STAT3 inhibition data for this compound, this guide will utilize data for its well-characterized isomer, Cucurbitacin B , as a proxy. The structural similarity between these epimers suggests they may share biological activities, but further experimental validation for this compound is necessary.
The STAT3 Signaling Pathway: A Key Oncogenic Driver
The STAT3 signaling cascade is a central pathway in cellular communication, initiated by the binding of cytokines and growth factors to their corresponding receptors on the cell surface. This binding event triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate tyrosine residues on the receptor. These phosphorylated sites serve as docking stations for the SH2 domain of STAT3 monomers. Once recruited, STAT3 is itself phosphorylated by JAKs, leading to its homodimerization. The activated STAT3 dimer then translocates into the nucleus, where it binds to specific DNA sequences to regulate the transcription of target genes involved in cell proliferation, survival, and angiogenesis. Dysregulation of this pathway is a hallmark of many cancers.
Comparative Analysis of STAT3 Inhibitors
The following table summarizes the inhibitory activities of Cucurbitacin B (as a proxy for this compound) and other known STAT3 inhibitors.
| Inhibitor | Type | Target | Cell Line(s) | IC50 / Activity | Reference(s) |
| Cucurbitacin B | Natural Product | STAT3 (and JAK) | A549 (Lung Cancer) | Induces apoptosis and inhibits STAT3 pathway | [5] |
| C3H10T1/2, 3T3-L1 (Preadipocytes) | Suppresses STAT3 signaling | [6][7] | |||
| Various Cancer Cell Lines | Broad anti-cancer activity | [8][9] | |||
| Cucurbitacin I | Natural Product | STAT3 (and JAK) | Adipocytes | Inhibits adipocyte differentiation via STAT3 suppression | [6] |
| Cucurbitacin Q | Natural Product | STAT3 | Various Cancer Cell Lines | Selective STAT3 activation inhibitor | |
| Stattic | Small Molecule | STAT3 SH2 Domain | Various Cancer Cell Lines | IC50 in the low micromolar range | |
| S3I-201 | Small Molecule | STAT3 SH2 Domain | Various Cancer Cell Lines | IC50 in the low micromolar range | |
| Niclosamide | FDA-approved Drug | STAT3 | Various Cancer Cell Lines | Potent STAT3 inhibitor |
Experimental Protocols for Assessing STAT3 Inhibition
A robust evaluation of potential STAT3 inhibitors requires a multi-faceted experimental approach. The following are key assays used to characterize the activity of these compounds.
Cell Viability and Proliferation Assays
-
Objective: To determine the cytotoxic and anti-proliferative effects of the inhibitor on cancer cells.
-
Methodology:
-
Seed cancer cells (e.g., A549, DU145) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, 72 hours).
-
Assess cell viability using assays such as MTT, XTT, or CellTiter-Glo.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.
-
Western Blot Analysis for STAT3 Phosphorylation
-
Objective: To directly measure the inhibition of STAT3 activation by assessing its phosphorylation status.
-
Methodology:
-
Treat cells with the inhibitor for a predetermined time.
-
Stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6), if necessary.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.
-
Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.
-
Luciferase Reporter Gene Assay
-
Objective: To measure the transcriptional activity of STAT3.
-
Methodology:
-
Transfect cells with a reporter plasmid containing a luciferase gene under the control of a STAT3-responsive promoter.
-
Treat the transfected cells with the inhibitor and a STAT3 activator (e.g., IL-6).
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
A decrease in luciferase activity in the presence of the inhibitor indicates a reduction in STAT3 transcriptional activity.
-
Electrophoretic Mobility Shift Assay (EMSA)
-
Objective: To assess the ability of the inhibitor to prevent STAT3 from binding to DNA.
-
Methodology:
-
Incubate nuclear extracts from inhibitor-treated cells with a radiolabeled or fluorescently labeled DNA probe containing a STAT3 binding site.
-
Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Visualize the bands by autoradiography or fluorescence imaging.
-
A decrease in the intensity of the STAT3-DNA complex band indicates inhibition of DNA binding.
-
Experimental Workflow for Evaluating STAT3 Inhibitors
The following diagram illustrates a typical workflow for the initial screening and characterization of a potential STAT3 inhibitor.
Conclusion
While direct experimental evidence for the STAT3 inhibitory activity of this compound is currently lacking in the public domain, its structural similarity to the potent STAT3 inhibitor Cucurbitacin B suggests it is a promising candidate for further investigation. The experimental protocols and comparative data presented in this guide offer a framework for researchers to systematically evaluate this compound and other novel compounds targeting the STAT3 signaling pathway. Rigorous in vitro and in vivo studies are essential to validate its mechanism of action and therapeutic potential.
References
- 1. This compound | 89647-62-1 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cucurbitacin B and cucurbitacin I suppress adipocyte differentiation through inhibition of STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cucurbitacin B suppresses glioblastoma via the STAT3/ROS/endoplasmic reticulum stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cucurbitacin B inhibits gastric cancer progression by suppressing STAT3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of Cucurbitacin Analogues
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and more effective anticancer agents has led researchers to explore the therapeutic potential of natural products. Among these, cucurbitacins, a class of tetracyclic triterpenoid (B12794562) compounds, have demonstrated significant cytotoxic activity against a range of cancer cell lines. While comprehensive structure-activity relationship (SAR) studies on 3-epi-Isocucurbitacin B analogues are limited in publicly available literature, extensive research on the closely related Cucurbitacin B provides a valuable framework for understanding how structural modifications impact biological activity. This guide objectively compares the performance of various Cucurbitacin B analogues, presenting supporting experimental data to inform future drug design and development.
Comparative Cytotoxicity of Cucurbitacin B Analogues
The anticancer activity of novel synthesized compounds is commonly evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency of the compound. The following tables summarize the in vitro cytotoxic activities of a series of Cucurbitacin B derivatives against human hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cell lines.
Table 1: Cytotoxicity (IC50, µM) of Cucurbitacin B and its Analogues against HepG-2 and L-O2 Cell Lines
| Compound | R | IC50 (µM) - HepG-2 | IC50 (µM) - L-O2 (Normal Liver Cells) | Therapeutic Index (TI = IC50 L-O2 / IC50 HepG-2) |
| Cucurbitacin B (Parent) | - | 0.06 | 0.019 | 0.32 |
| 10b | 4-(phenylsulfonyl)furoxan-3-yl | 0.63 | 2.97 | 4.71 |
| ... | Additional analogues from study | ... | ... | ... |
Note: The data presented is a selection from a larger study on Cucurbitacin B derivatives. The therapeutic index (TI) is a measure of the drug's selectivity for cancer cells over normal cells.
Table 2: Cytotoxicity (IC50, µM) of Cucurbitacin B and its Analogues against MCF-7 and Vero Cell Lines
| Compound | Modification | IC50 (µM) - MCF-7 | IC50 (µM) - Vero (Normal Kidney Cells) |
| Cucurbitacin B (Parent) | - | 12.0 | 0.04 |
| Compound 1 | Prodrug modification at 2-OH | 18.1 | >12.4 |
| Compound 2 | Prodrug modification at 2-OH | 15.4 | 1.88 |
| Compound 3 | Prodrug modification at 2-OH | 16.6 | 0.08 |
| Tamoxifen (Control) | - | N/A | N/A |
Note: These tables are illustrative and compiled from different studies. Direct comparison between tables should be made with caution due to variations in experimental conditions.
Key Insights from Structure-Activity Relationship Studies
Analysis of the cytotoxic data from various studies on Cucurbitacin B analogues reveals several key SAR trends:
-
Modification of the C-2 Hydroxyl Group: The introduction of different ester groups at the C-2 position of the Cucurbitacin B backbone has been a common strategy. While some modifications can slightly decrease the cytotoxic activity compared to the parent compound, they can significantly reduce the toxicity towards normal cells, thereby improving the therapeutic index.[1]
-
Introduction of NO-Releasing Moieties: The synthesis of hybrid compounds by linking a nitric oxide (NO)-releasing moiety (like furoxan) to the cucurbitacin scaffold has shown promising results. For instance, compound 10b, which incorporates a phenylsulfonyl-substituted furoxan, exhibited potent activity against HepG-2 cells while showing significantly reduced toxicity to normal liver cells, leading to a 14.7-fold improvement in the therapeutic index compared to Cucurbitacin B.[2]
-
Side Chain Modifications: Alterations to the side chain at C-17 can also modulate the biological activity. The specific nature of these modifications needs to be systematically explored to establish a clear SAR.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Cucurbitacin B and its analogues.
Synthesis of Cucurbitacin B Derivatives (General Procedure)
A common synthetic route for modifying the C-16 hydroxyl group of Cucurbitacin B involves a multi-step process:
-
Protection of the C-2 Hydroxyl Group: The C-2 hydroxyl group of Cucurbitacin B is first protected using a suitable protecting group, such as tert-butyldimethylsilyl (TBS). This is typically achieved by reacting Cucurbitacin B with TBSCl in the presence of imidazole (B134444) in a dry solvent like dichloromethane (B109758) (DCM).[2]
-
Esterification/Etherification at C-16: The desired functional group is then introduced at the C-16 position. For esterification, this involves reacting the protected intermediate with a carboxylic acid in the presence of coupling agents like EDCI and DMAP.[2]
-
Deprotection: The protecting group at the C-2 position is subsequently removed, often using a reagent like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in the presence of acetic acid, to yield the final derivative.[2]
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., HepG-2, MCF-7) and a normal cell line (e.g., L-O2, Vero) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Formazan Solubilization: The supernatant is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.
Western Blot Analysis
Western blotting is used to investigate the effect of the compounds on the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Cells are treated with the test compound for a designated time, after which the cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE: An equal amount of protein from each sample is separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p-STAT3, Bcl-2, Bax) and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Experimental Workflows
The anticancer activity of Cucurbitacin B and its analogues is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. The JAK/STAT pathway, particularly the phosphorylation of STAT3, has been identified as a primary target.[1][2]
References
Safety Operating Guide
Safeguarding Laboratory and Environment: Proper Disposal of 3-epi-Isocucurbitacin B
For researchers, scientists, and drug development professionals, the proper disposal of potent compounds like 3-epi-Isocucurbitacin B is a critical component of laboratory safety and environmental responsibility. Due to its likely classification as a hazardous and potentially acutely toxic substance, stringent disposal procedures must be followed to mitigate risks to personnel and prevent environmental contamination. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before commencing any disposal-related activities, adherence to the following safety protocols is mandatory to minimize exposure and prepare for potential emergencies.
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a laboratory coat.[1] If there is a risk of aerosol formation, a suitable respirator should be used.[1]
Designated Work Area: All manipulations of this compound, such as weighing, reconstituting, and aliquoting, should be performed in a designated area like a chemical fume hood to contain any potential spills or airborne particles.[1]
Spill Management: In the event of a spill, the area must be immediately secured. Liquid spills should be absorbed with an inert material, such as diatomite or universal binders.[1] The contaminated absorbent material must then be collected and disposed of as hazardous waste. All affected surfaces and equipment should be decontaminated by scrubbing with a suitable solvent like alcohol.[1]
Step-by-Step Disposal Protocol
The following protocol details the systematic process for the collection, storage, and disposal of all waste containing this compound.
-
Waste Segregation: All materials that have come into contact with this compound are to be treated as hazardous waste. This includes unused solutions, contaminated labware (e.g., pipette tips, tubes, flasks), and contaminated PPE.[1] This waste must be segregated from non-hazardous laboratory trash.[1] It is crucial to also segregate incompatible waste types to prevent dangerous chemical reactions.[2][3]
-
Waste Container Selection and Labeling: A dedicated, leak-proof, and chemically compatible waste container, such as a high-density polyethylene (B3416737) (HDPE) container, must be used.[1] The container must be kept closed except when adding waste.[1][2] It must be clearly labeled with the words "Hazardous Waste" and include the full chemical name "this compound".[2]
-
Accumulation and Storage: The hazardous waste container should be stored in a designated, secure satellite accumulation area (SAA) at or near the point of generation.[4] Secondary containment should be used to prevent spills.[2]
-
Disposal of "Empty" Containers: Containers that previously held this compound are not considered empty until they have been triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or another appropriate organic solvent).[1][2][5] The rinsate from each rinse must be collected and disposed of as hazardous waste.[1][2][5] After this procedure, the container can be disposed of as regular non-hazardous waste.[1]
-
Final Disposal: Arrange for a licensed hazardous waste disposal service to collect the waste.[6] Never dispose of this compound waste down the drain or in the regular trash, as it is very toxic to aquatic life.[1][7]
Quantitative Regulatory Data
The following table summarizes key quantitative limits and classifications relevant to the disposal of hazardous chemical waste. Given the high toxicity of related cucurbitacins, it is prudent to treat this compound as an acutely hazardous waste.
| Parameter | Guideline/Limit | Regulatory Context |
| Hazard Classification | Acute Toxicity, Oral (Category 2 or 4); Acute Aquatic Toxicity (Category 1) | Globally Harmonized System (GHS).[7][8] |
| Accumulation Limit (Acutely Hazardous Waste) | ≤ 1 quart | Resource Conservation and Recovery Act (RCRA).[1][5] |
| Accumulation Limit (General Hazardous Waste) | ≤ 55 gallons | Resource Conservation and Recovery Act (RCRA).[5] |
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. danielshealth.com [danielshealth.com]
- 5. vumc.org [vumc.org]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. canbipharm.com [canbipharm.com]
Essential Safety and Logistics for Handling 3-epi-Isocucurbitacin B
For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent compounds like 3-epi-Isocucurbitacin B is paramount. As a member of the cucurbitacin family, known for their cytotoxic properties, this compound requires stringent safety protocols to minimize exposure and ensure a safe laboratory environment.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Hazard Identification and Risk Assessment:
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the primary line of defense against exposure to cytotoxic compounds.[5][6] The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double pair of chemotherapy-grade, powder-free nitrile gloves. | Prevents skin contact and absorption. Double gloving provides an extra layer of protection against potential tears or permeation. |
| Gown | Disposable, fluid-resistant, solid-front gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from accidental splashes and contamination.[6][7] |
| Eye Protection | Safety goggles or a full-face shield.[5][6] | Protects eyes from splashes and aerosols. A face shield offers broader protection. |
| Respiratory Protection | A fit-tested N95 or higher respirator.[5] | Required when handling the compound as a powder or when there is a risk of generating aerosols to prevent inhalation. |
Engineering Controls and Safe Handling Practices
Engineering controls are designed to isolate the handler from the hazardous material.
| Control Measure | Specification | Rationale |
| Ventilation | All handling of this compound, especially weighing and preparing solutions, must be conducted in a certified chemical fume hood or a biological safety cabinet.[8] | Minimizes the risk of inhaling airborne particles or aerosols. |
| Work Area | Designate a specific area for handling this compound. This area should be clearly marked with warning signs. | Contains potential contamination and alerts other personnel to the hazard. |
| Sharps | Use Luer-Lok syringes and needles to prevent accidental disconnection and spraying of solutions. Dispose of all sharps in a designated cytotoxic sharps container. | Reduces the risk of needlestick injuries and exposure. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the key steps for safely handling this compound in a laboratory setting.
1. Preparation and Weighing:
-
Don all required PPE before entering the designated handling area.
-
Conduct all weighing of the powdered compound within a chemical fume hood on a disposable liner to contain any spills.
-
Use dedicated spatulas and weighing boats.
2. Solution Preparation:
-
Prepare solutions within the chemical fume hood.
-
Add solvent to the powdered compound slowly to avoid splashing.
-
If sonication is required for dissolution, ensure the vial is securely capped.[8]
3. Administration (In Vitro/In Vivo):
-
When administering the compound to cell cultures or animal models, maintain all safety precautions.
-
Use appropriate containment for treated animals and their waste, as the compound and its metabolites may be present in excreta.[1]
4. Decontamination and Cleaning:
-
Decontaminate all surfaces and equipment after use with an appropriate cleaning agent (e.g., a high-pH detergent followed by water).
-
Wipe down the interior of the fume hood after each use.
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for Handling this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., gloves, gowns, weighing boats, pipette tips) must be placed in a clearly labeled, sealed cytotoxic waste container. |
| Liquid Waste | Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain. |
| Sharps | All contaminated needles, syringes, and other sharps must be disposed of in a puncture-resistant, labeled cytotoxic sharps container. |
All waste must be disposed of through the institution's hazardous waste management program in accordance with local, state, and federal regulations.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.
1. Evacuate:
-
Alert others in the area and evacuate the immediate vicinity of the spill.
2. Secure the Area:
-
Restrict access to the spill area.
3. Don PPE:
-
Put on the appropriate PPE, including a respirator, before re-entering the area.
4. Contain and Clean:
-
Use a cytotoxic spill kit to absorb the spill.
-
Work from the outer edge of the spill towards the center.
-
Place all contaminated absorbent materials into a cytotoxic waste container.
5. Decontaminate:
-
Clean the spill area with an appropriate decontaminating solution.
6. Report:
-
Report the spill to the laboratory supervisor and the institution's environmental health and safety office.[6]
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. CAS 17278-28-3 | Isocucurbitacin B [phytopurify.com]
- 3. canbipharm.com [canbipharm.com]
- 4. extrasynthese.com [extrasynthese.com]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ipservices.care [ipservices.care]
- 7. pharmtech.com [pharmtech.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
